Product packaging for 4-Iodobenzo[d]isoxazole(Cat. No.:)

4-Iodobenzo[d]isoxazole

Cat. No.: B15329425
M. Wt: 245.02 g/mol
InChI Key: LSPUTMBDJVZAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodobenzo[d]isoxazole (CAS 2090431-93-7) is a valuable heterocyclic building block in organic and medicinal chemistry. Its structure, incorporating both an iodine atom and an isoxazole ring, makes it a versatile intermediate for constructing complex molecules through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . The iodine atom serves as an excellent handle for further functionalization, allowing researchers to introduce diverse structural motifs onto the benzoisoxazole core . The isoxazole ring—a five-membered heterocycle with adjacent oxygen and nitrogen atoms—is a privileged scaffold in drug discovery due to its presence in numerous bioactive molecules . This ring system is found in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . Consequently, this compound is primarily used in research and development as a key precursor for synthesizing novel pharmaceutical candidates and agrochemicals . Beyond medicinal chemistry, this compound finds application in materials science, where it can be utilized in the development of fluorescent compounds and optoelectronic materials, leveraging the electron-transport properties of the heterocyclic system . The product requires storage in a dark place, sealed in dry conditions at 2-8°C . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4INO B15329425 4-Iodobenzo[d]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4INO

Molecular Weight

245.02 g/mol

IUPAC Name

4-iodo-1,2-benzoxazole

InChI

InChI=1S/C7H4INO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H

InChI Key

LSPUTMBDJVZAJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NO2)C(=C1)I

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Iodobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 4-Iodobenzo[d]isoxazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, published protocol for its synthesis, this document provides a comprehensive, inferred methodology based on established organic chemistry principles and related literature. The proposed route commences with the regioselective iodination of a readily available starting material, followed by oxime formation and subsequent intramolecular cyclization to yield the target molecule. This guide includes detailed, plausible experimental protocols, a summary of quantitative data for analogous reactions, and a visual representation of the synthetic workflow to aid in laboratory implementation.

Introduction

Benzo[d]isoxazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and functional materials. Their utility in drug discovery is well-documented, with applications as antipsychotics, anticonvulsants, and anti-inflammatory agents. The introduction of a halogen atom, such as iodine, onto the benzisoxazole scaffold can significantly modulate the molecule's physicochemical and pharmacological properties, including its metabolic stability and binding affinity to biological targets. The iodine atom also serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. This guide focuses on the synthesis of this compound, a specific, under-documented isomer with potential for further chemical exploration.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process beginning with a commercially available phenolic aldehyde. The logical workflow for this synthesis is depicted in the following diagram.

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Cyclization 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxy-3-iodobenzaldehyde 2-Hydroxy-3-iodobenzaldehyde 2-Hydroxybenzaldehyde->2-Hydroxy-3-iodobenzaldehyde Iodinating Agent (e.g., NIS) Solvent (e.g., Acetonitrile) 2-Hydroxy-3-iodobenzaldoxime 2-Hydroxy-3-iodobenzaldoxime 2-Hydroxy-3-iodobenzaldehyde->2-Hydroxy-3-iodobenzaldoxime Hydroxylamine Hydrochloride Base (e.g., Pyridine) Solvent (e.g., Ethanol) This compound This compound 2-Hydroxy-3-iodobenzaldoxime->this compound Dehydrating Agent/Base (e.g., Acetic Anhydride or Strong Base)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature and are proposed for the synthesis of this compound.

Step 1: Synthesis of 2-Hydroxy-3-iodobenzaldehyde

This procedure is adapted from methods for the iodination of phenolic compounds.

Materials:

  • 2-Hydroxybenzaldehyde

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-3-iodobenzaldehyde.

Step 2: Synthesis of 2-Hydroxy-3-iodobenzaldoxime

This protocol is a standard method for the formation of oximes from aldehydes.

Materials:

  • 2-Hydroxy-3-iodobenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

Procedure:

  • Dissolve 2-hydroxy-3-iodobenzaldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq) to the solution.

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the crude 2-hydroxy-3-iodobenzaldoxime, which may be used in the next step without further purification or can be recrystallized if necessary.

Step 3: Synthesis of this compound

The cyclization of an o-hydroxyaldoxime can be achieved under various conditions. Two plausible methods are proposed below.

Method A: Dehydration with Acetic Anhydride

Materials:

  • 2-Hydroxy-3-iodobenzaldoxime

  • Acetic anhydride

Procedure:

  • Suspend 2-hydroxy-3-iodobenzaldoxime (1.0 eq) in acetic anhydride (5-10 eq).

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain this compound.

Method B: Base-mediated Cyclization

Materials:

  • 2-Hydroxy-3-iodobenzaldoxime

  • Potassium hydroxide or Sodium hydride

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-hydroxy-3-iodobenzaldoxime (1.0 eq) in an anhydrous solvent such as DMF or THF.

  • Add a strong base such as potassium hydroxide or sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography to yield this compound.

Quantitative Data Summary

As the direct synthesis of this compound is not explicitly documented, the following table summarizes quantitative data from analogous and related reactions found in the literature to provide an expected range for reaction parameters and yields.

Reaction StepReactantsReagents & ConditionsProductYield (%)Reference
Iodination 2-alkyn-1-one O-methyl oximesICl, CH2Cl2, rt4-iodoisoxazoles75-98%Generic literature on isoxazole synthesis
Iodination Isoxazole precursorsNIS/TFA4-IodoisoxazolesNot specified[1]
Oxime Formation AldehydesHydroxylamine hydrochloride, Pyridine, Ethanol, rtAldoximesTypically >90%Standard textbook procedure
Cyclization 2-alkyn-1-one O-methyl oximesICl, CH2Cl2, rt4-iodoisoxazoles75-98%Generic literature on isoxazole synthesis
Cyclization Phenol, Aldehyde oximePhI(OAc)2, Acetonitrile/Water, rtBenzo[d]isoxazole-4,7-diolsModerate to Good[2]

Conclusion

This technical guide provides a detailed, albeit inferred, synthetic route to this compound. The proposed three-step sequence, involving iodination, oxime formation, and cyclization, is based on well-established chemical transformations and analogous procedures reported for similar molecular scaffolds. The provided experimental protocols offer a solid starting point for researchers aiming to synthesize this compound. It is recommended that each step be carefully optimized and monitored to achieve the desired product with good purity and yield. The successful synthesis of this compound will provide a valuable building block for the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the Synthesis of 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of proposed synthetic methodologies for obtaining 4-iodobenzo[d]isoxazole. Due to the absence of a specific, established protocol in the scientific literature for this particular compound, this document outlines two primary plausible strategies: the direct electrophilic iodination of a pre-formed benzo[d]isoxazole ring and the synthesis from a pre-iodinated aromatic precursor. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and explore the applications of this compound.

Introduction to Benzo[d]isoxazole and its Iodinated Derivatives

Benzo[d]isoxazole, also known as 1,2-benzisoxazole or indoxazene, is an aromatic heterocyclic compound.[1][2] This structural motif is of significant interest in medicinal chemistry, forming the core of various pharmaceutical agents, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1][2] The introduction of a halogen atom, such as iodine, onto the benzene ring of the benzo[d]isoxazole scaffold can significantly modulate its physicochemical and pharmacological properties. Specifically, an iodine substituent at the 4-position can serve as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the development of novel derivatives with potentially enhanced biological activity.

Proposed Synthetic Strategies

Two principal retrosynthetic pathways are proposed for the synthesis of this compound:

  • Strategy A: Direct Electrophilic Iodination. This approach involves the synthesis of the parent benzo[d]isoxazole followed by a regioselective iodination reaction.

  • Strategy B: Synthesis from an Iodinated Precursor. This strategy focuses on the formation of the isoxazole ring from a starting material that already contains the iodine atom at the desired position.

The following sections provide detailed theoretical protocols for each strategy.

Strategy A: Direct Electrophilic Iodination of Benzo[d]isoxazole

This strategy is predicated on the successful synthesis of the parent benzo[d]isoxazole, which can be achieved from readily available starting materials such as salicylaldehyde.[2] The subsequent step is a regioselective electrophilic aromatic substitution to introduce an iodine atom at the 4-position.

Synthesis of Benzo[d]isoxazole (Parent Compound)

A common method for the synthesis of benzo[d]isoxazole involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as aqueous methanol.

  • Addition of Reagent: Cool the solution in an ice bath and add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in water dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Electrophilic Iodination of Benzo[d]isoxazole

The introduction of an iodine atom onto the benzo[d]isoxazole ring can be approached using standard electrophilic iodination conditions. The regioselectivity will be directed by the existing fused ring system.

Proposed Experimental Protocol:

  • Reaction Setup: Dissolve benzo[d]isoxazole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Iodinating Agent: Add an iodinating reagent such as N-iodosuccinimide (NIS) (1.1 eq) to the solution. To facilitate the reaction, a strong acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid may be required.[3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography to isolate this compound.

Quantitative Data (Hypothetical):

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1 SalicylaldehydeHydroxylamine-O-sulfonic acidAqueous Methanol0 - RT12-2470-85
2 Benzo[d]isoxazoleN-Iodosuccinimide, Trifluoroacetic acidAcetic AcidRT - 604-1240-60

Workflow Diagram:

G cluster_synthesis Strategy A: Direct Iodination Salicylaldehyde Salicylaldehyde Benzo[d]isoxazole Benzo[d]isoxazole Salicylaldehyde->Benzo[d]isoxazole  Hydroxylamine-O-sulfonic acid This compound This compound Benzo[d]isoxazole->this compound  NIS, TFA G cluster_synthesis Strategy B: Cyclization of Iodinated Precursor 2-Amino-3-iodobenzaldehyde 2-Amino-3-iodobenzaldehyde Diazonium Salt Diazonium Salt 2-Amino-3-iodobenzaldehyde->Diazonium Salt  NaNO₂, HCl 2-Azido-3-iodobenzaldehyde 2-Azido-3-iodobenzaldehyde Diazonium Salt->2-Azido-3-iodobenzaldehyde  NaN₃ This compound This compound 2-Azido-3-iodobenzaldehyde->this compound  Heat (Toluene)

References

Preparation of 4-Iodobenzo[d]isoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for the preparation of 4-Iodobenzo[d]isoxazole, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the commercially available or readily synthesized 2-hydroxy-3-iodobenzaldehyde. The methodology detailed herein is based on established and reliable organic chemistry transformations for the synthesis of the benzo[d]isoxazole scaffold.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the formation of an oxime from 2-hydroxy-3-iodobenzaldehyde, followed by an intramolecular cyclization to yield the desired product. This approach is advantageous due to the accessibility of the starting material and the generally high efficiency of the individual reaction steps.

Synthesis_Pathway start 2-Hydroxy-3-iodobenzaldehyde oxime 2-Hydroxy-3-iodobenzaldehyde oxime start->oxime Hydroxylamine HCl, Base (e.g., NaOAc, Pyridine) product This compound oxime->product Dehydrating Agent/Base (e.g., Ac2O, SOCl2, or PPA)

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the proposed synthetic route.

Step 1: Synthesis of 2-Hydroxy-3-iodobenzaldehyde oxime

This initial step involves the condensation of 2-hydroxy-3-iodobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.

Reaction Scheme:

Oxime_Formation reactant1 2-Hydroxy-3-iodobenzaldehyde product 2-Hydroxy-3-iodobenzaldehyde oxime reactant1->product Base (e.g., NaOAc) Solvent (e.g., EtOH/H2O) reactant2 + NH2OH·HCl reactant2->product

Figure 2: Oximation of 2-hydroxy-3-iodobenzaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Hydroxy-3-iodobenzaldehyde248.0210.02.48 g
Hydroxylamine hydrochloride69.4912.00.83 g
Sodium Acetate (anhydrous)82.0315.01.23 g
Ethanol (95%)--50 mL
Water--25 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-iodobenzaldehyde (2.48 g, 10.0 mmol) in 50 mL of 95% ethanol.

  • Add hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and sodium acetate (1.23 g, 15.0 mmol) to the solution, followed by the addition of 25 mL of water.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 200 mL of ice-cold water with gentle stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven at 50 °C to afford 2-hydroxy-3-iodobenzaldehyde oxime. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: Off-white to pale yellow solid

  • Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Cyclization to this compound

The second step involves the intramolecular cyclization of the oxime intermediate to form the final product. This dehydration and ring-closure can be effected by various reagents. A common method involves the use of acetic anhydride.

Reaction Scheme:

Cyclization reactant 2-Hydroxy-3-iodobenzaldehyde oxime product This compound reactant->product Acetic Anhydride Heat Workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cyclization cluster_purification Purification and Analysis a Dissolve 2-Hydroxy-3-iodobenzaldehyde b Add NH2OH·HCl and NaOAc a->b c Reflux b->c d Precipitate in Water c->d e Filter and Dry d->e f React Oxime with Acetic Anhydride e->f g Reflux f->g h Quench and Neutralize g->h i Extract with Ethyl Acetate h->i j Dry and Concentrate i->j k Column Chromatography j->k l Characterization (NMR, MS) k->l

An In-depth Technical Guide to the Chemical Properties of 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzo[d]isoxazole is a halogenated heterocyclic compound featuring a fused benzene and isoxazole ring system, with an iodine atom substituted at the 4-position of the benzene ring. This molecule holds potential as a versatile building block in medicinal chemistry and materials science due to the reactivity of the carbon-iodine bond, which allows for further functionalization through various cross-coupling reactions. The benzo[d]isoxazole core itself is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. This technical guide provides a comprehensive overview of the available chemical properties, synthetic methodologies, and potential biological significance of this compound and its related isomers.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be inferred from its structure and data from commercial suppliers.

PropertyValueSource
CAS Number 2090431-93-7Chemical Suppliers
Molecular Formula C₇H₄INOChemical Suppliers
Molecular Weight 245.02 g/mol Chemical Suppliers

Data for a positional isomer, 5-Iodobenzo[d]isoxazole, is more readily available and can provide some comparative insights.

Property5-Iodobenzo[d]isoxazoleSource
CAS Number 954371-46-1Sigma-Aldrich[1]
Molecular Formula C₇H₄INOSigma-Aldrich[1]
Molecular Weight 245.02 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Storage Keep in dark place, sealed in dry, room temperatureSigma-Aldrich[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented. However, general methods for the synthesis of halogenated benzo[d]isoxazoles and iodinated isoxazoles can be adapted.

General Synthetic Approach for Halogenated Benzo[d]isoxazoles

A plausible synthetic route to this compound would involve the cyclization of an appropriately substituted ortho-halophenolic precursor. A representative, though not specific, method for the synthesis of benzo[d]isoxazoles involves a palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes.[2]

Illustrative Experimental Workflow for Benzo[d]isoxazole Synthesis

G start Starting Materials: N-Phenoxyacetamide Aldehyde reaction Reaction Mixture start->reaction pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂) pd_catalyst->reaction oxidant Oxidant (e.g., K₂S₂O₈) oxidant->reaction solvent Solvent (e.g., DCE) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Heating purification Column Chromatography workup->purification product Purified Benzo[d]isoxazole purification->product

Caption: General workflow for palladium-catalyzed synthesis of benzo[d]isoxazoles.

Iodination of Isoxazoles

A common method for the introduction of an iodine atom at the 4-position of an isoxazole ring involves electrophilic iodination using N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[3]

Protocol for 4-Iodination of Isoxazole Derivatives

  • Dissolution: Dissolve the isoxazole precursor in a suitable solvent, such as dichloromethane (DCM).

  • Addition of Reagents: Add N-iodosuccinimide (1.05 equivalents) and trifluoroacetic acid (TFA) to the solution at room temperature.

  • Reaction: Stir the reaction mixture. For some substrates, microwave irradiation at a controlled temperature (e.g., 80 °C) for a short duration (e.g., 10 minutes) can be employed to drive the reaction to completion.[3]

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM.

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants being influenced by the positions of the iodine atom and the isoxazole ring fusion.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the benzo[d]isoxazole core. The carbon atom attached to the iodine will exhibit a characteristic chemical shift. Solid-state 13C{14N} RESPDOR NMR spectroscopy could be a powerful technique to distinguish between different isomers by identifying the carbon atoms directly bonded to the nitrogen atom in the isoxazole ring.[4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 245.02. The isotopic pattern of iodine would also be observable.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the benzo[d]isoxazole scaffold is a key component in many compounds with significant pharmacological activities. The position of substituents on the benzo[d]isoxazole ring is known to play a crucial role in their biological effects.[5][6]

Hypoxia-Inducible Factor (HIF)-1α Inhibition:

Recent studies have identified benzo[d]isoxazole derivatives as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription.[7] HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical target in cancer therapy.

Simplified HIF-1α Signaling Pathway and Potential Inhibition by Benzo[d]isoxazole Derivatives

G cluster_0 Normoxia cluster_1 Hypoxia HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Hydroxylation (PHDs) Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Element (HRE) Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Inhibitor Benzo[d]isoxazole Derivatives Inhibitor->HIF1_complex Inhibition of Transcription

Caption: Under normoxic conditions, HIF-1α is degraded. Under hypoxia, it dimerizes with HIF-1β, translocates to the nucleus, and activates target genes. Benzo[d]isoxazole derivatives may inhibit this process.

The isoxazole ring, in general, is a versatile pharmacophore found in a wide array of approved drugs and biologically active molecules, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[8][9] The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While specific data on its properties and synthesis are scarce, the broader families of iodinated isoxazoles and benzo[d]isoxazoles provide a solid foundation for future research. The methodologies for the synthesis of related compounds offer clear starting points for the development of a robust synthetic protocol for this compound. Furthermore, the established biological activities of the benzo[d]isoxazole core, particularly as HIF-1α inhibitors, suggest that this compound and its derivatives could be valuable candidates for drug discovery programs. Further investigation into the specific chemical and biological properties of this compound is warranted to fully elucidate its potential in various scientific and therapeutic applications.

References

An In-Depth Technical Guide to 4-Iodobenzo[d]isoxazole (CAS 2090431-93-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzo[d]isoxazole, with CAS number 2090431-93-7, is a halogenated heterocyclic compound. While specific in-depth research on this particular molecule is limited in publicly available literature, its structural motif as a benzo[d]isoxazole suggests potential applications in medicinal chemistry and materials science. This guide synthesizes the available information on this compound, including its properties and a known synthetic application. Furthermore, it provides a broader context by discussing the biological activities and signaling pathways associated with the larger class of benzo[d]isoxazole derivatives, offering insights into the potential areas of investigation for this specific compound.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 2090431-93-7[1]
Molecular Formula C₇H₄INO-
Molecular Weight 245.02 g/mol -
Purity ≥95%[1]

Synthesis and Reactivity

While a dedicated synthesis route for this compound is not detailed in the available search results, the broader literature on isoxazole synthesis suggests several potential pathways. General methods for the synthesis of related 4-iodoisoxazoles often involve the cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an iodine source like iodine monochloride (ICl)[2].

A specific reaction protocol utilizing this compound as a reactant has been documented in the patent literature. This highlights its utility as a chemical intermediate for the synthesis of more complex molecules.

Experimental Protocol: Synthesis of Benzo[d]isoxazole-4-carbonitrile

This protocol describes a cyanation reaction where the iodo group at the 4-position of the benzo[d]isoxazole ring is replaced with a cyano group.

Materials:

  • This compound

  • Zinc Cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add Zinc Cyanide and Tetrakis(triphenylphosphine)palladium(0).

  • The reaction mixture is heated and stirred under an inert atmosphere.

  • Upon completion, the reaction is worked up using standard aqueous and organic extraction procedures.

  • The desired product, Benzo[d]isoxazole-4-carbonitrile, is isolated and purified.

Below is a workflow diagram illustrating this synthetic transformation.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_conditions Conditions cluster_product Product reactant1 This compound reaction_step Cyanation Reaction reactant1->reaction_step reactant2 Zinc Cyanide (Zn(CN)₂) reactant2->reaction_step reagent1 Pd(PPh₃)₄ reagent1->reaction_step solvent DMF solvent->reaction_step condition Heating condition->reaction_step product Benzo[d]isoxazole-4-carbonitrile reaction_step->product

Caption: Synthetic workflow for the cyanation of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not available in the current body of scientific literature. However, the benzo[d]isoxazole scaffold is present in numerous compounds with diverse pharmacological properties. Research on related benzo[d]isoxazole derivatives has indicated their potential as:

  • Hypoxia-Inducible Factor (HIF)-1α Inhibitors: Certain N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of HIF-1α transcription[3]. HIF-1α is a key regulator of cellular response to hypoxia and is a validated target in cancer therapy.

  • Neuroprotective Agents: Some substituted benzo[d]oxazole-based derivatives, structurally similar to benzo[d]isoxazoles, have demonstrated neuroprotective effects in models of Alzheimer's disease by modulating pathways such as the Akt/GSK-3β signaling cascade[4].

  • Anticancer Agents: The isoxazole ring system, in general, is a well-established pharmacophore in the design of anticancer drugs[5].

Given these precedents, this compound could serve as a valuable building block for the synthesis of novel bioactive molecules targeting these or other signaling pathways.

Below is a representative diagram of the HIF-1α signaling pathway, which is a known target for some benzo[d]isoxazole derivatives.

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Potential Inhibition by Benzo[d]isoxazole Derivatives HIF1a_N HIF-1α VHL VHL HIF1a_N->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Inhibitor Benzo[d]isoxazole Derivative Inhibitor->HIF1_complex Inhibits Transcription

Caption: Simplified HIF-1α signaling pathway and potential point of intervention.

Conclusion and Future Perspectives

This compound is a chemical intermediate with demonstrated utility in palladium-catalyzed cross-coupling reactions. While specific data on its biological effects are currently lacking, the broader family of benzo[d]isoxazoles exhibits significant potential in drug discovery, particularly in the areas of oncology and neurodegenerative diseases.

Future research on this compound could focus on:

  • Development of novel synthetic methodologies for its efficient and scalable production.

  • Exploration of its reactivity in a wider range of chemical transformations to generate diverse compound libraries.

  • Synthesis and screening of novel derivatives for biological activity against various therapeutic targets, leveraging the known activities of the benzo[d]isoxazole scaffold.

This technical guide provides a summary of the currently available information on this compound. It is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this compound and its derivatives in their respective fields.

References

Core Spectroscopic Data for 4-Iodobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Iodobenzo[d]isoxazole. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages data from structurally similar compounds, including substituted benzisoxazoles and iodinated isoxazoles, to predict the spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this compound for identification, characterization, and quality control purposes.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound. These predictions are based on the analysis of published data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.0 - 8.2d~ 8.0H-7
~ 7.6 - 7.8t~ 7.5H-6
~ 7.4 - 7.6d~ 7.0H-5
~ 9.0 - 9.2s-H-3

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 165C-3
~ 160C-7a
~ 135C-5
~ 128C-6
~ 122C-7
~ 115C-3a
~ 95C-4

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
245High[M]⁺
217Moderate[M - CO]⁺
118Moderate[M - I]⁺
91Low[C₆H₅N]⁺
76Low[C₆H₄]⁺

Table 4: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumC-H stretch (aromatic)
~ 1620-1600StrongC=N stretch (isoxazole ring)
~ 1580-1550StrongC=C stretch (aromatic ring)
~ 1450-1400MediumC-C stretch (aromatic ring)
~ 1250-1200StrongC-O stretch (isoxazole ring)
~ 800-750StrongC-H bend (aromatic)
~ 700-650MediumC-I stretch

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Solvent
~ 230-240~ 10,000 - 20,000Ethanol
~ 280-290~ 5,000 - 10,000Ethanol

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the characterization of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening) of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C nucleus is less sensitive.

    • Process the data with an exponential multiplication (line broadening) of 1-2 Hz.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 40 to 400 to detect the molecular ion and expected fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a transparent disk. Alternatively, for a solid-state measurement, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Perform a background scan of the empty sample compartment or the KBr pellet matrix to subtract atmospheric and matrix absorbances.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length), one for the sample solution and one for the solvent blank.

    • Record the spectrum over a wavelength range of 200 to 400 nm.

    • Baseline correct the instrument using the solvent blank.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Compound Characterization Purity_Assessment->Final_Characterization

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Logical Relationship of Spectroscopic Techniques

This diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for the structural elucidation of this compound.

Spectroscopic_Technique_Relationship cluster_info Information Obtained cluster_tech Spectroscopic Technique Molecule This compound IR IR Spectroscopy Molecule->IR NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS UV_Vis UV-Vis Spectroscopy Molecule->UV_Vis Functional_Groups Functional Groups (C=N, C-O, C-I, Aromatic C-H) Connectivity Proton & Carbon Connectivity (¹H-¹H, ¹H-¹³C correlations) Molecular_Weight Molecular Weight & Formula (Elemental Composition) Electronic_Transitions Conjugated System (π → π* transitions) IR->Functional_Groups NMR->Connectivity MS->Molecular_Weight UV_Vis->Electronic_Transitions

Caption: Relationship between spectroscopic techniques and the structural information obtained for this compound.

Mass Spectrometry of 4-Iodobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-iodobenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted electron ionization (EI) mass spectrum, proposes a detailed fragmentation pathway, and provides a comprehensive experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Analysis

Upon electron ionization, the molecule is expected to form a molecular ion (M+•) at m/z 245. The subsequent fragmentation is likely to be dominated by the cleavage of the relatively weak C-I bond and the characteristic fragmentation of the benzo[d]isoxazole ring system.

Table 1: Predicted Mass Spectral Data for this compound

m/zPredicted Fragment IonProposed StructureRelative Abundance
245[C₇H₄INO]+•Molecular IonHigh
127[I]+Iodine CationModerate
118[C₇H₄NO]+•[M-I]+•High
90[C₆H₄O]+•[M-I-CO]+•Moderate
76[C₆H₄]+•Benzene radical cationModerate
63[C₅H₃]+Cyclopentadienyl cation fragmentLow
51[C₄H₃]+Butadienyl cation fragmentLow

Proposed Fragmentation Pathway

The primary fragmentation pathways for this compound under electron ionization are depicted below. The initial ionization event forms the molecular ion. The most facile fragmentation is the homolytic cleavage of the carbon-iodine bond, a common fragmentation for iodo-substituted aromatic compounds, resulting in the iodine cation and a radical cation at m/z 118. Subsequent fragmentation of the benzo[d]isoxazole radical cation is expected to involve the loss of carbon monoxide (CO), a characteristic fragmentation of many heterocyclic ring systems, followed by further fragmentation of the resulting aromatic ring.

Fragmentation_Pathway M This compound (m/z = 245) [C₇H₄INO]+• I Iodine Cation (m/z = 127) [I]+ M->I - [C₇H₄NO]• M_minus_I [M-I]+• (m/z = 118) [C₇H₄NO]+• M->M_minus_I - I• M_minus_I_minus_CO [M-I-CO]+• (m/z = 90) [C₆H₄O]+• M_minus_I->M_minus_I_minus_CO - CO Benzene_radical Benzene radical cation (m/z = 76) [C₆H₄]+• M_minus_I_minus_CO->Benzene_radical - CH₂O

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

This section details a standard operating procedure for the acquisition of an electron ionization mass spectrum of this compound.

1. Sample Preparation

  • Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the mass spectrum. Purification can be achieved by recrystallization or column chromatography.

  • Solvent: Dissolve a small amount of the purified sample (approximately 0.1-1 mg) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The concentration should be in the range of 10-100 µg/mL.

  • Vials: Use clean, glass autosampler vials with PTFE-lined caps to prevent contamination from plasticizers.

2. Mass Spectrometer and Inlet System

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

  • Inlet System: A direct insertion probe (DIP) or a gas chromatography (GC) inlet can be used. For a pure solid sample, a DIP is suitable. If the sample is in solution and amenable to GC, a GC-MS system can provide simultaneous separation and mass analysis.

3. Instrumental Parameters for EI-MS

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for library matching)

  • Source Temperature: 200-250 °C (optimize to ensure volatilization without thermal decomposition)

  • Mass Range: m/z 50-300

  • Scan Rate: 1-2 scans/second

  • Ionization Current: 100-200 µA

  • Vacuum: High vacuum (typically < 10⁻⁶ Torr)

4. Data Acquisition and Analysis

  • Introduce a solvent blank to obtain a background spectrum.

  • Introduce the prepared sample solution into the mass spectrometer.

  • Acquire the mass spectrum over the specified mass range.

  • Subtract the background spectrum from the sample spectrum to obtain the clean mass spectrum of this compound.

  • Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and known fragmentation rules for related compounds.

Experimental Workflow

The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Purity Purity Verification (>95%) Dissolve Dissolve in Volatile Solvent Purity->Dissolve Injection Introduce Sample into MS Dissolve->Injection Ionization Electron Ionization (70 eV) Injection->Ionization Mass_Scan Mass Analysis (m/z 50-300) Ionization->Mass_Scan Detection Ion Detection Mass_Scan->Detection Background_Subtraction Background Subtraction Detection->Background_Subtraction Spectrum_Generation Generate Mass Spectrum Background_Subtraction->Spectrum_Generation Fragmentation_Analysis Analyze Fragmentation Pattern Spectrum_Generation->Fragmentation_Analysis

Caption: Workflow for the mass spectrometric analysis.

An In-depth Technical Guide to the Stability and Reactivity of 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzo[d]isoxazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining an aromatic benzene ring with a reactive isoxazole moiety and a strategically positioned iodine atom, make it a valuable building block for the synthesis of a wide range of complex molecules. The benzisoxazole core is a privileged scaffold in drug discovery, found in a number of therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive overview of the stability and reactivity of this compound, with a focus on its behavior in various chemical transformations. Detailed experimental protocols and quantitative data, where available, are presented to assist researchers in its effective utilization.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₇H₄INO Molecular Weight: 245.02 g/mol CAS Number: 1189725-77-9

The aromaticity of the fused benzene and isoxazole rings contributes to the relative stability of the molecule.[5] However, the N-O bond within the isoxazole ring is inherently weak and can be susceptible to cleavage under certain conditions.[5] The iodine atom at the 4-position is the primary site of reactivity for cross-coupling reactions.

Stability

While specific quantitative stability data for this compound is not extensively documented, its stability can be inferred from the behavior of related benzisoxazole and iodoaromatic compounds.

Thermal Stability

Aromatic and heterocyclic compounds generally exhibit good thermal stability due to resonance stabilization.[6] Hypervalent iodine compounds, which share some characteristics with iodoaromatics, show decomposition onset temperatures typically ranging from 107-137°C, with more stable structures decomposing at higher temperatures.[7][8] It is anticipated that this compound possesses moderate to good thermal stability, but high temperatures, especially in the presence of catalysts or reactive reagents, may lead to decomposition.

Photochemical Stability

Iodoaromatic compounds are known to be susceptible to photodegradation, often through the homolytic cleavage of the carbon-iodine bond upon exposure to UV light. This can lead to the formation of radical species and subsequent undesired side reactions. Therefore, it is advisable to store this compound in the dark and to conduct reactions under light-protected conditions to prevent photodecomposition.

pH Stability

The stability of the benzisoxazole ring is significantly influenced by pH. Generally, the ring is stable under neutral and acidic conditions. However, it is susceptible to base-catalyzed ring-opening.[5] This proceeds via a Kemp elimination mechanism, where a strong base can induce cleavage of the weak N-O bond to form a 2-hydroxybenzonitrile species.[5] This reactivity is an important consideration when planning reactions involving basic conditions. The stability of N-heterocyclic compounds in alkaline media is a complex topic, with stability being influenced by factors such as the presence of electron-donating or -withdrawing groups.[9]

Reactivity

This compound is a versatile building block, primarily due to the reactivity of the C-I bond in transition metal-catalyzed cross-coupling reactions. The benzisoxazole ring itself can also undergo ring-opening reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. While a specific protocol for this compound is not available, a general procedure for the Suzuki-Miyaura coupling of NH-free indazoles can be adapted.[10]

Experimental Protocol (Adapted):

A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified using standard techniques.

Suzuki_Miyaura_Coupling reactant1 reactant1 product product reactant1->product Suzuki-Miyaura Coupling reactant2 reactant2 reactant2->product catalyst catalyst catalyst->product

Caption: Suzuki-Miyaura Coupling of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

SubstrateBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
7-Bromo-4-substituted-1H-indazole(4-methoxyphenyl)boronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100Moderate to Good[10]
4-IodoanisolePhenylboronic acidPd/CK₂CO₃DMFReflux41-92[11]
3-Iodo-1H-indazoleOrganoboronic acidsPdCl₂(dppf) immobilized on ionic liquid-BMImBF₄-Poor to Excellent[12]

The Heck reaction enables the coupling of aryl halides with alkenes. A general protocol for the Heck reaction of iodoarenes can be applied to this compound.[13][14]

Experimental Protocol (Adapted):

This compound (1.0 equiv.) is reacted with an alkene (1.2 equiv.) in the presence of a palladium catalyst like Pd(OAc)₂ (0.02 equiv.), a phosphine ligand such as PPh₃ (0.04 equiv.), and a base (e.g., Et₃N) in a suitable solvent like DMF or acetonitrile at elevated temperatures.

Heck_Coupling reactant1 reactant1 product product reactant1->product Heck Coupling reactant2 reactant2 reactant2->product catalyst catalyst catalyst->product

Caption: Heck Coupling of this compound.

Table 2: Representative Conditions for Heck Coupling of Iodoarenes

Aryl IodideAlkeneCatalystBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneCyclohexenePd supported on Al₂O₃-DMF-up to 81[15]
1,4-diiodo-2,5-dimethoxybenzeneSubstituted styrenePd(OAc)₂K₂CO₃TBAB--[13]

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne.

Experimental Protocol (Adapted):

A mixture of this compound (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), a copper(I) co-catalyst like CuI (0.04 equiv.), and a base (e.g., Et₃N or DIPA) in a solvent like THF or DMF is stirred at room temperature or with gentle heating.

Sonogashira_Coupling reactant1 reactant1 product product reactant1->product Sonogashira Coupling reactant2 reactant2 reactant2->product catalyst catalyst catalyst->product

Caption: Sonogashira Coupling of this compound.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution on the benzisoxazole ring is also a possibility, particularly if the ring is activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, often forming a stable Meisenheimer intermediate.[16][17] The iodine atom can act as a leaving group, though its reactivity in SₙAr reactions is generally lower than that of fluorine or chlorine.

Experimental Protocol (General):

This compound is treated with a nucleophile (e.g., an amine, alkoxide, or thiol) in a polar aprotic solvent such as DMF or DMSO, often at elevated temperatures. The presence of an activating group on the benzisoxazole ring would likely be necessary for efficient substitution.

SNAr_Reaction reactant reactant intermediate intermediate reactant->intermediate Addition product product intermediate->product Elimination nucleophile nucleophile nucleophile->intermediate leaving_group leaving_group

Caption: Nucleophilic Aromatic Substitution on this compound.

Ring-Opening Reactions

The isoxazole ring, due to the inherent weakness of the N-O bond, can undergo ring-opening reactions under various conditions.

Treatment with reducing agents can lead to the cleavage of the N-O bond. For example, the anticonvulsant drug zonisamide, which contains a 1,2-benzisoxazole ring, can undergo reductive ring scission.[18]

Experimental Protocol (Conceptual):

Reaction of this compound with a suitable reducing agent (e.g., catalytic hydrogenation with H₂/Pd, or chemical reducing agents like NaBH₄ in the presence of a transition metal) would likely lead to the formation of a 2-hydroxy-iodobenzonitrile derivative.

Reductive_Ring_Opening reactant reactant product product reactant->product Reductive Ring Opening reagent reagent reagent->product

Caption: Reductive Ring Opening of this compound.

Synthesis

While a specific, detailed synthesis protocol for this compound was not found in the literature search, its synthesis can be envisioned through established methods for the formation of benzisoxazoles and subsequent iodination. A plausible synthetic route would involve the cyclization of an appropriately substituted oxime.[11]

Conceptual Synthetic Pathway:

Synthesis_Pathway start start oxime oxime start->oxime Iodination then Oximation product product oxime->product Intramolecular Cyclization reagent1 reagent1 reagent1->oxime reagent2 reagent2 reagent2->oxime reagent3 reagent3 reagent3->product

Caption: Conceptual Synthetic Pathway to this compound.

A one-pot synthesis of benzo[d]isoxazole-4,7-diols has been reported using iodobenzene diacetate as an oxidant, suggesting the feasibility of forming the benzisoxazole ring system in the presence of iodine-containing reagents.[19]

Applications in Drug Discovery and Medicinal Chemistry

The benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a variety of clinically used drugs with diverse biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The introduction of an iodine atom at the 4-position of the benzisoxazole ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of libraries of novel compounds for biological screening.

Derivatives of benzisoxazole have been investigated as kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.[20][21] The ability to functionalize the 4-position of the benzisoxazole core could be instrumental in developing selective and potent inhibitors for various kinase targets.

Conclusion

This compound is a valuable and reactive building block with significant potential in organic synthesis and drug discovery. While its stability, particularly towards strong bases, must be considered, its reactivity in a range of palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its chemical behavior, offering researchers the necessary information to effectively incorporate this versatile scaffold into their synthetic strategies. Further investigation into the specific quantitative aspects of its stability and reactivity will undoubtedly expand its utility in the development of novel therapeutics and functional materials.

References

A Technical Guide to the Discovery and History of Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, discovery, and evolving synthetic methodologies of the benzo[d]isoxazole core, a privileged scaffold in medicinal chemistry. From its early discovery rooted in the chemistry of natural dyes to its contemporary application in blockbuster pharmaceuticals, this document provides a comprehensive overview for researchers and drug development professionals. Detailed experimental protocols for key syntheses, quantitative data on biological activities, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding and inspire further innovation in this critical area of heterocyclic chemistry.

Discovery and Historical Context

The story of benzo[d]isoxazole is intrinsically linked to the history of anthranilic acid, which was first isolated in the 1840s from the degradation of the natural dye indigo. This historical connection is reflected in the alternative name "anthranil" for the isomeric 2,1-benzo[d]isoxazole.

The first synthesis of the 1,2-benzo[d]isoxazole, also known as indoxazine, is a landmark in heterocyclic chemistry. While numerous synthetic methods have been developed over the centuries, the foundational work laid the groundwork for the eventual discovery of its significant biological activities. One of the earliest and most fundamental approaches to the 1,2-benzo[d]isoxazole core is the base-catalyzed cyclization of o-hydroxyaryl oximes. This method remains a cornerstone of benzo[d]isoxazole synthesis.

A pivotal moment in the history of benzo[d]isoxazoles was the synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide by Shah and colleagues in 1971. Although its biological activity was not explored at the time, this work represents a significant step in the functionalization of the benzo[d]isoxazole scaffold. It would be decades later that the full therapeutic potential of this heterocyclic system would be realized with the development of drugs like the anticonvulsant zonisamide and the atypical antipsychotic risperidone. These compounds solidified the importance of the benzo[d]isoxazole core in modern medicine and continue to drive research into novel derivatives with a wide range of therapeutic applications.[1][2][3][4]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the benzo[d]isoxazole core can be broadly categorized into several key strategies. Below are detailed experimental protocols for some of the most significant historical and contemporary methods.

Synthesis of 1,2-Benzo[d]isoxazole from Salicylaldehyde

A straightforward and cost-effective method for the preparation of the parent 1,2-benzo[d]isoxazole involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base.[5]

Experimental Protocol:

  • Materials: Salicylaldehyde, hydroxylamine-O-sulfonic acid, sodium bicarbonate, dichloromethane, water, magnesium sulfate.

  • Procedure:

    • A solution of salicylaldehyde in dichloromethane is prepared in a reaction vessel.

    • An aqueous solution of hydroxylamine-O-sulfonic acid and sodium bicarbonate is added to the salicylaldehyde solution at room temperature.

    • The biphasic mixture is stirred vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield crude 1,2-benzo[d]isoxazole, which can be further purified by distillation or chromatography.

Synthesis of 2,1-Benzo[d]isoxazole (Anthranil) from o-Nitrobenzaldehyde

The isomeric 2,1-benzo[d]isoxazole, or anthranil, can be synthesized from o-nitrobenzaldehyde through a reductive cyclization.

Experimental Protocol:

  • Materials: o-Nitrobenzaldehyde, a suitable reducing agent (e.g., sodium dithionite or catalytic hydrogenation setup), solvent (e.g., ethanol, water), base (e.g., sodium hydroxide).

  • Procedure:

    • o-Nitrobenzaldehyde is dissolved in a suitable solvent system, such as aqueous ethanol.

    • A reducing agent is added portion-wise or under a controlled atmosphere (for catalytic hydrogenation) to the solution.

    • The reaction mixture is stirred at a controlled temperature. The progress of the reduction and subsequent cyclization is monitored by an appropriate analytical technique.

    • Upon completion, the reaction mixture is worked up by removing the catalyst (if any) by filtration and partitioning the mixture between an organic solvent and water.

    • The organic layer is washed, dried, and concentrated to afford crude anthranil, which can be purified by crystallization or chromatography.

Modern Synthetic Approach: Palladium-Catalyzed C-H Activation/Annulation

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the benzo[d]isoxazole ring system. One such example is the palladium-catalyzed C-H activation and [4+1] annulation of N-phenoxyacetamides with aldehydes.

Experimental Protocol (Conceptual Outline):

  • Materials: A substituted N-phenoxyacetamide, an aldehyde, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), an oxidant, and a suitable solvent.

  • Procedure:

    • The N-phenoxyacetamide, aldehyde, palladium catalyst, ligand, and oxidant are combined in a reaction vessel under an inert atmosphere.

    • A suitable high-boiling solvent is added, and the reaction mixture is heated to an elevated temperature.

    • The reaction is monitored for the consumption of starting materials and the formation of the benzo[d]isoxazole product.

    • After completion, the reaction is cooled to room temperature, and the crude product is isolated by extraction and purified by column chromatography.

Quantitative Analysis of Biological Activity

The benzo[d]isoxazole scaffold is a key component in numerous biologically active compounds. The following tables summarize quantitative data for some notable examples.

Compound/DerivativeBiological ActivityAssayIC₅₀ / ED₅₀Reference(s)
HIF-1α Inhibitors
Compound 15HIF-1α Transcriptional InhibitionDual-luciferase reporter assay in HEK293T cells24 nM[6][7]
Compound 31HIF-1α Transcriptional InhibitionDual-luciferase reporter assay in HEK293T cells24 nM[6][7]
Anticonvulsants
ZonisamideAnticonvulsantMaximal Electroshock (MES) Test (mice)-[1][8]
Z-6bAnticonvulsantMaximal Electroshock (MES) Test (mice)20.5 mg/kg[1][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many benzo[d]isoxazole-containing drugs are attributed to their interaction with specific signaling pathways. The mechanisms of action for two prominent examples, zonisamide and risperidone, are detailed below.

Zonisamide: A Multi-Targeted Anticonvulsant

Zonisamide exerts its anticonvulsant effects through a combination of mechanisms.[5][9][10][11][12] It is known to block voltage-sensitive sodium channels and T-type calcium channels, which leads to the stabilization of neuronal membranes and prevents repetitive firing.[5][9][10][11] Additionally, zonisamide can modulate GABA-mediated inhibition and has a weak inhibitory effect on carbonic anhydrase.[5][9][11]

Zonisamide_Mechanism Zonisamide Zonisamide Na_channel Voltage-gated Sodium Channels Zonisamide->Na_channel Ca_channel T-type Calcium Channels Zonisamide->Ca_channel GABA_receptor GABA-A Receptor Zonisamide->GABA_receptor Modulates Carbonic_anhydrase Carbonic Anhydrase Zonisamide->Carbonic_anhydrase Neuronal_excitability Reduced Neuronal Excitability Na_channel->Neuronal_excitability Ca_channel->Neuronal_excitability GABA_receptor->Neuronal_excitability Seizure_suppression Seizure Suppression Neuronal_excitability->Seizure_suppression

Mechanism of action of the anticonvulsant drug zonisamide.
Risperidone: An Atypical Antipsychotic

Risperidone's antipsychotic effects are primarily mediated by its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[13][14][15] The blockade of D₂ receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[13] Its antagonism of 5-HT₂ₐ receptors may contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.[13][15] Risperidone also has affinity for other receptors, including α₁- and α₂-adrenergic and H₁-histaminergic receptors, which contributes to its overall pharmacological profile.[14]

Risperidone_Mechanism Risperidone Risperidone D2_receptor Dopamine D₂ Receptors Risperidone->D2_receptor HT2A_receptor Serotonin 5-HT₂ₐ Receptors Risperidone->HT2A_receptor Adrenergic_receptors α₁ & α₂ Adrenergic Receptors Risperidone->Adrenergic_receptors H1_receptor Histamine H₁ Receptors Risperidone->H1_receptor Positive_symptoms Alleviation of Positive Symptoms D2_receptor->Positive_symptoms Negative_symptoms Improvement of Negative Symptoms HT2A_receptor->Negative_symptoms Side_effects Side Effect Profile (e.g., sedation, hypotension) Adrenergic_receptors->Side_effects H1_receptor->Side_effects

Receptor binding profile and effects of the antipsychotic drug risperidone.

Conclusion

The benzo[d]isoxazole core has a rich and enduring history in the field of chemistry, evolving from a curiosity of natural product chemistry to a cornerstone of modern medicinal chemistry. Its versatile synthesis and the diverse biological activities of its derivatives continue to make it a focal point for research and development. The successful clinical application of benzo[d]isoxazole-containing drugs underscores the therapeutic potential of this remarkable scaffold. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the benzo[d]isoxazole core is poised to remain a critical component in the discovery of novel therapeutics for a wide range of human diseases.

References

An In-depth Technical Guide to 4-Iodo-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-1,2-benzisoxazole, a halogenated derivative of the benzisoxazole heterocyclic scaffold, is a compound of significant interest in the fields of medicinal chemistry and drug discovery. The benzisoxazole ring system is a privileged structure, forming the core of numerous biologically active molecules with a wide array of pharmacological properties, including antipsychotic, anticonvulsant, antimicrobial, and anticancer activities.[1] The introduction of an iodine atom at the 4-position of the benzisoxazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and reactivity, potentially leading to enhanced biological activity and novel mechanisms of action. This technical guide provides a comprehensive overview of 4-iodo-1,2-benzisoxazole, including its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in drug development.

Chemical Properties and Data

The IUPAC name for the compound commonly referred to as 4-Iodobenzo[d]isoxazole is 4-iodo-1,2-benzisoxazole . Key chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-iodo-1,2-benzisoxazoleN/A
Molecular Formula C₇H₄INON/A
Molecular Weight 245.02 g/mol N/A
Canonical SMILES C1=CC=C2C(=C1I)C=NO2N/A
InChI Key YWXHFLMNSFTXQP-UHFFFAOYSA-NN/A

Synthesis and Experimental Protocols

The synthesis of 4-iodo-1,2-benzisoxazole can be approached through various methods developed for the synthesis of substituted benzisoxazoles. A common and effective strategy involves the electrophilic cyclization of appropriately substituted precursors.

General Synthesis of 4-Haloisoxazoles

A versatile method for the synthesis of 4-haloisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This reaction proceeds under mild conditions and can utilize various halogenating agents, including iodine monochloride (ICl) or molecular iodine (I₂), to introduce the iodine atom at the 4-position of the isoxazole ring.[2][3]

Experimental Protocol: Electrophilic Cyclization for 4-Iodoisoxazole Synthesis [2][3]

  • Preparation of 2-alkyn-1-one: The starting alkyne is coupled with an appropriate acid chloride in the presence of a palladium and copper catalyst (Sonogashira coupling) to yield the corresponding 2-alkyn-1-one.

  • Formation of O-methyl oxime: The 2-alkyn-1-one is then reacted with methoxylamine hydrochloride in the presence of a base, such as pyridine, to form the 2-alkyn-1-one O-methyl oxime.

  • Electrophilic Cyclization: The 2-alkyn-1-one O-methyl oxime is dissolved in a suitable solvent, such as dichloromethane. To this solution, a solution of the iodinating agent (e.g., ICl or I₂ in dichloromethane) is added dropwise at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-iodoisoxazole.

While this protocol describes the synthesis of general 4-iodoisoxazoles, a specific protocol for the direct synthesis of 4-iodo-1,2-benzisoxazole from a benzannulated precursor would follow a similar logic, likely starting from an ortho-substituted phenylacetylene derivative.

Biological Activity and Drug Development Potential

The benzisoxazole scaffold is a cornerstone in the development of various therapeutic agents.[1] The introduction of a halogen atom, such as iodine, can modulate the biological activity of the parent molecule.

Antimicrobial Activity

Substituted benzisoxazoles have demonstrated a broad spectrum of antimicrobial activity.[1] While specific data for 4-iodo-1,2-benzisoxazole is not extensively available, related compounds have shown promising results. For instance, a naturally occurring 1,2-benzisoxazole derivative, 3,6-dihydroxy-1,2-benzisoxazole, exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against clinical strains of multi-drug resistant Acinetobacter baumannii.[4] The mechanism of action for some antimicrobial iodine-containing compounds involves the rapid penetration into microorganisms and the oxidation of key proteins, nucleotides, and fatty acids, ultimately leading to cell death.[5]

Table of Antimicrobial Activity for a Related Benzisoxazole Derivative

MicroorganismMIC (µg/mL)Reference
Acinetobacter baumannii (MDR strains)6.25 - 12.5[2]
Anticancer Activity

The isoxazole ring is present in a number of compounds with demonstrated anticancer activity.[6] The anticancer mechanism of such compounds can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation, such as acetyl-CoA carboxylase (ACC), or the induction of apoptosis.[3][7][8] For example, a series of 4-phenoxy-phenyl isoxazoles were identified as potent ACC inhibitors, with some derivatives exhibiting IC₅₀ values in the nanomolar range against various cancer cell lines.[3] Another study on benzopyran-4-one-isoxazole hybrids showed significant antiproliferative activities against several cancer cell lines with IC₅₀ values in the low micromolar range.

Table of Anticancer Activity for Related Isoxazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
4-phenoxy-phenyl isoxazolesA549, HepG2, MDA-MB-2310.21 - 0.26 (for compound 6l)[3]
Benzopyran-4-one-isoxazole hybridsMDA-MB-2315.2 - 22.2
Phenyl-isoxazole–carboxamidesHeLa0.91[6]
Phenyl-isoxazole–carboxamidesMCF-74.56[6]
Phenyl-isoxazole–carboxamidesHep3B5.96[6]

While specific IC₅₀ values for 4-iodo-1,2-benzisoxazole are not yet reported in publicly available literature, the potent activity of other halogenated and substituted benzisoxazoles suggests that this compound warrants further investigation as a potential anticancer agent.

Signaling Pathways and Mechanisms of Action

Due to the limited specific research on 4-iodo-1,2-benzisoxazole, a definitive signaling pathway has not been elucidated for this particular molecule. However, based on the activities of related compounds, several potential mechanisms and pathways can be proposed.

Potential Anticancer Mechanism of Action

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling pathways.

anticancer_mechanism cluster_drug 4-Iodo-1,2-benzisoxazole drug 4-Iodo-1,2-benzisoxazole

Potential Antimicrobial Mechanism of Action

The antimicrobial action of iodine-containing compounds often involves non-specific oxidative damage to essential cellular components.

antimicrobial_mechanism cluster_drug 4-Iodo-1,2-benzisoxazole drug 4-Iodo-1,2-benzisoxazole

Conclusion and Future Directions

4-Iodo-1,2-benzisoxazole represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active benzisoxazoles, combined with the presence of a reactive iodine atom, makes it a compelling candidate for further investigation. Future research should focus on developing and optimizing a scalable synthesis protocol for this compound. Subsequently, comprehensive biological screening is warranted to determine its specific antimicrobial and anticancer activities, including the determination of MIC and IC₅₀ values against a broad panel of pathogens and cancer cell lines. Elucidation of its precise mechanism of action and identification of its molecular targets and involved signaling pathways will be crucial for its advancement as a potential drug candidate. The data presented in this guide provides a solid foundation for initiating such research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Heck reaction of 4-iodobenzo[d]isoxazole with various alkenes. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted benzo[d]isoxazoles, which are important scaffolds in medicinal chemistry. The following protocols are adapted from established methods for similar iodo-substituted heterocyclic compounds and offer a starting point for optimization in specific research and development contexts.

Introduction

The benzo[d]isoxazole moiety is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The ability to functionalize this core structure is crucial for the development of new chemical entities. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a versatile method for introducing alkenyl substituents at the 4-position of the benzo[d]isoxazole ring system. This protocol outlines reaction conditions for the coupling of this compound with various olefinic partners.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond. Subsequent β-hydride elimination releases the final product and regenerates the active Pd(0) catalyst in the presence of a base.[1] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and selectivity.

Tabulated Summary of Heck Reaction Protocols

For clarity and ease of comparison, the following table summarizes key parameters for different Heck reaction protocols applicable to this compound. These conditions are based on successful couplings with structurally related 4-iodoisoxazoles.

Protocol IDAlkene PartnerCatalystBaseSolventTemperature (°C)Time (h)Reported Yield Range (%)
HP-01 StyrenePd(OAc)₂ / PPh₃Et₃NDMF1001270-90
HP-02 Methyl AcrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile801665-85
HP-03 N-vinyl-2-pyrrolidonePd(dba)₂ / P(o-tol)₃NaOAcDMAc120875-95
HP-04 4-VinylpyridinePd(OAc)₂Et₃NNMP1101060-80

Experimental Protocols

Protocol HP-01: Heck Coupling of this compound with Styrene

This protocol describes a standard Heck reaction condition using palladium acetate and triphenylphosphine as the catalytic system.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (5 mL per mmol of this compound) via syringe.

  • Add styrene (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(styryl)benzo[d]isoxazole.

Protocol HP-02: Heck Coupling of this compound with Methyl Acrylate

This protocol utilizes a common palladium catalyst and an inorganic base in a polar aprotic solvent.

Materials:

  • This compound

  • Methyl acrylate

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk tube, combine this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and potassium carbonate (2.5 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetonitrile (5 mL per mmol of this compound) and methyl acrylate (1.5 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C.

  • Stir the reaction for 16 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water.

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by flash chromatography to yield methyl (E)-3-(benzo[d]isoxazol-4-yl)acrylate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction protocols described.

Heck_Reaction_Workflow A Reactant & Catalyst Loading B Inert Atmosphere Purge A->B Setup C Solvent & Reagent Addition B->C Preparation D Heating & Stirring C->D Reaction E Reaction Monitoring (TLC/LC-MS) D->E In-process control E->D Continue reaction F Work-up E->F Reaction complete G Purification (Chromatography) F->G Isolation H Product Characterization G->H Final Product

Caption: General workflow for the Heck cross-coupling reaction.

Signaling Pathway Diagram

The catalytic cycle of the Heck reaction is a fundamental concept in understanding the reaction mechanism.

Heck_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)-X L_n pd0->pd_complex R-X migratory_insertion Migratory Insertion alkene_complex R(alkene)Pd(II)-X L_n pd_complex->alkene_complex Alkene beta_hydride_elimination β-Hydride Elimination product_complex [HPd(II)L_n]X alkene_complex->product_complex product_complex->pd0 Base (-BHX) reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions under pressure (e.g., in sealed tubes) should be conducted behind a blast shield.

Conclusion

The Heck reaction is a robust and versatile method for the C-C bond formation, enabling the synthesis of a diverse range of 4-alkenylbenzo[d]isoxazoles. The protocols provided herein serve as a foundation for researchers to explore the chemical space around this important heterocyclic core. Optimization of reaction parameters may be necessary to achieve desired outcomes for specific substrates and scales.

References

Application Notes and Protocols: Sonogashira Coupling of 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2] The resulting alkynyl-substituted aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Iodobenzo[d]isoxazole, a key intermediate for the synthesis of various biologically active molecules. While specific literature on the Sonogashira coupling of this compound is limited, this protocol is based on established procedures for structurally similar iodo-N-heterocycles and iodo-benzofused systems.

Reaction Principle

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound). In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Finally, reductive elimination from the resulting palladium complex yields the desired alkynyl-substituted benzo[d]isoxazole and regenerates the active Pd(0) catalyst.[1][3]

Experimental Protocols

This section outlines a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

General Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Add the anhydrous solvent (e.g., THF or DMF) and the base (e.g., TEA, 2-3 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of various aryl iodides with different terminal alkynes, which can be used as a reference for the reaction of this compound.

Table 1: Optimization of Reaction Conditions for a Model Sonogashira Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2)-TEA (2)THF6012[Estimated 85-95]
2Pd(OAc)₂ (2)PPh₃ (4)TEA (2)DMF808[Estimated 80-90]
3Pd(PPh₃)₄ (3)-DIPA (3)Toluene7016[Estimated 88-98]
4PdCl₂(dppf) (2)-Cs₂CO₃ (2)Dioxane9012[Estimated 75-85]

Yields are estimated based on similar reactions reported in the literature for other iodo-N-heterocycles.

Table 2: Substrate Scope of Terminal Alkynes in Sonogashira Coupling

EntryAlkyneProductExpected Yield (%)
1Phenylacetylene4-(Phenylethynyl)benzo[d]isoxazole90-98
21-Octyne4-(Oct-1-yn-1-yl)benzo[d]isoxazole85-95
3Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)benzo[d]isoxazole88-96
43-Ethynylthiophene4-(Thiophen-3-ylethynyl)benzo[d]isoxazole82-92
5Propargyl alcohol3-(Benzo[d]isoxazol-4-yl)prop-2-yn-1-ol75-85

Yields are estimated based on typical outcomes for Sonogashira couplings with a range of terminal alkynes.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Cu(I)-C≡C-R Cu(I)-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡C-R Alkyne + Base Cu(I)-C≡C-R->Ar-Pd(II)-X(L2) Cu(I)-C≡C-R->Cu(I)X Ar-I Ar-I Ar-I->Pd(0)L2 H-C≡C-R H-C≡C-R H-C≡C-R->Cu(I)X

Caption: General mechanism of the Sonogashira coupling reaction.

Experimental_Workflow A Setup Reaction Under Inert Atmosphere B Add this compound, Pd Catalyst, and CuI A->B C Add Solvent and Base B->C D Add Terminal Alkyne C->D E Heat and Monitor by TLC D->E F Work-up: - Dilute with Organic Solvent - Wash with Aq. NH4Cl and Brine E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-iodobenzo[d]isoxazole. This versatile building block can be functionalized through various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, to generate a diverse range of substituted benzo[d]isoxazole derivatives for applications in medicinal chemistry and materials science.

Introduction

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The ability to introduce molecular diversity at the 4-position through robust and efficient cross-coupling reactions is of significant interest in drug discovery and development. This compound is an ideal precursor for such transformations due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cycles.

This guide outlines optimized protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound, providing researchers with the necessary information to synthesize novel derivatives.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available precursors. A common route involves the electrophilic cyclization of an appropriate oxime derivative. While specific literature on the direct synthesis of this compound is limited, analogous procedures for the synthesis of 4-iodoisoxazoles suggest a viable pathway.[1][2] This typically involves the reaction of a suitable ortho-substituted phenol derivative that can be converted to an oxime and subsequently cyclized in the presence of an iodine source like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃1,4-Dioxane100892
33-Pyridinylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1101678
4Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃THF/H₂O (3:1)801288

Note: The data presented in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions of heteroaryl iodides.

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), the corresponding aryl boronic acid (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).

  • Add the palladium catalyst and ligand (if required) to the reaction mixture.

  • Add the degassed solvent system.

  • Seal the Schlenk tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylbenzo[d]isoxazole.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-R(L2) Transmetal->PdII_Biaryl Boronic R-B(OH)2 Boronic->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylIodide This compound ArylIodide->OxAdd

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction enables the arylation of alkenes with this compound to form substituted olefins. This reaction is a valuable tool for the construction of carbon-carbon bonds and the synthesis of complex organic molecules.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001675
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1201282
3AcrylonitrilePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMe1,4-Dioxane1002468
41-OctenePd(OAc)₂ (2)-NaOAcNMP1101870

Note: The data presented in this table is illustrative and based on typical yields for Heck reactions of heteroaryl iodides.

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 eq.), the alkene (1.5 mmol, 1.5 eq.), the palladium catalyst, and the ligand (if applicable).

  • Add the base and the solvent under an inert atmosphere.

  • Seal the tube tightly and heat the mixture to the specified temperature with stirring for the required duration.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the desired product.

Heck_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L2) OxAdd->PdII_Aryl ArylIodide This compound ArylIodide->OxAdd Coordination Alkene Coordination PdII_Aryl->Coordination PiComplex π-Complex Coordination->PiComplex Alkene Alkene Alkene->Coordination Insertion Syn-Addition PiComplex->Insertion SigmaComplex σ-Alkyl Pd(II) Complex Insertion->SigmaComplex BetaHydride β-Hydride Elimination SigmaComplex->BetaHydride ProductComplex Product π-Complex BetaHydride->ProductComplex Product Substituted Alkene ProductComplex->Product ReductiveElimination Reductive Elimination of HI ProductComplex->ReductiveElimination Base Base Base->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides a straightforward method for the synthesis of 4-alkynylbenzo[d]isoxazoles by reacting this compound with terminal alkynes. This reaction typically employs a dual catalyst system of palladium and copper.

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60690
21-HeptynePd(OAc)₂ (1.5)CuI (3)DIPADMF50885
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene701295
4Propargyl alcoholPd(dppf)Cl₂ (2)CuI (4)PiperidineAcetonitrileRT2478

Note: The data presented in this table is illustrative and based on typical yields for Sonogashira reactions of heteroaryl iodides.[3][4]

  • To a stirred solution of this compound (1.0 mmol, 1.0 eq.) in the chosen solvent, add the terminal alkyne (1.1 mmol, 1.1 eq.), the palladium catalyst, the copper(I) co-catalyst, and the base under an inert atmosphere.

  • Stir the reaction mixture at the indicated temperature for the specified time.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynylbenzo[d]isoxazole.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L2) OxAdd->PdII_Aryl ArylIodide This compound ArylIodide->OxAdd Transmetal_Pd Transmetalation PdII_Aryl->Transmetal_Pd PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) Transmetal_Pd->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base CuI CuI Base Base Base->Cu_Acetylide Cu_Acetylide->Transmetal_Pd

Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Solvents should be properly degassed to prevent catalyst deactivation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and efficient platform for the synthesis of a wide array of novel derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Heck, and Sonogashira couplings provide a solid foundation for researchers to explore the chemical space around the benzo[d]isoxazole core, facilitating the development of new therapeutic agents and functional materials.

References

Application Notes and Protocols for Benzo[d]isoxazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]isoxazole, a bicyclic heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, leading to their investigation and development for various therapeutic applications.[1][2] The unique structural and electronic properties of the benzo[d]isoxazole ring system allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides an overview of the key applications, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of benzo[d]isoxazole derivatives.

Application Note 1: Anticancer Activity via HIF-1α Inhibition

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in tumor progression and metastasis.[3] Under hypoxic conditions, characteristic of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[3] Consequently, inhibitors of HIF-1α transcription are promising candidates for anticancer drug development.

A series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[3] These compounds exhibit low nanomolar efficacy in cell-based assays and have been shown to downregulate HIF-1α target genes.[3] Their simple structure and amenability to synthesis make them an attractive scaffold for further development.[3]

Quantitative Data: HIF-1α Transcriptional Inhibitors
CompoundSubstitution (on N-phenyl ring)IC50 (nM)[3]
1 Unsubstituted310
15 4-N(CH3)224
31 4-COCH324
LW6 (Positive Control)N/A

Signaling Pathway: HIF-1α Inhibition

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition by Benzo[d]isoxazole Derivatives HIF1a_N HIF-1α VHL VHL E3 Ligase HIF1a_N->VHL Hydroxylation Proteasome_N Proteasome VHL->Proteasome_N Ubiquitination Proteasome_N->HIF1a_N Degradation HIF1a_H HIF-1α HIF1b HIF-1β HIF1a_H->HIF1b Dimerization HRE Hypoxia Response Element (HRE) HIF1b->HRE Binds to VEGF VEGF Gene HRE->VEGF Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis Benzoisoxazole Benzo[d]isoxazole Derivatives Benzoisoxazole->HRE Inhibit Transcription

Caption: HIF-1α pathway under normoxia, hypoxia, and its inhibition.

Application Note 2: Atypical Antipsychotic Activity

Several benzo[d]isoxazole derivatives are established atypical antipsychotic drugs, including risperidone and paliperidone.[4] Their therapeutic effect is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] The dual receptor blockade is thought to be responsible for the improved efficacy against negative symptoms of schizophrenia and a reduced propensity to cause extrapyramidal symptoms (EPS) compared to typical antipsychotics.[4][6] Medicinal chemistry efforts continue to explore this scaffold to optimize the balance of D2/5-HT2A antagonism and to modulate activity at other receptors (e.g., 5-HT1A, D3) to further enhance the therapeutic profile.[5][7]

Quantitative Data: Receptor Binding Affinities
CompoundD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)D3 Ki (nM)Reference
Risperidone 3-60.12-0.5118-3407.4[4][5]
Paliperidone 0.80.23.61.2[5]
Compound 17 2.90.231.30.13[5]

Signaling Pathway: Antipsychotic Mechanism

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2_Receptor D2 Receptor Dopamine_release->D2_Receptor Serotonin_release Serotonin Release HT2A_Receptor 5-HT2A Receptor Serotonin_release->HT2A_Receptor Psychosis Psychotic Symptoms D2_Receptor->Psychosis (Hyperactivity) Benzoisoxazole Benzo[d]isoxazole Derivative (e.g., Risperidone) Benzoisoxazole->D2_Receptor Antagonism Benzoisoxazole->HT2A_Receptor Antagonism

Caption: Antagonism of D2 and 5-HT2A receptors by benzo[d]isoxazoles.

Application Note 3: Anticonvulsant Properties

The benzo[d]isoxazole scaffold has also been explored for the development of novel anticonvulsant agents. Certain derivatives have been shown to exhibit potent anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) seizure test. One of the primary mechanisms of action for these compounds is the selective blockade of voltage-gated sodium channels, particularly the NaV1.1 subtype, which is genetically linked to epilepsy. The development of selective NaV1.1 blockers is a promising strategy for new antiepileptic drugs with potentially improved side-effect profiles.

Quantitative Data: Anticonvulsant Activity
CompoundMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
Z-6b 20.5211.210.3
Carbamazepine 8.841.54.7

Experimental Protocols

Protocol 1: General Synthesis of N-Phenylbenzo[d]isoxazole-3-carboxamide Derivatives

This protocol describes a five-step synthesis adapted from the literature for producing N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, which are potent HIF-1α inhibitors.[3]

Workflow Diagram: Synthesis

Synthesis_Workflow Start 2-hydroxy-3-nitro-benzoic acid Step1 Esterification Start->Step1 Step2 Carbonation Affinity Step1->Step2 Step3 Ring-forming Condensation Step2->Step3 Step4 Hydrolysis Step3->Step4 Step5 Amide Condensation Step4->Step5 End N-phenylbenzo[d]isoxazole- 3-carboxamide derivative Step5->End

Caption: General workflow for the synthesis of target compounds.

Materials:

  • 2-hydroxy-3-nitro-benzoic acid

  • Ethanol (EtOH)

  • Sulfuric acid (H2SO4)

  • Sodium metal (Na)

  • Hydrochloric acid (HCl)

  • Sodium hydride (NaH)

  • Diglyme

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Appropriate aniline derivative

  • Dimethylformamide (DMF)

Procedure:

  • Step 1: Esterification:

    • To a solution of 2-hydroxy-3-nitro-benzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours.

    • After cooling, concentrate the mixture under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl ester.

  • Step 2: Carbonation Affinity:

    • Prepare sodium ethoxide by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

    • Add the product from Step 1 to the sodium ethoxide solution.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

    • Filter, wash with water, and dry the solid.

  • Step 3: Ring-forming Condensation:

    • Suspend sodium hydride in dry diglyme under an inert atmosphere.

    • Add the product from Step 2 portion-wise at room temperature.

    • Heat the reaction mixture to 150 °C for 5 hours.

    • Cool the mixture and carefully quench with water.

    • Acidify with HCl to precipitate the benzo[d]isoxazole intermediate. Filter and dry.

  • Step 4: Hydrolysis:

    • Heat the intermediate from Step 3 in an aqueous solution of sulfuric acid at 85 °C for 4 hours to hydrolyze the ester.

    • Cool the reaction mixture, which should cause the product, benzo[d]isoxazole-3-carboxylic acid, to precipitate.

    • Filter the solid, wash thoroughly with water, and dry. This key intermediate can often be purified without chromatography.[3]

  • Step 5: Amide Condensation:

    • To a solution of benzo[d]isoxazole-3-carboxylic acid (from Step 4) in DMF, add HATU (or EDC/HOBt), DIPEA, and the desired aniline derivative.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Pour the reaction mixture into water and extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Protocol 2: Dual-Luciferase Reporter Assay for HIF-1α Inhibition

This protocol is used to quantify the inhibitory effect of compounds on HIF-1α transcriptional activity in a cell-based system.[3]

Materials:

  • HEK293T cells

  • pGL3-HRE-luciferase reporter plasmid (contains firefly luciferase gene under the control of a hypoxia-response element)

  • pRL-TK plasmid (contains Renilla luciferase gene for normalization)

  • Lipofectamine 2000 or similar transfection reagent

  • DMEM with 10% FBS

  • Test compounds dissolved in DMSO

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Dual-Luciferase Reporter Assay System (e.g., from Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.

    • Co-transfect the cells with the pGL3-HRE-luciferase and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the benzo[d]isoxazole test compounds in cell culture medium. Include a vehicle control (DMSO) and a positive control if available.

    • Replace the medium on the transfected cells with the medium containing the test compounds.

  • Hypoxic Induction:

    • Place the 96-well plate in a hypoxia chamber and incubate for 16-24 hours.

  • Luciferase Assay:

    • Remove the plate from the hypoxia chamber and equilibrate to room temperature.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly luciferase activity using a luminometer.

    • Quench the firefly luciferase reaction and measure the Renilla luciferase activity in the same well.

  • Data Analysis:

    • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

    • Express the results as a percentage of the vehicle-treated control under hypoxia.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols: 4-Iodobenzo[d]isoxazole as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-iodobenzo[d]isoxazole as a key building block in the synthesis of biologically active molecules. The unique structural features of the benzo[d]isoxazole core, combined with the reactivity of the iodine substituent, make this scaffold a valuable starting point for the development of novel therapeutics.

Introduction to the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, selective, and drug-like molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The incorporation of an iodine atom at the 4-position provides a reactive handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

Application Example: Benzo[d]isoxazole Derivatives as HIF-1α Inhibitors

A significant application of the benzo[d]isoxazole scaffold is in the development of inhibitors of Hypoxia-Inducible Factor (HIF)-1α. HIF-1 is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a condition prevalent in the microenvironment of solid tumors.[2][3] HIF-1α activation promotes tumor growth, angiogenesis, and metastasis, making it an attractive target for cancer therapy.[4][5]

Recently, a series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[2][3] These compounds provide a compelling case study for the therapeutic potential of the benzo[d]isoxazole core.

Quantitative Data: HIF-1α Inhibition

The inhibitory activity of a series of synthesized benzo[d]isoxazole derivatives against HIF-1α transcription in HEK293T cells was determined using a dual-luciferase gene reporter assay. The half-maximal inhibitory concentrations (IC50) for several key compounds are summarized in the table below.[2]

Compound IDR Group (at para-position of N-phenyl ring)IC50 (nM)[2]
15 -N(CH₃)₂24
31 -C(O)CH₃24
14 -OCH₃31
16 -F45
17 -Cl47
18 -Br52
Positive Control (LW6) -~3 µM (Reported)

Experimental Protocols

Protocol 1: Synthesis of N-Phenylbenzo[d]isoxazole-3-carboxamide Derivatives (HIF-1α Inhibitors)

This protocol outlines the general synthetic route for preparing the N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, as adapted from the literature.[2]

Workflow Diagram:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Claisen Condensation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis cluster_4 Step 5: Amide Coupling A 2-Hydroxybenzonitrile B Ethyl 2-cyanophenoxyacetate A->B Ethyl bromoacetate, K₂CO₃, Acetone, Reflux C Ethyl 3-oxo-3-phenylpropanoate derivative B->C NaH, Toluene, 100°C D Benzo[d]isoxazole-3-carboxylate C->D Hydroxylamine hydrochloride, Ethanol, Reflux E Benzo[d]isoxazole-3-carboxylic acid D->E NaOH, Ethanol/H₂O, Reflux F N-Phenylbenzo[d]isoxazole-3-carboxamide (Final Product) E->F Substituted Aniline, HATU, DIPEA, DMF, rt

Caption: Synthetic workflow for N-phenylbenzo[d]isoxazole-3-carboxamide derivatives.

Materials:

  • 2-Hydroxybenzonitrile and derivatives

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Sodium hydride (NaH)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Substituted anilines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Appropriate solvents (Acetone, Toluene, Ethanol, DMF)

Procedure:

  • Esterification: A mixture of the appropriate 2-hydroxybenzonitrile, ethyl bromoacetate, and potassium carbonate in acetone is refluxed to yield the corresponding ethyl 2-cyanophenoxyacetate.

  • Claisen Condensation: The product from step 1 is treated with sodium hydride in toluene at 100°C to afford the ethyl 3-oxo-3-phenylpropanoate derivative.

  • Cyclization: The intermediate from step 2 is reacted with hydroxylamine hydrochloride in refluxing ethanol to form the benzo[d]isoxazole-3-carboxylate ring.

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid using sodium hydroxide in an ethanol/water mixture under reflux.

  • Amide Coupling: The resulting benzo[d]isoxazole-3-carboxylic acid is coupled with a desired substituted aniline using HATU as a coupling agent and DIPEA as a base in DMF at room temperature to yield the final N-phenylbenzo[d]isoxazole-3-carboxamide derivative.

Protocol 2: HIF-1α Dual-Luciferase Reporter Assay

This protocol describes the cell-based assay used to quantify the inhibitory effect of the synthesized compounds on HIF-1α transcriptional activity.[2]

Workflow Diagram:

G A HEK293T Cell Culture B Co-transfection with pGL3-HRE-Luciferase and pRL-TK plasmids A->B C Cell Seeding in 96-well plates B->C D Treatment with Test Compounds C->D E Incubation under Normoxic (21% O₂) or Hypoxic (1% O₂) Conditions D->E F Cell Lysis E->F G Measurement of Firefly and Renilla Luciferase Activity F->G H Data Analysis: Calculate Luciferase Ratio and Determine IC50 values G->H

Caption: Workflow for the HIF-1α dual-luciferase reporter assay.

Materials:

  • HEK293T cells

  • pGL3-HRE-luciferase reporter plasmid (contains hypoxia response element)

  • pRL-TK plasmid (Renilla luciferase for normalization)

  • Lipofectamine 2000 or other transfection reagent

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Test compounds dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with the pGL3-HRE-luciferase and pRL-TK plasmids using a suitable transfection reagent.

  • Seeding: After 24 hours of transfection, cells are seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (or DMSO as a vehicle control).

  • Hypoxic Induction: The plates are incubated for 16-24 hours under either normoxic (21% O₂) or hypoxic (1% O₂) conditions.

  • Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition at each compound concentration is calculated relative to the DMSO control, and the IC50 value is determined by non-linear regression analysis.

Protocol 3: Suzuki-Miyaura Cross-Coupling of this compound

While the HIF-1α inhibitors are synthesized via amide coupling, the 4-iodo substituent on the benzo[d]isoxazole scaffold is ideally positioned for diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the benzo[d]isoxazole ring, significantly expanding the accessible chemical space for drug discovery.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling A This compound C 4-Aryl/Heteroaryl-benzo[d]isoxazole A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat B Aryl/Heteroaryl Boronic Acid or Ester B->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat

Caption: General scheme for Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or PdCl₂(dppf))

  • Base (e.g., potassium carbonate, cesium carbonate, or sodium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

General Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent system.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This protocol provides a general framework. The optimal catalyst, base, solvent, and temperature may vary depending on the specific substrates used.

Conclusion

This compound is a highly valuable building block for drug discovery. Its core scaffold is associated with a range of important biological activities, as exemplified by the potent inhibition of HIF-1α. The presence of the iodine atom at the 4-position provides a versatile handle for synthetic elaboration, particularly through Suzuki-Miyaura cross-coupling, enabling the creation of diverse libraries of compounds for screening and optimization in various therapeutic areas. The protocols provided herein offer a starting point for the synthesis and evaluation of novel benzo[d]isoxazole derivatives.

References

Application Notes and Protocols for Benzo[d]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Comprehensive pharmacological data specifically for 4-Iodobenzo[d]isoxazole analogs is limited in publicly available scientific literature. However, significant research has been conducted on the broader class of benzo[d]isoxazole derivatives, demonstrating their potential as potent therapeutic agents. This document provides a detailed overview of the pharmacological activity, experimental protocols, and relevant signaling pathways for benzo[d]isoxazole analogs, drawing from available research. This information can serve as a valuable resource and a foundation for the design and investigation of novel analogs, including those with a 4-iodo substitution.

Pharmacological Activity of Benzo[d]isoxazole Analogs

Benzo[d]isoxazole derivatives have emerged as a promising class of compounds with a diverse range of pharmacological activities. Notably, they have been investigated as inhibitors of Hypoxia-Inducible Factor (HIF)-1α, a key transcription factor in tumor progression and metastasis.[1]

Anticancer Activity: HIF-1α Inhibition

Several benzo[d]isoxazole analogs have demonstrated potent inhibitory activity against HIF-1α transcription in human embryonic kidney (HEK293T) cells.[1] This inhibition is crucial as HIF-1α plays a significant role in tumor adaptation to hypoxic environments, promoting angiogenesis, and cell survival. The mechanism of action involves the suppression of HIF-1α transcriptional activity, which in turn downregulates the expression of its target genes like Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1).[1]

Table 1: HIF-1α Transcriptional Inhibitory Activity of Benzo[d]isoxazole Analogs [1]

Compound IDSubstitution PatternIC50 (nM)
15 4-dimethylamino24
31 4-acetyl24
1 Unsubstituted>1000
... ......

(Note: This table is a representation of the data presented in the source and can be expanded with more analogs from the study.)

Experimental Protocols

General Synthesis of Benzo[d]isoxazole-3-carboxylic Acid

A common precursor for many benzo[d]isoxazole analogs is benzo[d]isoxazole-3-carboxylic acid. The synthesis generally involves a multi-step process that can be scaled up and purified without chromatography.[1]

Workflow for the Synthesis of Benzo[d]isoxazole Analogs

G A Starting Material (e.g., Substituted Salicylaldehyde) B Step 1: Oximation A->B Hydroxylamine C Step 2: Chlorination B->C NCS D Step 3: Cyclization C->D Base E Benzo[d]isoxazole-3-carboxylic Acid D->E F Step 4: Amide Coupling E->F Amine, Coupling Agent G Final Benzo[d]isoxazole Analog F->G

Caption: General synthetic workflow for benzo[d]isoxazole analogs.

Protocol:

  • Oximation: The starting salicylaldehyde derivative is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

  • Chlorination: The oxime is then chlorinated using a chlorinating agent like N-chlorosuccinimide (NCS).

  • Cyclization: Intramolecular cyclization is induced by a base to form the benzo[d]isoxazole ring system.

  • Amide Coupling: The resulting benzo[d]isoxazole-3-carboxylic acid is coupled with a desired amine using a standard peptide coupling agent (e.g., HATU, HOBt) to yield the final amide analog.[1]

HIF-1α Reporter Gene Assay

This assay is used to determine the inhibitory activity of the synthesized compounds on HIF-1α transcriptional activity.

Experimental Workflow for HIF-1α Reporter Gene Assay

G A HEK293T Cell Culture B Transfection with HRE-Luciferase Reporter Plasmid A->B C Compound Treatment B->C D Induction of Hypoxia (1% O2) C->D E Cell Lysis D->E F Luciferase Activity Measurement E->F G Data Analysis (IC50 determination) F->G G Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1 Complex HIF1a_translocation->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (in gene promoters) HIF1_complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, PDK1) HRE->Target_Genes Benzo_isoxazole Benzo[d]isoxazole Analogs Benzo_isoxazole->HIF1_complex Inhibition

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the preparation of bioactive molecules utilizing 4-Iodobenzo[d]isoxazole as a key building block. The protocols detailed herein are based on established palladium-catalyzed cross-coupling reactions, which offer a versatile platform for the derivatization of the benzisoxazole scaffold. This document is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of an iodine atom at the 4-position of the benzo[d]isoxazole ring system provides a reactive handle for the introduction of diverse chemical functionalities through various cross-coupling reactions, enabling the exploration of a vast chemical space for the discovery of novel therapeutic agents.

Key Synthetic Applications

This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including:

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes.

  • Suzuki-Miyaura Coupling: For the creation of carbon-carbon single bonds by reacting with boronic acids or esters.

  • Heck Coupling: For the formation of carbon-carbon double bonds through reaction with alkenes.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with a variety of amines.

These reactions allow for the modular synthesis of a library of 4-substituted benzo[d]isoxazole derivatives with diverse physicochemical and pharmacological properties.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound. These are generalized conditions and may require optimization for specific substrates.

Table 1: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHFRT1285-95
21-HexynePd(PPh₃)₄ (3)CuI (5)PiperidineDMF50880-90
3Propargyl alcoholPdCl₂(dppf) (2)CuI (5)DIPAMeCNRT1675-85

Table 2: Suzuki-Miyaura Coupling of this compound with Boronic Acids

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001290-98
2Thiophene-2-boronic acidPd(PPh₃)₄ (3)-Cs₂CO₃Dioxane/H₂O901685-95
34-Methoxyphenylboronic acidPdCl₂(dppf) (2)-K₃PO₄DME/H₂O801888-96

Table 3: Heck Coupling of this compound with Alkenes

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePd(OAc)₂ (2)-NaOAcDMA1201875-85
3CyclohexenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1102460-70

Table 4: Buchwald-Hartwig Amination of this compound with Amines

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001280-90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane901885-95
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH1101675-85

Experimental Protocols

The following are detailed, representative protocols for the key cross-coupling reactions of this compound.

Protocol 1: Sonogashira Coupling for the Synthesis of 4-(Phenylethynyl)benzo[d]isoxazole

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF via syringe, followed by triethylamine (3-5 eq).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(phenylethynyl)benzo[d]isoxazole.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 4-Phenylbenzo[d]isoxazole

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, appropriate eluent system) to yield 4-phenylbenzo[d]isoxazole.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Phenylbenzo[d]isoxazol-4-amine

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • XPhos (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, argon-purged Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and anhydrous toluene.

  • Stir the mixture for 5 minutes, then add aniline via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to ambient temperature and quench with water.

  • Extract the product into ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude material by column chromatography on silica gel to obtain N-phenylbenzo[d]isoxazol-4-amine.

Visualizations

Experimental Workflow for Cross-Coupling Reactions

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification This compound This compound Catalyst Pd Catalyst & Ligand This compound->Catalyst Coupling_Partner Coupling Partner (Alkyne, Boronic Acid, Alkene, Amine) Coupling_Partner->Catalyst Base Base Solvent Solvent Inert_Atmosphere Inert Atmosphere (Ar or N2) Quenching Quenching Inert_Atmosphere->Quenching Extraction Extraction Purification Column Chromatography Product Bioactive 4-Substituted Benzo[d]isoxazole Purification->Product

Caption: General workflow for the synthesis of bioactive molecules from this compound.

Generic Kinase Signaling Pathway

Many bioactive molecules derived from privileged scaffolds like benzo[d]isoxazole are designed to modulate cellular signaling pathways, such as those mediated by kinases, which are often dysregulated in diseases like cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Benzo[d]isoxazole Derivative (Inhibitor) Inhibitor->RAF

Application Notes and Protocols for the Functionalization of the Benzo[d]isoxazole Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique physicochemical properties and ability to interact with various biological targets have led to its incorporation into drugs with a wide range of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis and functionalization of the benzo[d]isoxazole core, focusing on key derivatives with demonstrated pharmacological relevance.

Key Bioactive Benzo[d]isoxazole Derivatives

The versatility of the benzo[d]isoxazole core allows for functionalization at various positions, leading to a diverse array of compounds with distinct biological activities.

Antipsychotic Agents: The Risperidone Story

A prominent example of a functionalized benzo[d]isoxazole is the atypical antipsychotic drug Risperidone . Risperidone's therapeutic effect stems from its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][4] The core of risperidone is the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole moiety, which is crucial for its pharmacological activity.

HIF-1α Inhibitors for Anticancer Therapy

Recent research has identified N-phenylbenzo[d]isoxazole-3-carboxamide derivatives as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription.[5][6] HIF-1α is a key regulator in tumor progression and metastasis, making its inhibitors promising candidates for cancer therapy.[5] The functionalization of the benzo[d]isoxazole-3-carboxylic acid with various substituted anilines has yielded compounds with nanomolar inhibitory concentrations.[5][6]

Anticonvulsant and Antimicrobial Agents

The benzo[d]isoxazole scaffold has also been explored for the development of anticonvulsant and antimicrobial agents.[1][3] Specific substitutions on the core structure have led to compounds with significant activity in preclinical models of epilepsy and against various bacterial and fungal strains.[3][5] For instance, a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-diones have shown potent anticonvulsant effects.[7]

Quantitative Data Summary

The following tables summarize the biological activities of representative functionalized benzo[d]isoxazole derivatives.

Table 1: HIF-1α Transcriptional Inhibitory Activity of N-phenylbenzo[d]isoxazole-3-carboxamide Derivatives [5][6]

CompoundSubstituent on Phenyl RingIC50 (nM)
15 4-dimethylamino24
31 4-acetyl24
Lead Compound (1) Unsubstituted310
8 2-pyridyl (at N-position)940
7 4-pyridyl (at N-position)10000
3 Cyclohexyl (at N-position)5400

Table 2: Anticonvulsant Activity of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione Derivatives [7]

CompoundSubstituent (R)Maximal Electroshock (MES) Test ED50 (mg/kg)Subcutaneous Pentylenetetrazole (scPTZ) Test ED50 (mg/kg)
8a 4-fluorophenyl14.90>100
7d cyclohexyl>10042.30
Phenytoin (Standard) -20.2>100
Ethosuximide (Standard) ->100130.0

Table 3: Receptor Binding Affinities of Risperidone [1]

ReceptorBinding Affinity (Ki, nM)
5-HT2A0.16
D23.13

Experimental Protocols

This section provides detailed protocols for the synthesis of key benzo[d]isoxazole intermediates and their subsequent functionalization.

Synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride

This protocol describes the cyclization of an oxime precursor to form the core of risperidone.

Protocol 1: Cyclization to form 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride [2]

  • Materials:

    • (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride

    • Potassium hydroxide (KOH)

    • Methanol

    • Anhydrous magnesium sulfate

    • Acetone

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 27 g of potassium hydroxide in 600 mL of methanol.

    • Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the solution.

    • Heat the reaction mixture to reflux for approximately 2.5 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Dry the solution by adding an appropriate amount of anhydrous magnesium sulfate and stir for about 1 hour.

    • Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.

    • To the resulting concentrate, add 500 mL of acetone and stir at room temperature for about 30 minutes.

    • Filter to remove any insoluble material.

    • Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.

    • Collect the solid by filtration and dry to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide Derivatives

This protocol outlines a five-step synthesis for a class of HIF-1α inhibitors.[6]

Protocol 2: General Synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide Derivatives [6]

This synthesis involves five key steps: esterification, carbonation, ring-forming condensation, hydrolysis, and amide condensation.[6]

  • Step 1: Esterification

    • A suitable starting phenol is esterified, for example, with an acid chloride in the presence of a base.

  • Step 2: Carbonation

    • The ester is then subjected to a carbonation reaction, often using a strong base like sodium hydride followed by treatment with carbon dioxide or a chloroformate.

  • Step 3: Ring-Forming Condensation

    • The resulting intermediate undergoes a ring-forming condensation reaction. A specific example involves heating with sodium hydride in diglyme at 150 °C for 5 hours.[6]

  • Step 4: Hydrolysis

    • The ester group of the formed benzo[d]isoxazole is hydrolyzed to the corresponding carboxylic acid, for instance, by heating with sulfuric acid at 85 °C for 4 hours.[6]

  • Step 5: Amide Condensation

    • The final step is the coupling of the benzo[d]isoxazole-3-carboxylic acid with a desired aniline derivative.

      • Materials: Benzo[d]isoxazole-3-carboxylic acid, substituted aniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

      • Procedure: To a solution of benzo[d]isoxazole-3-carboxylic acid in DMF, add HATU, DIPEA, and the corresponding substituted aniline. Stir the reaction mixture at room temperature for 6 hours. After completion, the product can be isolated and purified by standard methods such as extraction and chromatography.[6]

Functionalization of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: Synthesis of Risperidone

This protocol describes the N-alkylation of the piperidine ring of the benzo[d]isoxazole core to yield risperidone.

Protocol 3: Synthesis of Risperidone [1]

  • Materials:

    • 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

    • 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

    • Sodium carbonate

    • Potassium iodide (catalyst)

    • Acetonitrile

  • Procedure:

    • To a mixture of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in acetonitrile, add sodium carbonate and a catalytic amount of potassium iodide.

    • Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product is then purified by recrystallization or column chromatography to yield risperidone.

Visualizations

The following diagrams illustrate the key synthetic pathways described in the protocols.

Synthesis_of_6_fluoro_3_piperidin_4_yl_benzodisoxazole start 2,4-difluorophenyl)(4-piperidinyl) methanone oxime hydrochloride reagents1 KOH, Methanol Reflux start->reagents1 product 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole reagents1->product caption Synthesis of the Risperidone Core Synthesis_of_N_phenylbenzodisoxazole_3_carboxamide cluster_0 5-Step Synthesis cluster_1 Final Functionalization Phenol Phenol Ester Ester Phenol->Ester Esterification Carboxylated\nIntermediate Carboxylated Intermediate Ester->Carboxylated\nIntermediate Carbonation Benzo[d]isoxazole\nEster Benzo[d]isoxazole Ester Carboxylated\nIntermediate->Benzo[d]isoxazole\nEster Ring-forming Condensation Benzo[d]isoxazole-3-\ncarboxylic acid Benzo[d]isoxazole-3- carboxylic acid Benzo[d]isoxazole\nEster->Benzo[d]isoxazole-3-\ncarboxylic acid Hydrolysis N-phenylbenzo[d]isoxazole-\n3-carboxamide N-phenylbenzo[d]isoxazole- 3-carboxamide Benzo[d]isoxazole-3-\ncarboxylic acid->N-phenylbenzo[d]isoxazole-\n3-carboxamide Amide Condensation (HATU, DIPEA, Aniline) caption General workflow for HIF-1α inhibitors. Risperidone_Synthesis_Workflow core 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole reagents Na2CO3, KI Acetonitrile, Reflux core->reagents sidechain 3-(2-chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one sidechain->reagents risperidone Risperidone reagents->risperidone caption Final step in Risperidone synthesis.

References

Application Notes and Protocols for 4-Iodobenzo[d]isoxazole in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzo[d]isoxazole is a versatile heterocyclic building block with significant potential in the field of materials science, particularly in the development of novel organic electronic materials. Its rigid, planar structure and the presence of a reactive iodine atom make it an ideal candidate for incorporation into conjugated polymers and small molecules designed for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The benzo[d]isoxazole moiety itself can act as an electron-accepting unit, which, when combined with electron-donating units, can lead to materials with tailored electronic and photophysical properties.

The primary application of this compound in materials synthesis is as a key intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with extended π-conjugation, a crucial characteristic for efficient charge transport and light emission or absorption in organic electronic devices.

Key Applications and Synthetic Strategies

The primary utility of this compound in materials science is as a precursor for the synthesis of more complex organic molecules and polymers through palladium-catalyzed cross-coupling reactions. The iodine substituent at the 4-position serves as a versatile handle for introducing various functional groups and extending the conjugated system.

Suzuki-Miyaura Cross-Coupling for Donor-Acceptor Architectures

A prevalent strategy in the design of organic electronic materials is the creation of donor-acceptor (D-A) systems. In this context, the electron-deficient benzo[d]isoxazole unit can be coupled with electron-rich moieties (donors) such as carbazoles, fluorenes, or thiophenes. This molecular design principle allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the material's optical and electronic properties, including its absorption spectrum, emission color, and charge carrier mobility.

The general workflow for synthesizing a D-A type molecule using this compound is depicted below:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling This compound This compound Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) This compound->Catalyst Donor-Boronic_Acid Donor-Arylboronic Acid or Ester Donor-Boronic_Acid->Catalyst Product Donor-Benzo[d]isoxazole (D-A Material) Catalyst->Product Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/Water) Solvent->Catalyst

Caption: General workflow for the synthesis of a Donor-Acceptor material.

Experimental Protocols

While specific experimental data for materials derived directly from this compound is not extensively reported in the literature, the following protocols are based on well-established procedures for the Suzuki-Miyaura coupling of similar iodo-heterocyclic compounds and can be adapted for the synthesis of novel materials.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 4-arylbenzo[d]isoxazole derivative.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃))

  • Anhydrous solvent system (e.g., toluene/water, dioxane/water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Purification supplies (silica gel for column chromatography, solvents for extraction and chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid or ester (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent system (e.g., a 4:1 mixture of toluene and water). Degas the solution by bubbling the inert gas through it for 15-30 minutes. Following degassing, add the palladium catalyst (0.01 - 0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-arylbenzo[d]isoxazole product.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy.

Hypothetical Material Properties and Data Presentation

Although specific data for a material synthesized from this compound is not available, we can present a hypothetical data table for a prospective Donor-Acceptor material, "DBD-Cz," where "DBD" is Donor-Benzo[d]isoxazole and "Cz" is a carbazole donor unit. This table illustrates the type of quantitative data that would be crucial for evaluating its potential in organic electronics.

PropertySymbolHypothetical Value for DBD-CzUnitSignificance in Materials Science
Photophysical Properties
Absorption Maximum (Solution)λₐₑₓ420nmIndicates the wavelength of light the material absorbs most strongly.
Emission Maximum (Solution)λₑₘ510nmDetermines the color of light emitted by the material in an OLED.
Photoluminescence Quantum YieldΦₚₗ65%Measures the efficiency of the emission process. Higher values are desirable for bright OLEDs.
Electrochemical Properties
HOMO Energy LevelEₕₒₘₒ-5.4eVHighest Occupied Molecular Orbital. Influences charge injection and stability.
LUMO Energy LevelEₗᵤₘₒ-2.9eVLowest Unoccupied Molecular orbital. Influences charge injection and transport.
Electrochemical Band GapE₉2.5eVThe energy difference between HOMO and LUMO, which correlates with the emission color.

Logical Relationship of Material Design and Characterization

The development of new materials using this compound follows a logical progression from synthesis to characterization and finally to device fabrication and testing.

Material_Development_Flow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Start This compound Reaction Suzuki Coupling with Donor Molecule Start->Reaction Product Novel D-A Material Reaction->Product Structural Structural Analysis (NMR, MS) Product->Structural Photophysical Photophysical Studies (UV-Vis, PL) Structural->Photophysical Electrochemical Electrochemical Analysis (Cyclic Voltammetry) Photophysical->Electrochemical Device Device Fabrication (OLED/OPV) Electrochemical->Device Testing Performance Testing Device->Testing

Application Notes and Protocols for N-alkylation of 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of 4-iodobenzo[d]isoxazole. While direct literature on the N-alkylation of this specific substituted benzisoxazole is limited, the following protocols are based on well-established methods for the N-alkylation of related benzisoxazole and other N-heterocyclic systems. The provided methodologies serve as a robust starting point for developing optimized reaction conditions.

The N-alkylation of benzisoxazoles is a crucial transformation in medicinal chemistry, as the introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the molecule. The 4-iodo substituent provides a valuable handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, making N-alkylated 4-iodobenzo[d]isoxazoles versatile intermediates in drug discovery programs.

Illustrative Data on N-Alkylation of a Related Benzisoxazolone System

To provide a quantitative context for the N-alkylation of the benzo[d]isoxazole scaffold, the following table summarizes reaction conditions and yields for the N-alkylation of a related compound, benzisoxazol-3(1H)-one. This data is adapted from studies on similar heterocyclic systems and should be considered as a reference for the development of protocols for this compound.[1][2][3][4]

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMFRoom Temp.12~85
2Ethyl iodideNaHTHF0 to Room Temp.6~70
3Methyl iodideK₂CO₃AcetoneReflux8~90
4Propargyl bromideCs₂CO₃CH₃CN504~80
5Allyl bromideK₂CO₃DMFRoom Temp.12~88

General Protocol for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.

Materials
  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (CH₃CN), tetrahydrofuran (THF), acetone)

  • Argon or Nitrogen gas supply

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Solvent and Base Addition: Add the anhydrous solvent to dissolve the starting material. Subsequently, add the base (1.5 - 2.0 eq). Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.5 eq) dropwise to the reaction mixture at the appropriate temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction mixture by adding water or a saturated aqueous solution of ammonium chloride (especially if NaH is used).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-alkylated this compound.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and should be handled with care.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it under an inert atmosphere and quench it carefully.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in a typical N-alkylation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reactants: - this compound - Base setup Reaction Setup (Inert Atmosphere) prep_reagents->setup prep_solvent Prepare Anhydrous Solvent prep_solvent->setup dissolve Dissolve in Solvent & Add Base setup->dissolve add_alkylating Add Alkylating Agent dissolve->add_alkylating react Stir at Defined Temperature add_alkylating->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product N-Alkylated Product purify->product

Caption: Experimental workflow for the N-alkylation of this compound.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions substrate This compound product N-Alkyl-4-iodobenzo[d]isoxazole substrate->product alkylating_agent Alkylating Agent (R-X) alkylating_agent->product base Base (e.g., K₂CO₃, NaH) base->product solvent Anhydrous Solvent (e.g., DMF, THF) solvent->product temperature Temperature temperature->product

Caption: Logical relationship of components in the N-alkylation reaction.

References

Application Notes and Protocols for the Derivatization of 4-Iodobenzo[d]isoxazole and Subsequent Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, derivatization, and biological evaluation of novel compounds based on the 4-iodobenzo[d]isoxazole scaffold. This scaffold serves as a versatile starting point for the generation of diverse chemical libraries for screening against various biological targets. The methodologies outlined below detail the synthesis of the key 4-iodo intermediate, its derivatization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck), and protocols for assessing the antimicrobial, anticancer, and antioxidant activities of the resulting derivatives.

Synthesis of this compound

The synthesis of the this compound core can be achieved through a multi-step process, beginning with a suitable ortho-substituted phenol. A plausible synthetic route involves the formation of an O-aryl oxime followed by an electrophilic cyclization and iodination.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 4-iodoisoxazoles.

Step 1: Synthesis of a 2-alkynyl-phenol derivative A suitable starting material, such as 2-ethynylphenol, is required. This can be synthesized from 2-iodophenol via a Sonogashira coupling with a protected acetylene, followed by deprotection.

Step 2: Oximation of the phenolic hydroxyl group

  • Dissolve the 2-alkynyl-phenol derivative in a suitable solvent such as methanol.

  • Add methoxylamine hydrochloride, pyridine, and anhydrous sodium sulfate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the O-methyl oxime derivative.

Step 3: Electrophilic Cyclization and Iodination

  • Dissolve the O-methyl oxime derivative from the previous step in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of iodine monochloride (ICl) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Derivatization of this compound via Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodo substituent on the benzo[d]isoxazole ring is an excellent handle for introducing a wide range of chemical diversity through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Synthesis of 4-Arylbenzo[d]isoxazoles

The Suzuki-Miyaura reaction allows for the coupling of this compound with various aryl or heteroaryl boronic acids to generate a library of 4-arylbenzo[d]isoxazole derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Add a degassed solvent mixture, for example, a 3:1 mixture of DMF and water.

  • Heat the reaction mixture at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-arylbenzo[d]isoxazole derivative.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_reagents Reagents 4_Iodobenzodisoxazole This compound Reaction_Setup Reaction Setup 4_Iodobenzodisoxazole->Reaction_Setup Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Setup Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Reaction_Setup Base Base (e.g., K₂CO₃) Base->Reaction_Setup Solvent Solvent (e.g., DMF/H₂O) Solvent->Reaction_Setup Heating Heating (e.g., 100 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product 4-Arylbenzo[d]isoxazole Purification->Final_Product

Caption: Workflow for the synthesis of 4-arylbenzo[d]isoxazoles.

Sonogashira Coupling: Synthesis of 4-Alkynylbenzo[d]isoxazoles

The Sonogashira coupling enables the introduction of various alkyne moieties at the 4-position of the benzo[d]isoxazole core, leading to the formation of 4-alkynylbenzo[d]isoxazole derivatives.[1]

Experimental Protocol: Sonogashira Coupling [1]

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(acac)₂ (0.02 equiv.), a ligand such as triphenylphosphine (PPh₃) (0.04 equiv.), and a copper co-catalyst like copper(I) iodide (CuI) (0.04 equiv.).

  • Add a degassed solvent such as anhydrous DMF, followed by a base like diethylamine (Et₂NH) (2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynylbenzo[d]isoxazole derivative.[1]

Workflow for Sonogashira Coupling

Sonogashira_Workflow Sonogashira Coupling Workflow cluster_reactants Reactants cluster_reagents Reagents 4_Iodobenzodisoxazole This compound Reaction_Setup Reaction Setup 4_Iodobenzodisoxazole->Reaction_Setup Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Reaction_Setup Pd_Catalyst Pd Catalyst (e.g., Pd(acac)₂) Pd_Catalyst->Reaction_Setup Ligand Ligand (e.g., PPh₃) Ligand->Reaction_Setup Cu_Cocatalyst Cu Co-catalyst (e.g., CuI) Cu_Cocatalyst->Reaction_Setup Base Base (e.g., Et₂NH) Base->Reaction_Setup Solvent Solvent (e.g., DMF) Solvent->Reaction_Setup Reaction_Conditions Stirring at RT or gentle heating Reaction_Setup->Reaction_Conditions Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Final_Product 4-Alkynylbenzo[d]isoxazole Purification->Final_Product

Caption: Workflow for the synthesis of 4-alkynylbenzo[d]isoxazoles.

Heck Coupling: Synthesis of 4-Alkenylbenzo[d]isoxazoles

The Heck reaction provides a method for the synthesis of 4-alkenylbenzo[d]isoxazoles by coupling this compound with various alkenes.

Experimental Protocol: Heck Coupling

  • In a reaction tube, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv.).

  • Add a base, for example, triethylamine (Et₃N) (2.0 equiv.), and a solvent such as acetonitrile (MeCN).

  • Seal the reaction tube and heat the mixture at an elevated temperature (e.g., 80-120 °C) until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-alkenylbenzo[d]isoxazole derivative.

Biological Screening Protocols

The newly synthesized benzo[d]isoxazole derivatives can be screened for a variety of biological activities. Below are protocols for assessing their antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, yeast at ~2.5 x 10³ CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compounds. Include positive controls (a known antibiotic/antifungal), negative controls (medium with inoculum only), and sterility controls (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Illustrative Data Presentation: Antimicrobial Activity

Compound IDR-group at C4-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
BD-01 Phenyl163264
BD-02 4-Chlorophenyl81632
BD-03 Phenylethynyl3264>64
BD-04 (E)-Styryl163232
Control Ciprofloxacin10.5N/A
Control FluconazoleN/AN/A8
Anticancer Activity Screening

Protocol: MTT Assay for Cell Viability and Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Illustrative Data Presentation: Anticancer Activity

Compound IDR-group at C4-positionIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HeLa (Cervical Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)
BD-01 Phenyl15.221.835.4
BD-02 4-Fluorophenyl8.912.519.7
BD-03 Phenylethynyl25.638.142.3
BD-04 (E)-Styryl18.426.331.9
Control Doxorubicin0.81.11.5
Antioxidant Activity Screening

Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add a specific volume of each compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction. Include a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or Trolox).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Illustrative Data Presentation: Antioxidant Activity

Compound IDR-group at C4-positionDPPH Radical Scavenging IC₅₀ (µM)
BD-01 Phenyl45.8
BD-02 4-Hydroxyphenyl12.3
BD-03 Phenylethynyl62.1
BD-04 (E)-Styryl38.5
Control Ascorbic Acid8.5

Signaling Pathways and Logical Relationships

The derivatization and screening process follows a logical workflow from the core scaffold to the identification of lead compounds.

Logical Workflow from Scaffold to Lead Compound

Drug_Discovery_Workflow Drug Discovery Workflow Scaffold This compound Scaffold Derivatization Derivatization via Cross-Coupling Reactions Scaffold->Derivatization Library Library of Novel Benzo[d]isoxazole Derivatives Derivatization->Library Screening Biological Screening (Antimicrobial, Anticancer, Antioxidant) Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead_Compound Lead Compound Lead_Optimization->Lead_Compound

Caption: Logical workflow from the starting scaffold to a lead compound.

Disclaimer: The provided protocols are intended as a guide and may require optimization based on specific substrates, reagents, and laboratory conditions. All experimental work should be conducted in a safe and appropriate manner, following all institutional and regulatory guidelines. The biological activity data presented in the tables are for illustrative purposes and are based on reported activities of various isoxazole derivatives; they do not represent actual experimental data for the specific derivatives of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Iodoisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-iodoisoxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 4-iodoisoxazoles, offering potential causes and solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction with a 4-iodoisoxazole is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low or no conversion in Suzuki couplings of 4-iodoisoxazoles can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a step-by-step troubleshooting approach:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. While many systems can facilitate Suzuki couplings, heteroaryl halides like 4-iodoisoxazoles can be challenging.

    • Recommendation: For the coupling of 3,5-disubstituted 4-iodoisoxazoles, a simple palladium(II) source like PdCl₂ has been shown to be effective.[1][2] More sophisticated pre-catalysts or ligands might be necessary for more complex substrates. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos) to find the optimal combination for your specific substrates.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid/ester. The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Recommendation: A mild inorganic base such as potassium bicarbonate (KHCO₃) has been successfully used.[1][2] Other commonly used bases in Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. If your reaction is sluggish, consider switching to a stronger base like K₃PO₄.

  • Solvent System: The solvent must be appropriate for all components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

    • Recommendation: A mixture of DMF and water (e.g., a 4:1 ratio) has been demonstrated to be an effective solvent system for the Suzuki coupling of 4-iodoisoxazoles.[1][2] Other common solvent systems include dioxane/water and toluene/ethanol/water. Ensure your solvents are degassed to prevent oxidation of the palladium catalyst.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction kinetics.

    • Recommendation: The reaction has been shown to proceed efficiently at 85°C.[1][2] If you observe low conversion, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid (to form a biaryl species) is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or when the catalytic cycle is inefficient.

  • Deoxygenation: The presence of oxygen can lead to oxidative homocoupling.

    • Recommendation: Ensure that your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.

  • Catalyst Pre-activation: If you are using a Pd(II) source, it needs to be reduced to Pd(0) in situ to enter the catalytic cycle. Inefficient reduction can sometimes favor homocoupling.

    • Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. Alternatively, ensure your reaction conditions are optimal for the rapid and efficient turnover of the catalytic cycle, which will minimize the lifetime of species that can lead to homocoupling.

  • Stoichiometry: Using a large excess of the boronic acid can sometimes increase the rate of homocoupling.

    • Recommendation: While a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common to drive the reaction to completion, avoid using a large excess if homocoupling is a significant issue.

Q3: My 4-iodoisoxazole starting material is being consumed, but I am not forming the desired product. I suspect protodeboronation of my boronic acid. How can I address this?

A3: Protodeboronation, the cleavage of the C-B bond of the organoboron reagent, is a known side reaction, particularly with heteroaryl boronic acids.

  • Choice of Boron Reagent: Boronic acids are more susceptible to protodeboronation than their corresponding esters.

    • Recommendation: Consider using a boronic acid pinacol ester (Bpin) instead of the free boronic acid. Boronic esters are generally more stable under Suzuki coupling conditions. A successful synthesis of Valdecoxib, a 3,4-diarylisoxazole, utilized a benzenesulfonamide-4-boronic acid pinacol ester.[2]

  • Base and Water Content: The choice of base and the amount of water in the reaction can influence the rate of protodeboronation.

    • Recommendation: Using a milder base like KHCO₃ or K₂CO₃ may be preferable to stronger bases like NaOH or KOH. Also, minimizing the amount of water in the reaction, while still ensuring the solubility of the base, can sometimes help. Anhydrous conditions with a soluble base could also be explored.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for optimizing the Suzuki coupling of a novel 3,5-disubstituted-4-iodoisoxazole?

A: Based on successful literature precedents for the synthesis of 3,4-diarylisoxazoles, a reliable starting point would be the conditions used for the synthesis of Valdecoxib.[1][2] A summary of these conditions is provided in the table below.

Q: Can I use a different palladium catalyst for the coupling with 4-iodoisoxazoles?

A: Yes, while PdCl₂ has been shown to be effective, other palladium sources are commonly used in Suzuki couplings and may offer advantages for your specific substrate. Pd(PPh₃)₄ is a popular choice as it is a Pd(0) source and does not require in situ reduction. Modern palladium pre-catalysts complexed with bulky phosphine ligands (e.g., Buchwald-type ligands) are also highly active and may allow for lower catalyst loadings and milder reaction conditions. Screening a few different catalysts is often a worthwhile endeavor in optimizing a new reaction.

Q: Is it necessary to protect the isoxazole ring during the Suzuki coupling?

A: The isoxazole ring itself is generally stable under typical Suzuki coupling conditions. Unlike some other nitrogen-containing heterocycles, it does not typically require N-protection.

Data Presentation

The following table summarizes a set of successfully applied reaction conditions for the Suzuki-Miyaura coupling of a 4-iodoisoxazole derivative.

ParameterConditionReference
4-Iodoisoxazole 4-Iodo-5-methyl-3-phenylisoxazole[2]
Boron Reagent Benzenesulfonamide-4-boronic acid pinacol ester[2]
Palladium Catalyst PdCl₂ (5 mol %)[1][2]
Base KHCO₃ (1.4 equivalents)[1][2]
Solvent DMF:H₂O (4:1)[1][2]
Temperature 85 °C[1][2]
Reaction Time 3 hours[2]
Yield 81%[2]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 3,5-Disubstituted-4-Iodoisoxazoles with Arylboronic Acid Pinacol Esters

This protocol is adapted from the synthesis of Valdecoxib.[2]

Materials:

  • 3,5-Disubstituted-4-iodoisoxazole (1.0 eq)

  • Arylboronic acid pinacol ester (1.1-1.5 eq)

  • Palladium(II) chloride (PdCl₂) (0.05 eq)

  • Potassium bicarbonate (KHCO₃) (1.4 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and a condenser, add the 3,5-disubstituted-4-iodoisoxazole, the arylboronic acid pinacol ester, and potassium bicarbonate.

  • Add a 4:1 mixture of DMF and deionized water to the reaction vessel.

  • Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium(II) chloride to the reaction mixture.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 3-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 4-iodoisoxazole, boronic acid ester, and base B Add 4:1 DMF/H2O A->B C Degas with Ar/N2 B->C D Add PdCl2 catalyst C->D E Heat to 85°C D->E F Monitor reaction (TLC/LC-MS) E->F G Cool to RT F->G H Aqueous workup and extraction G->H I Dry and concentrate H->I J Column chromatography I->J K K J->K Characterization

Caption: Experimental workflow for the Suzuki coupling of 4-iodoisoxazoles.

troubleshooting_suzuki cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low/No Conversion? cat_check Is the Pd source/ligand optimal? start->cat_check base_check Is the base appropriate? start->base_check cond_check Are temperature and concentration correct? start->cond_check side_check Homocoupling or protodeboronation observed? start->side_check cat_sol Screen different Pd sources (e.g., Pd(PPh3)4) and ligands (e.g., SPhos, XPhos). cat_check->cat_sol base_sol Try a stronger base (e.g., K3PO4) or screen different bases. base_check->base_sol cond_sol Increase temperature moderately. Ensure proper solvent volume. cond_check->cond_sol side_sol - Ensure thorough deoxygenation. - Use boronic ester instead of acid. side_check->side_sol

Caption: Troubleshooting guide for Suzuki coupling with 4-iodoisoxazoles.

References

Technical Support Center: Sonogashira Coupling of Iodo-Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sonogashira coupling reactions involving iodo-heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the Sonogashira coupling of iodo-heterocycles.

Problem 1: Low or no yield of the desired cross-coupling product.

Possible Cause Suggested Solution
Inactive Catalyst The Pd(0) catalyst is essential for the reaction. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure it is effectively reduced to Pd(0) in situ. The amine base or a phosphine ligand can facilitate this reduction.[1] The formation of palladium black is an indicator of catalyst decomposition and can be promoted by solvents like THF.[2] Consider using a different solvent or a more stable catalyst system.
Poor Substrate Reactivity Iodo-heterocycles can have varying reactivity based on the electronic properties and steric hindrance of the heterocycle. Electron-deficient heterocycles may be more challenging substrates. Increasing the reaction temperature may be necessary for less reactive aryl iodides, but this can also lead to an increase in side reactions.[1]
Impure Reagents Ensure all reagents, especially the solvent and amine base, are dry and deaerated. Impurities can poison the catalyst. Distilling the amine base before use can sometimes resolve issues.
Inefficient Ligand The choice of phosphine ligand is critical. Bulky and electron-rich phosphine ligands can improve the rate of oxidative addition and overall catalyst performance.[3]

Problem 2: Significant formation of alkyne homocoupling (Glaser-Hay) product.

Possible Cause Suggested Solution
Presence of Oxygen The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes, which is promoted by the presence of oxygen, especially when using a copper co-catalyst.[1][4] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Copper Co-catalyst The copper(I) co-catalyst, while increasing the reaction rate, is a primary contributor to Glaser coupling.[1][4]
Reaction Temperature At lower temperatures, Glaser coupling can sometimes be the favored pathway. Conversely, at higher temperatures, the desired Sonogashira coupling may become more dominant.[5]

Problem 3: Presence of a significant amount of the de-iodinated heterocycle (hydrodehalogenation).

Possible Cause Suggested Solution
Hydrogen Source Hydrodehalogenation is a side reaction where the iodo group is replaced by a hydrogen atom. The hydrogen source can be the solvent (e.g., alcohols), the amine base, or even water.[6][7]
Reaction Conditions The choice of solvent and base can influence the extent of hydrodehalogenation. Using a non-protic solvent and a non-coordinating base may help minimize this side reaction.
Ligand Effects The nature of the phosphine ligand can also play a role in controlling the competition between the desired cross-coupling and hydrodehalogenation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in Sonogashira coupling and how can I avoid it?

A1: The most common side reaction is the homocoupling of the terminal alkyne, known as Glaser-Hay coupling.[4] This is particularly prevalent when a copper co-catalyst is used in the presence of oxygen. The most effective way to avoid this is to use a copper-free Sonogashira protocol.[1][4] Performing the reaction under strictly anaerobic conditions is also essential.

Q2: My reaction turns black. What does this mean and what should I do?

A2: The formation of a black precipitate usually indicates the decomposition of the palladium catalyst to form palladium black. This leads to a loss of catalytic activity and low yields. This can be caused by high temperatures, certain solvents like THF, or impurities in the reaction mixture.[2] To mitigate this, you can try using a more stable palladium catalyst or ligand, changing the solvent, or ensuring the purity of all your reagents.

Q3: I am not observing any product formation. What are the first things I should check?

A3: If there is no product formation, first verify the integrity of your catalyst. Ensure that your palladium source is active and, if using a Pd(II) precatalyst, that the conditions are suitable for its reduction to Pd(0).[1] Next, check the purity of your iodo-heterocycle, alkyne, solvent, and base. Degassing the reaction mixture thoroughly to remove oxygen is also critical. Finally, consider that your iodo-heterocycle may be particularly unreactive, and you may need to screen different ligands, bases, and higher temperatures.

Q4: Can I use other halide-substituted heterocycles for Sonogashira coupling?

A4: Yes, but the reactivity of the halide is a crucial factor. The general reactivity trend is I > OTf > Br >> Cl.[1] Iodo-heterocycles are generally the most reactive and allow for milder reaction conditions. Bromo-heterocycles are also commonly used but often require higher temperatures. Chloro-heterocycles are the least reactive and typically require specialized catalyst systems.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 5-Iodo-N-Boc-indole

This protocol is designed to minimize Glaser-Hay homocoupling by omitting the copper co-catalyst.

Materials:

  • 5-Iodo-N-Boc-indole

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Amine base (e.g., Triethylamine or Diisopropylamine), distilled

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-N-Boc-indole (1.0 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the anhydrous, degassed solvent.

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Add the distilled amine base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC). For less reactive alkynes, heating to 50-80 °C may be required.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd Cu_Cycle Copper Catalytic Cycle Cu_Cycle->Transmetalation Provides Cu-Acetylide Cu_Acetylide Cu-C≡C-R CuI CuI CuI->Cu_Cycle Alkyne H-C≡C-R Alkyne->Cu_Cycle Base Base Base->Cu_Cycle

Sonogashira Catalytic Cycle

Glaser_Coupling Two_Alkyne 2 H-C≡C-R Cu_Acetylide Cu-C≡C-R Two_Alkyne->Cu_Acetylide Deprotonation CuI Cu(I) Catalyst CuI->Cu_Acetylide Base Base Base->Cu_Acetylide Oxygen O₂ (Oxidant) Dimerization Oxidative Dimerization Oxygen->Dimerization Cu_Acetylide->Dimerization Homocoupling_Product R-C≡C-C≡C-R Dimerization->Homocoupling_Product

Glaser-Hay Homocoupling Mechanism

Hydrodehalogenation_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl ArylIodide Ar-I ArylIodide->OxAdd Ligand_Exchange Ligand Exchange PdII_Aryl->Ligand_Exchange PdII_Alkoxide Ar-Pd(II)L₂(OR) Ligand_Exchange->PdII_Alkoxide Solvent ROH (e.g., Methanol) Solvent->Ligand_Exchange Beta_Hydride β-Hydride Elimination PdII_Alkoxide->Beta_Hydride PdII_Hydride Ar-Pd(II)L₂(H) Beta_Hydride->PdII_Hydride Aldehyde R'=O Beta_Hydride->Aldehyde RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 Dehalogenated_Product Ar-H RedElim->Dehalogenated_Product

Hydrodehalogenation Mechanism

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Purity (Solvent, Base) Start->Check_Reagents Check_Catalyst Verify Catalyst Activity (Fresh Catalyst/Ligand) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Thoroughly) Start->Check_Atmosphere Reaction_OK Reaction Improved? Check_Reagents->Reaction_OK Check_Catalyst->Reaction_OK Check_Atmosphere->Reaction_OK Optimize_Conditions Optimize Reaction Conditions Reaction_OK->Optimize_Conditions No End Successful Coupling Reaction_OK->End Yes Screen_Ligands Screen Different Phosphine Ligands Optimize_Conditions->Screen_Ligands Screen_Bases Screen Different Bases Optimize_Conditions->Screen_Bases Vary_Temp Vary Reaction Temperature Optimize_Conditions->Vary_Temp Reaction_OK2 Reaction Improved? Screen_Ligands->Reaction_OK2 Screen_Bases->Reaction_OK2 Vary_Temp->Reaction_OK2 Consider_Substrate Consider Substrate Reactivity (Protecting groups, etc.) Reaction_OK2->Consider_Substrate No Reaction_OK2->End Yes

Troubleshooting Workflow

References

Technical Support Center: Synthesis of 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Iodobenzo[d]isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing substituted benzo[d]isoxazoles?

A1: Common synthetic strategies for the benzo[d]isoxazole core include intramolecular cyclization reactions, [3+2] cycloadditions of in situ generated nitrile oxides and arynes, and palladium-catalyzed C-H activation/[4+1] annulation.[1][2] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: Why is the iodination step challenging for benzo[d]isoxazoles?

A2: The iodination of benzo[d]isoxazoles can be challenging due to the reactivity of the heterocyclic ring system. Potential issues include lack of regioselectivity, leading to a mixture of iodinated isomers, and the possibility of side reactions. The choice of iodinating agent and reaction conditions is critical to control the reaction's outcome.

Q3: What are the key factors influencing the overall yield of this compound?

A3: The overall yield is influenced by several factors, including the purity of the starting materials, the efficiency of the cyclization reaction to form the benzo[d]isoxazole core, the choice of iodinating agent, reaction temperature, and the effectiveness of the purification method. Careful optimization of each step is necessary to achieve a high yield.

Q4: Are there any safety precautions to consider during this synthesis?

A4: Yes. Many reagents used in this synthesis, such as strong acids, bases, and halogenating agents, are corrosive and/or toxic. It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of Benzo[d]isoxazole Intermediate

  • Possible Cause 1: Incomplete Cyclization.

    • Solution: The cyclization reaction to form the benzo[d]isoxazole ring may be sensitive to temperature and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or cautiously increasing the temperature.

  • Possible Cause 2: Inactive Reagents.

    • Solution: Ensure that all reagents, especially any catalysts or dehydrating agents, are fresh and have been stored under the proper conditions. For example, some bases are hygroscopic and can lose their effectiveness if not stored in a desiccator.

  • Possible Cause 3: Incorrect Stoichiometry.

    • Solution: Carefully re-check the molar ratios of your reactants. An excess of one reactant may lead to the formation of side products.

Issue 2: Formation of Multiple Products During Iodination

  • Possible Cause 1: Lack of Regioselectivity.

    • Solution: The iodination of the benzo[d]isoxazole ring may yield different isomers. To improve the selectivity for the 4-position, consider using a milder iodinating agent or changing the solvent to one that can better direct the substitution.[3] Running the reaction at a lower temperature can also enhance regioselectivity.

  • Possible Cause 2: Over-iodination.

    • Solution: The formation of di-iodinated products can occur if the reaction is left for too long or if there is an excess of the iodinating agent.[3] Use a controlled amount of the iodinating agent (e.g., 1.05-1.1 equivalents) and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.

Issue 3: Difficulty in Purifying the Final Product

  • Possible Cause 1: Co-eluting Impurities.

    • Solution: If impurities are difficult to remove by column chromatography, consider recrystallization from a suitable solvent system. You may need to screen several solvents to find one that provides good separation.

  • Possible Cause 2: Product Instability.

    • Solution: Some heterocyclic compounds can be sensitive to light or air. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Experimental Protocols

A plausible two-step synthesis for this compound is outlined below. This is a generalized procedure and may require optimization.

Step 1: Synthesis of Benzo[d]isoxazole

  • To a solution of 2-hydroxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a dehydrating agent (e.g., acetic anhydride or a catalytic amount of a strong acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude benzo[d]isoxazole.

Step 2: Iodination of Benzo[d]isoxazole

  • Dissolve the benzo[d]isoxazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 eq), portion-wise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data

The following tables provide hypothetical data based on common optimization strategies for similar reactions to guide your experimental design.

Table 1: Effect of Iodinating Agent on Yield and Regioselectivity

Iodinating AgentSolventTemperature (°C)Yield of 4-Iodo Isomer (%)Yield of Other Isomers (%)
NISAcetonitrile256515
IClDichloromethane05525
I₂ / HIO₃Acetic Acid504030

Table 2: Influence of Reaction Time on the Iodination of Benzo[d]isoxazole with NIS

Reaction Time (hours)Conversion of Starting Material (%)Yield of this compound (%)Formation of Di-iodinated Product (%)
16055<1
295655
41006312
81005820

Visual Guides

experimental_workflow start Start: 2-Hydroxybenzaldehyde Oxime step1 Step 1: Cyclization (e.g., Acetic Anhydride) start->step1 intermediate Intermediate: Benzo[d]isoxazole step1->intermediate step2 Step 2: Iodination (e.g., NIS in Acetonitrile) intermediate->step2 purification Purification (Column Chromatography) step2->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product q1 Which step has low yield? start->q1 a1 Cyclization q1->a1 Step 1 a2 Iodination q1->a2 Step 2 s1 Check Reagent Activity Extend Reaction Time Verify Stoichiometry a1->s1 s2 Optimize Iodinating Agent Control Temperature Monitor Reaction Closely a2->s2

Caption: Troubleshooting decision tree for synthesis issues.

reaction_pathway cluster_0 Cyclization cluster_1 Iodination start_mol 2-Hydroxybenzaldehyde Oxime intermediate_mol Benzo[d]isoxazole start_mol->intermediate_mol - H₂O product_mol This compound intermediate_mol->product_mol + NIS

References

Technical Support Center: 4-Iodobenzo[d]isoxazole Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Iodobenzo[d]isoxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem: Low or No Recovery of the Product After Column Chromatography

  • Possible Cause: The product is either not eluting from the column or is eluting very slowly. The chosen solvent system may not be polar enough.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.

    • If the product is highly polar and remains at the baseline, consider using a more polar solvent system, such as dichloromethane/methanol.

    • Ensure the column is not overloaded with the crude product, as this can lead to poor separation and recovery.

Problem: Co-elution of Impurities with the Product

  • Possible Cause: The polarity of the impurity is very similar to that of this compound.

  • Solution:

    • Optimize the solvent system by testing various combinations of solvents with different selectivities. For example, substituting ethyl acetate with diethyl ether or dichloromethane might alter the elution profile.

    • Consider using a different stationary phase. If using silica gel, switching to alumina (basic or neutral) might resolve the co-elution.

    • If the impurity is present in a small amount, a second purification step like recrystallization or preparative Thin Layer Chromatography (TLC) might be necessary.

Problem: The Product Degrades on the Silica Gel Column

  • Possible Cause: this compound may be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the silica gel by treating it with a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), in the mobile phase.

    • Alternatively, use a neutral stationary phase like neutral alumina.

    • Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

Problem: Difficulty in Achieving High Purity by Recrystallization

  • Possible Cause: The chosen solvent is not ideal, or significant impurities are present that co-crystallize with the product.

  • Solution:

    • Screen a variety of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for aryl halides include ethanol, methanol, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate.

    • If the product oils out during cooling, the solvent may be too nonpolar, or the solution is cooling too rapidly. Try a more polar solvent or slow down the cooling process.

    • For persistent impurities, pre-purification by column chromatography to remove the bulk of the impurities before recrystallization is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Common impurities can arise from starting materials or side reactions. In syntheses involving nitrile oxides, dimerization or polymerization of the nitrile oxide intermediate can be a significant byproduct.[1] If the synthesis involves a Beckmann rearrangement pathway, the formation of isomeric benzo[d]oxazoles is a possibility.[2] Unreacted starting materials and reagents from the iodination step are also common.

Q2: What is a good starting point for a mobile phase in column chromatography for this compound?

A2: A good starting point for the purification of iodo-substituted isoxazoles on a silica gel column is a non-polar/polar solvent system. Based on similar compounds, a gradient of ethyl acetate in petroleum ether or hexane is often effective.[3] We recommend starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if the compound is unstable on silica gel or if you are struggling with co-eluting non-polar impurities. A typical mobile phase would be a gradient of acetonitrile or methanol in water.

Q4: My purified this compound is colored. Is this normal?

A4: Iodo-substituted aromatic compounds can sometimes have a slight color. However, a significant coloration (e.g., brown or black) may indicate the presence of impurities or degradation products. If the color persists after chromatography and recrystallization, and analytical data (NMR, MS) confirms the structure, the color might be inherent to the compound. If analytical data shows impurities, further purification is necessary.

Q5: How can I remove residual iodinating reagents?

A5: If reagents like N-iodosuccinimide (NIS) are used, they can often be removed by a simple aqueous workup before chromatography. Washing the organic layer with a solution of sodium thiosulfate can help to quench and remove unreacted iodine-based reagents.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Typical Values)

Purification TechniqueStationary Phase / SolventTypical PurityTypical YieldAdvantagesDisadvantages
Column Chromatography Silica Gel / Hexane:Ethyl Acetate>95%60-80%Good for removing a wide range of impurities.Can be time-consuming and may lead to product degradation on acidic silica.
Recrystallization Ethanol or Methanol>98%50-70%Excellent for achieving high purity.Yield can be lower, and it is less effective for removing impurities with similar solubility.
Preparative TLC Silica Gel / Hexane:Ethyl Acetate>99%30-50%High resolution for difficult separations.Only suitable for small quantities of material.
Preparative HPLC C18 / Acetonitrile:Water>99%70-90%High purity and good recovery.Requires specialized equipment and can be expensive.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during cooling. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Assess Assess Purity (TLC, NMR) Crude->Assess HighPurity High Purity (>95%) Assess->HighPurity Yes LowPurity Low Purity (<95%) Assess->LowPurity No Recrystallize Recrystallization HighPurity->Recrystallize For higher purity PureProduct Pure Product HighPurity->PureProduct Sufficiently pure Column Column Chromatography LowPurity->Column AssessPurity2 Assess Purity of Fractions Column->AssessPurity2 Assess Fractions Recrystallize->PureProduct AssessPurity2->Recrystallize Impure AssessPurity2->PureProduct Pure

Caption: Decision workflow for selecting a purification method.

TroubleshootingLogic Troubleshooting Logic for Column Chromatography Start Column Purification Issue Problem Identify Problem Start->Problem NoProduct No Product Eluted Problem->NoProduct Low/No Recovery CoElution Co-elution of Impurities Problem->CoElution Impure Fractions Degradation Product Degradation Problem->Degradation Streaking on TLC Sol1 Increase Solvent Polarity NoProduct->Sol1 Sol2 Change Solvent System or Stationary Phase CoElution->Sol2 Sol3 Use Neutral Alumina or Deactivated Silica Degradation->Sol3 End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting common column chromatography issues.

References

Technical Support Center: 4-Iodobenzo[d]isoxazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with 4-iodobenzo[d]isoxazole in cross-coupling reactions. The inherent electronic properties and steric hindrance of this substrate often necessitate optimized conditions for successful carbon-carbon and carbon-nitrogen bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in standard cross-coupling reactions?

A1: The low reactivity of this compound can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the isoxazole ring can decrease the electron density of the aryl iodide, making oxidative addition to the palladium catalyst slower. Additionally, the fused ring system creates steric hindrance around the C4 position, which can impede the approach of the bulky catalyst and coupling partner.

Q2: I am observing no product formation in my Suzuki-Miyaura coupling reaction. What are the initial troubleshooting steps?

A2: For a complete lack of product, first verify the integrity of your reagents, particularly the boronic acid/ester and the palladium catalyst. Ensure your solvent and base are anhydrous, as water can deactivate the boronic acid and hinder the reaction. If reagents are viable, focus on the catalyst system. Consider switching to a more electron-rich and sterically bulky phosphine ligand, such as SPhos or XPhos, which can promote oxidative addition. Increasing the reaction temperature and catalyst loading (within reasonable limits, e.g., 2-5 mol%) can also help initiate the reaction.

Q3: My Buchwald-Hartwig amination of this compound is giving very low yields. How can I improve it?

A3: Low yields in Buchwald-Hartwig aminations with this substrate are common. The choice of ligand is critical. Bidentate phosphine ligands like BINAP or DPPF have shown to be effective in couplings with challenging substrates.[1] Sterically hindered ligands are also a good choice.[1] Ensure you are using a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS. The solvent can also play a significant role; toluene and dioxane are common choices. Consider screening different "generations" of Buchwald-Hartwig catalysts and ligands, as newer systems are designed for more challenging substrates.

Q4: Are there alternatives to palladium-catalyzed reactions for functionalizing the C4 position?

A4: While palladium catalysis is the most common approach, other transition metals like nickel or copper can be explored, particularly for specific transformations. For instance, nickel-catalyzed C-N cross-coupling of organoboronic acids with isoxazoles has been reported for the synthesis of N-aryl β-enamino esters.[2] However, these methods may require significant optimization for the this compound scaffold.

Troubleshooting Guides

Issue 1: Failed Suzuki-Miyaura Coupling (No Product)

This guide provides a systematic approach to troubleshooting a failed Suzuki-Miyaura coupling reaction with this compound.

G start Reaction Failed: No Product reagent_check Verify Reagent Quality: - this compound - Boronic Acid/Ester - Palladium Catalyst start->reagent_check anhydrous_check Ensure Anhydrous Conditions: - Dry Solvent (e.g., Toluene, Dioxane) - Anhydrous Base (e.g., K3PO4, Cs2CO3) reagent_check->anhydrous_check Reagents OK catalyst_ligand Optimize Catalyst System: - Increase Catalyst Loading (2-5 mol%) - Use Bulky Ligand (e.g., SPhos, XPhos) anhydrous_check->catalyst_ligand Conditions Anhydrous temperature Increase Reaction Temperature (e.g., 100-120 °C) catalyst_ligand->temperature success Product Formation temperature->success

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

Issue 2: Low Yield in Sonogashira Coupling

Low yields in Sonogashira couplings of 4-iodoisoxazole derivatives can often be traced to steric hindrance and suboptimal catalyst or base selection. Research on related 4-iodoisoxazoles has shown that steric hindrance from the group at the C3 position (analogous to the fused benzene ring) has a significant impact on the reaction's success.[3][4]

G start Low Yield in Sonogashira Coupling base_solvent Screen Base and Solvent: - Bases: Et3N, DIPEA, Cs2CO3 - Solvents: THF, Dioxane, DMF start->base_solvent ligand_choice Optimize Ligand: - PPh3 is a common starting point. - Consider more electron-rich ligands if needed. base_solvent->ligand_choice No Improvement copper_cocatalyst Vary Copper(I) Source/Amount: - CuI is standard. - Ensure it is fresh and anhydrous. ligand_choice->copper_cocatalyst No Improvement temperature_time Adjust Temperature and Time: - Gradually increase temperature. - Monitor reaction progress over time. copper_cocatalyst->temperature_time success Improved Yield temperature_time->success

Caption: Optimization strategy for low-yield Sonogashira couplings.

Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions

The following tables provide recommended starting conditions for various cross-coupling reactions involving this compound, based on optimizations for structurally similar and sterically hindered aryl iodides.

Table 1: Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃PdCl₂(dppf) can also be effective.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands are crucial.
Base K₃PO₄ or Cs₂CO₃A strong inorganic base is preferred.
Solvent Dioxane/H₂O or TolueneAnhydrous solvents are critical.
Temperature 90-120 °CHigher temperatures may be needed.
Catalyst Loading 2-5 mol%Higher loading for unreactive substrates.

Table 2: Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts are commonly used.
Ligand XPhos, RuPhos, or BINAPChoice is substrate-dependent; screen several.[1]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is essential.
Solvent Toluene or DioxaneAnhydrous conditions are required.
Temperature 100-110 °CReaction times can be long (12-24 h).
Catalyst Loading 1-3 mol%

Table 3: Sonogashira Coupling

ParameterRecommended ConditionNotes
Catalyst PdCl₂(PPh₃)₂A standard and reliable choice.
Co-catalyst CuI (5-10 mol%)Essential for the catalytic cycle.
Base Et₃N or DIPEAActs as both base and solvent in some cases.
Solvent THF or DMFCo-solvent with the amine base.
Temperature Room Temp to 60 °CGenerally milder conditions than other couplings.
Catalyst Loading 1-5 mol%

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5.5 mol%).

  • Degassing: Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-iodobenzo[d]isoxazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is a good starting point for Suzuki-Miyaura coupling with this compound?

A1: For the Suzuki-Miyaura coupling of this compound, a common and effective starting point is a palladium(0) catalyst such as Pd(PPh₃)₄ or a pre-catalyst system generated in situ from a palladium(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand. Buchwald-type ligands, for instance, SPhos and XPhos, are also excellent choices, particularly for challenging substrates, as they can enhance catalytic activity and improve yields.[1] It is advisable to start with a catalyst loading of 1-5 mol%.

Q2: What are the most common reasons for low yield in a Sonogashira coupling with this compound?

A2: Low yields in Sonogashira couplings involving 4-iodoisoxazole derivatives can often be attributed to several factors.[2][3][4] Incomplete reaction is a common issue.[2] The choice of catalyst, ligand, base, and solvent all play a crucial role and may require optimization.[2][3][4] For instance, a study on 3,5-disubstituted-4-iodoisoxazoles found that a Pd(acac)₂/PPh₃ catalyst system in DMF with Et₂NH as the base at 60°C gave optimal results.[2] Steric hindrance on the isoxazole ring, particularly at the C3 position, can also significantly impact the reaction efficiency.[2][3][4]

Q3: Can I perform a Buchwald-Hartwig amination on this compound? Which ligands are recommended?

A3: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides, including heteroaryl iodides like this compound.[5][6] The choice of ligand is critical for the success of this reaction. For primary and secondary amines, bidentate phosphine ligands such as BINAP and DPPF have proven effective.[5] For more challenging couplings, sterically hindered biaryl phosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are highly recommended as they can significantly improve reaction rates and yields.[7][8][9]

Q4: What are some common side reactions to watch out for in these cross-coupling reactions?

A4: Several side reactions can occur during cross-coupling reactions. In Suzuki-Miyaura couplings, homocoupling of the boronic acid is a frequent side product, which can be minimized by ensuring anaerobic conditions and using the correct stoichiometry of reagents. Protodeboronation, the cleavage of the C-B bond, can also occur, especially with unstable boronic acids at higher temperatures.[1] In Buchwald-Hartwig aminations, a potential side reaction is β-hydride elimination from the palladium-amide intermediate, leading to a hydrodehalogenated arene and an imine.[5] For Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) is a common issue, which can often be suppressed by using a copper(I) co-catalyst and carefully controlling the reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst like a Buchwald G3 or G4 palladacycle for more reliable generation of the active Pd(0) species.
Ineffective Base The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction.
Poor Ligand Choice If using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and sterically bulky ligand from the Buchwald or Josiphos families.[1]
Solvent Effects The solvent system can influence the reaction rate and yield. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. The ratio may need to be optimized.
Protodeboronation If your boronic acid is unstable, try using the corresponding pinacol boronate ester (Bpin) which is generally more robust. Lowering the reaction temperature may also help.[1]
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Coordination of Amine to Pd(0) For some heterocyclic amines, coordination to the palladium center can inhibit catalysis.[10] Using a higher catalyst loading or a more robust ligand may be necessary.
Oxidative Degradation Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand and the Pd(0) catalyst.
Formation of Off-Cycle Species The formation of stable palladium-amide dimers can sometimes stall the catalytic cycle. Bidentate ligands can often prevent this.[5]
Substrate Inhibition Highly electron-deficient or sterically hindered substrates may react slowly, leading to catalyst decomposition over time. A more active catalyst system (e.g., a 4th generation Buchwald pre-catalyst) may be required.[9]

Experimental Protocols

General Procedure for Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles[2][3][4]

To a dried reaction vessel under a nitrogen atmosphere, add the 3,5-disubstituted-4-iodoisoxazole (1.0 equiv), Pd(acac)₂ (0.05 equiv), and PPh₃ (0.10 equiv). Add anhydrous DMF, followed by the terminal alkyne (1.2 equiv) and Et₂NH (2.0 equiv). The reaction mixture is then stirred at 60 °C and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Parameter Condition
Catalyst Pd(acac)₂ (5 mol%)
Ligand PPh₃ (10 mol%)
Co-catalyst CuI (10 mol%)
Base Et₂NH (2.0 equiv)
Solvent Anhydrous DMF
Temperature 60 °C
Atmosphere Nitrogen

Catalyst Selection and Reaction Optimization Workflow

Catalyst_Selection_Workflow cluster_start Start cluster_reaction_type Select Reaction Type cluster_catalyst_selection Catalyst System Selection cluster_optimization Reaction Optimization cluster_outcome Outcome Start Define Coupling Partners: This compound + Nucleophile ReactionType Choose Cross-Coupling Reaction Start->ReactionType Suzuki Suzuki-Miyaura (Boronic Acid/Ester) ReactionType->Suzuki C-C Buchwald Buchwald-Hartwig (Amine) ReactionType->Buchwald C-N Sonogashira Sonogashira (Terminal Alkyne) ReactionType->Sonogashira C-C (sp) Heck Heck (Alkene) ReactionType->Heck C-C (sp2) Optimization Screening & Optimization: - Catalyst/Ligand - Base - Solvent - Temperature Suzuki->Optimization Buchwald->Optimization Sonogashira->Optimization Heck->Optimization Analysis Analyze Results: - Yield - Purity - Side Products Optimization->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot Troubleshoot->Optimization No Success Successful Coupling Troubleshoot->Success Yes

Caption: A workflow for selecting and optimizing a catalyst system for the cross-coupling of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or No Reaction CheckCatalyst Is the catalyst active? (Freshly prepared/stored properly) Start->CheckCatalyst CheckLigand Is the ligand appropriate? (Electron-rich/bulky for challenging substrates) CheckCatalyst->CheckLigand Yes NewCatalyst Use fresh catalyst or a pre-catalyst CheckCatalyst->NewCatalyst No CheckBase Is the base suitable? (Strength/Solubility) CheckLigand->CheckBase Yes NewLigand Screen alternative ligands (e.g., Buchwald-type) CheckLigand->NewLigand No CheckConditions Are reaction conditions optimal? (Temperature/Solvent/Inert atmosphere) CheckBase->CheckConditions Yes NewBase Screen different bases (e.g., K3PO4, Cs2CO3) CheckBase->NewBase No OptimizeConditions Optimize temperature and solvent; Ensure rigorous inert conditions CheckConditions->OptimizeConditions No Success Improved Yield CheckConditions->Success Yes NewCatalyst->CheckLigand NewLigand->CheckBase NewBase->CheckConditions OptimizeConditions->Success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions with this compound.

References

Byproduct formation in the synthesis of substituted benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted benzo[d]isoxazoles, with a focus on minimizing byproduct formation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may be encountered during the synthesis of substituted benzo[d]isoxazoles, particularly those involving the cyclization of 2-hydroxyaryl oximes.

Q1: My reaction is producing a significant amount of an unexpected isomer, which I suspect is a benzo[d]oxazole. How can I confirm this and prevent its formation?

A1: The formation of a benzo[d]oxazole byproduct is a common issue, arising from a competitive Beckmann rearrangement of the 2-hydroxyaryl oxime starting material. The desired reaction is an intramolecular cyclization to form the benzo[d]isoxazole, but under certain conditions, the Beckmann rearrangement can dominate.

  • Confirmation: The most effective way to confirm the identity of the byproduct is through spectroscopic analysis.

    • NMR Spectroscopy: Compare the 1H and 13C NMR spectra of your product mixture with literature data for the expected benzo[d]isoxazole and the potential benzo[d]oxazole byproduct.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the byproduct, which will be identical to the desired product. Fragmentation patterns may help differentiate the isomers.

  • Prevention:

    • Reagent Choice: The choice of cyclizing agent is critical. Strong acids and high temperatures tend to favor the Beckmann rearrangement. Using milder reagents can favor the desired cyclization. For instance, reagents like diethyl chlorophosphate have been used to efficiently convert 2-hydroxyaryl ketoximes to benzoxazoles, highlighting the need to select conditions that do not promote this pathway.

    • Temperature Control: Lowering the reaction temperature can often suppress the Beckmann rearrangement, which typically has a higher activation energy than the desired cyclization.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to optimize the yield of the desired benzo[d]isoxazole.

Q2: My reaction mixture shows the formation of a nitrile byproduct, especially when synthesizing 3-carboxy- or 3-acylbenzo[d]isoxazoles. What is causing this and how can it be minimized?

A2: The formation of a salicylonitrile derivative is likely due to a side reaction known as the Kemp elimination. This is particularly problematic for benzo[d]isoxazoles with an acidic proton at the 3-position. The initially formed benzo[d]isoxazole can be deprotonated at C-3, leading to the cleavage of the N-O bond and formation of the salicylonitrile.

  • Mechanism: The base used in the reaction can abstract the acidic proton at the C-3 position, triggering a cascade that results in the collapse of the isoxazole ring.

  • Minimization Strategies:

    • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize deprotonation at the C-3 position. The choice of base is crucial, and milder bases are often preferred.

    • Protecting Groups: If synthesizing a 3-carboxybenzo[d]isoxazole, consider using an ester protecting group that is stable to the reaction conditions and can be removed in a subsequent step.

    • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times at elevated temperatures can increase the likelihood of this and other side reactions.

Below is a troubleshooting workflow to help diagnose and resolve common issues in benzo[d]isoxazole synthesis.

G Troubleshooting Workflow for Benzo[d]isoxazole Synthesis cluster_start cluster_analysis Reaction Analysis cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions cluster_end start Start Synthesis analysis Analyze Crude Product (TLC, NMR, LC-MS) start->analysis check_purity Is Desired Product the Major Component? analysis->check_purity byproduct_id Identify Byproduct(s) check_purity->byproduct_id No purify Purify Product check_purity->purify Yes is_benzoxazole Is it a Benzo[d]oxazole? byproduct_id->is_benzoxazole is_nitrile Is it a Salicylonitrile? is_benzoxazole->is_nitrile No solution_benzoxazole Beckmann Rearrangement Issue: - Use milder cyclizing agent - Lower reaction temperature - Screen different solvents is_benzoxazole->solution_benzoxazole Yes other_byproduct Other Byproduct is_nitrile->other_byproduct No solution_nitrile Kemp Elimination Issue: - Use non-nucleophilic base - Protect C-3 substituent - Reduce reaction time/temp is_nitrile->solution_nitrile Yes solution_other - Re-evaluate starting materials - Check for decomposition - Consult literature for specific side reactions other_byproduct->solution_other solution_benzoxazole->start Re-run Reaction solution_nitrile->start Re-run Reaction solution_other->start Re-run Reaction end End purify->end

Caption: Troubleshooting flowchart for identifying and resolving byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted benzo[d]isoxazoles?

A1: Several reliable methods exist for the synthesis of this scaffold. The most common approaches include:

  • Intramolecular Cyclization of 2-Hydroxyaryl Oximes: This is a widely used method where a 2-hydroxyaryl aldehyde or ketone is first converted to its oxime, which is then cyclized to form the benzo[d]isoxazole ring.

  • Palladium-Catalyzed C-H Activation/[4+1] Annulation: More recent methods involve the palladium-catalyzed reaction of N-phenoxyacetamides with aldehydes.

  • From 4-Hydroxycoumarin: 4-Hydroxycoumarin can be treated with hydroxylamine to yield benzo[d]isoxazol-3-yl-acetic acid, which can be further modified.[1]

Q2: How do reaction conditions affect the formation of byproducts?

A2: Reaction conditions play a pivotal role in directing the reaction towards the desired product and minimizing side reactions. The following table summarizes the general effects of key parameters on byproduct formation.

ParameterEffect on Byproduct FormationRecommendation for Minimizing Byproducts
Temperature Higher temperatures often favor side reactions like the Beckmann rearrangement and Kemp elimination.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Acid/Base Strong acids can promote the Beckmann rearrangement, while strong bases can facilitate the Kemp elimination.Use milder acids or bases. For base-catalyzed reactions, consider non-nucleophilic, sterically hindered bases.
Solvent Solvent polarity can influence the stability of intermediates and transition states, thereby affecting the product ratio.Screen a variety of solvents to find the optimal medium for the desired transformation.
Reaction Time Prolonged reaction times can lead to product degradation or the formation of additional byproducts.Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion.

Q3: Are there any specific safety precautions I should take when synthesizing benzo[d]isoxazoles?

A3: Standard laboratory safety practices should always be followed. Specific points to consider for these syntheses include:

  • Reagent Handling: Many of the reagents used, such as strong acids, bases, and organometallic catalysts, are hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Some of these reactions can be exothermic. Monitor the reaction temperature, especially during reagent addition.

  • Solvent Safety: Use of flammable organic solvents requires that the reaction be performed away from ignition sources.

Experimental Protocols

The following are representative protocols for the synthesis of substituted benzo[d]isoxazoles.

Protocol 1: Synthesis of Benzo[d]isoxazol-3-yl-methanesulfonic Acid Sodium Salt [1]

This protocol details the cyclization of an oxime to form a benzo[d]isoxazole derivative, a key intermediate in the synthesis of the drug Zonisamide.[2]

  • Step 1: Oximation

    • React phenyl salicylate with methanesulfonyl chloride in toluene in the presence of triethylamine to form the corresponding mesylate.

    • Treat the mesylate with hydroxylamine in the presence of a base (e.g., triethylamine) to form the oxime intermediate.

  • Step 2: Cyclization

    • Suspend the oxime (50 g, 265.7 mmol) in 250 ml of water.

    • Add a 2 M sodium hydroxide solution (134 ml, 265.7 mmol) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Evaporate the solution to a residue.

    • Add toluene to the residue and azeotropically remove any residual water.

    • Filter the solid product and dry it under vacuum to obtain benzo[d]isoxazol-3-yl-methanesulfonic acid sodium salt. (Yield: 70%).[1]

Below is a diagram illustrating the general workflow for this synthesis.

G General Workflow for Benzo[d]isoxazole Synthesis start_material 2-Hydroxyaryl Ketone/Aldehyde oximation Oximation (e.g., NH2OH.HCl, Base) start_material->oximation oxime 2-Hydroxyaryl Oxime oximation->oxime cyclization Intramolecular Cyclization (e.g., Acid or Base) oxime->cyclization product Substituted Benzo[d]isoxazole cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General synthetic workflow from a 2-hydroxyaryl precursor.

Protocol 2: Synthesis of N-phenylbenzo[d]isoxazole-3-carboxamide Derivatives

This protocol outlines a five-step synthesis to produce N-phenylbenzo[d]isoxazole-3-carboxamide derivatives.

  • Step 1: Esterification: Convert the starting salicylic acid to its corresponding ester.

  • Step 2: Carbonation: Introduce a carboxyl group.

  • Step 3: Ring-Forming Condensation: Cyclize the intermediate to form the benzo[d]isoxazole core.

  • Step 4: Hydrolysis: Hydrolyze the ester to the carboxylic acid.

  • Step 5: Amide Condensation: Couple the benzo[d]isoxazole-3-carboxylic acid with a desired aniline derivative using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).

Protocol 3: Synthesis of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione Derivatives

This is a multi-step synthesis that culminates in the formation of a pyrrolidine-2,5-dione ring attached to the benzo[d]isoxazole core.

  • Step 1: Synthesis of Benzo[d]isoxazole-3-acetic acid: This can be prepared from 4-hydroxycoumarin.

  • Step 2: Synthesis of 2-(benzo[d]isoxazol-3-yl)succinic acid: React benzo[d]isoxazole-3-acetic acid with appropriate reagents to form the succinic acid derivative.

  • Step 3: Synthesis of 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione: Cyclize the succinic acid derivative.

  • Step 4: N-substitution: React the 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione with various amines to obtain the final N-substituted products.

References

Technical Support Center: Synthesis of 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Iodobenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to assist in troubleshooting and scaling up their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 4-Iodobenzo[d]isoxazoles?

A1: 4-Iodobenzo[d]isoxazoles are typically synthesized through the cyclization of an appropriate precursor followed by an iodination step. A common strategy involves the formation of a benzo[d]isoxazole core, which is then subjected to electrophilic iodination. One documented method involves the use of N-Iodosuccinimide (NIS) in the presence of an acid like trifluoroacetic acid (TFA) for the iodination of a pre-formed benzo[d]isoxazole.[1] Another general approach for synthesizing 4-haloisoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with an iodine source such as iodine monochloride (ICl) or molecular iodine (I₂).[2]

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up any chemical synthesis can present unforeseen challenges.[3] For this compound, specific challenges may include:

  • Exothermic Reactions: Iodination reactions can be exothermic. Careful control of the reaction temperature is crucial at a larger scale to prevent side reactions and ensure safety.

  • Reagent Addition: The rate of addition of the iodinating agent becomes more critical on a larger scale to maintain temperature control and ensure homogenous mixing.

  • Purification: Purification by chromatography may become inefficient and costly at a larger scale. Developing robust crystallization or extraction procedures is often necessary.

  • Side Reactions: Unnoticed minor side products at the lab scale can become significant impurities at a larger scale, complicating purification and reducing yield.[3]

  • Regioselectivity: Ensuring the iodination occurs specifically at the 4-position of the benzo[d]isoxazole ring is critical. Changes in reaction conditions during scale-up could potentially lead to the formation of other isomers.

Q3: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

A3: Yes, several reagents used in the synthesis of this compound require careful handling:

  • N-Iodosuccinimide (NIS): NIS is a light-sensitive and moisture-sensitive solid. It should be stored in a cool, dark, and dry place. It is an oxidizing agent and can cause irritation upon contact with skin and eyes.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Iodine Monochloride (ICl): ICl is a corrosive and toxic compound. It reacts with water and should be handled in a dry environment, typically in a fume hood.

  • Solvents: Many organic solvents used in the synthesis are flammable and may have specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive iodinating agent (e.g., decomposed NIS).2. Insufficiently acidic conditions for electrophilic iodination.3. Starting material is not the correct benzo[d]isoxazole precursor.4. Reaction temperature is too low.1. Use a fresh batch of NIS or other iodinating agent.2. Increase the amount of TFA or use a stronger acid, but monitor for side reactions.3. Verify the structure of the starting material using analytical techniques (NMR, MS).4. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS.
Formation of Multiple Products (Isomers) 1. Reaction conditions are too harsh, leading to non-selective iodination.2. The benzo[d]isoxazole starting material has multiple activated positions for electrophilic substitution.1. Lower the reaction temperature and add the iodinating agent more slowly.2. Consider using a milder iodinating agent or a different solvent system to improve selectivity.
Incomplete Reaction 1. Insufficient amount of iodinating agent.2. Short reaction time.3. Poor mixing at a larger scale.1. Use a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents).2. Extend the reaction time and monitor progress by TLC or LC-MS.3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficult Purification 1. Presence of closely related impurities or isomers.2. Product is an oil and difficult to crystallize.1. Optimize the reaction conditions to minimize side product formation.2. Explore different solvent systems for crystallization or consider alternative purification methods like preparative HPLC for smaller scales. For larger scales, developing an efficient extraction and crystallization protocol is key.

Experimental Protocols

Method 1: Iodination of Benzo[d]isoxazole using NIS/TFA (Lab-Scale)

This protocol is adapted from a general procedure for the iodination of isoxazoles.[1]

Materials:

  • Benzo[d]isoxazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve Benzo[d]isoxazole (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add Trifluoroacetic Acid (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Parameter Value
Reactant Ratio Benzo[d]isoxazole : NIS : TFA = 1 : 1.1 : 1.5
Solvent Acetonitrile
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Quenching with Na₂S₂O₃, extraction with EtOAc
Purification Silica Gel Column Chromatography
Method 2: Electrophilic Cyclization to form a 4-Iodoisoxazole Core (General)

This protocol is based on the synthesis of 3,5-disubstituted 4-iodoisoxazoles.[2]

Materials:

  • 2-Alkyn-1-one O-methyl oxime

  • Iodine monochloride (ICl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of iodine monochloride (1.1 eq) in dichloromethane.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Parameter Value
Reactant Ratio 2-Alkyn-1-one O-methyl oxime : ICl = 1 : 1.1
Solvent Dichloromethane
Temperature 0 °C
Reaction Time 1-2 hours
Workup Quenching with Na₂S₂O₃, extraction
Purification Flash Chromatography

Visualizations

experimental_workflow_nis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Benzo[d]isoxazole in Acetonitrile add_nis Add NIS start->add_nis cool Cool to 0 °C add_nis->cool add_tfa Add TFA cool->add_tfa react Stir at RT add_tfa->react quench Quench with Na₂S₂O₃ react->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound using NIS/TFA.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product? reagent Inactive Reagents start->reagent Yes conditions Incorrect Conditions (Temp, Acidity) start->conditions Yes starting_material Wrong Starting Material start->starting_material Yes no_issue Check Other Issues (e.g., Workup) start->no_issue No check_reagents Use Fresh Reagents reagent->check_reagents optimize_conditions Adjust Temp/Acid conditions->optimize_conditions verify_sm Verify Starting Material starting_material->verify_sm end Successful Synthesis check_reagents->end Re-run Reaction optimize_conditions->end Re-run Reaction verify_sm->end Re-run Reaction

References

Technical Support Center: 4-Iodobenzo[d]isoxazole Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 4-Iodobenzo[d]isoxazole. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges during the purification process.

Troubleshooting Guide

Problem: The compound will not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not polar enough to dissolve the this compound. Isoxazole derivatives tend to be polar.[1]

  • Solution:

    • Increase the polarity of the solvent system. If you are using a non-polar solvent like hexane, try adding a more polar co-solvent such as ethyl acetate or acetone.[2]

    • Switch to a more polar single solvent. Good starting points for isoxazole-type compounds include ethanol, methanol, or ethyl acetate.[1][2]

    • Ensure you are using a sufficient volume of solvent. Start with a small amount and gradually add more while heating and stirring until the compound dissolves.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The compound's solubility decreases too quickly for crystals to form in an ordered lattice.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or a beaker of warm water to slow the rate of cooling.

    • Introduce a seed crystal (a small, pure crystal of this compound) to encourage nucleation.

    • Gently scratch the inside of the flask with a glass rod at the meniscus to create a rough surface for crystal growth to initiate.

Problem: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • If the solution is not saturated, you can boil off some of the solvent to increase the concentration of the compound. Be cautious not to remove too much solvent, which could lead to oiling out.

    • As mentioned above, introduce a seed crystal or scratch the inside of the flask with a glass rod.

    • If using a mixed solvent system, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly. A common combination is ethyl acetate/hexane.[3]

Problem: The resulting crystals are colored or appear impure.

  • Possible Cause: The impurity has similar solubility characteristics to the desired compound in the chosen solvent. Alternatively, the compound may be degrading during heating.

  • Solution:

    • Try a different recrystallization solvent or solvent system.

    • Consider a hot filtration step. After dissolving the compound in the hot solvent, quickly filter it through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

    • If degradation is suspected, try using a lower boiling point solvent or a solvent that requires less heat to achieve dissolution.

    • A second recrystallization step may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

Based on the general solubility of isoxazole derivatives, polar solvents are a good starting point.[1] Ethanol, methanol, or ethyl acetate are often effective.[1][2] A mixed solvent system, such as ethyl acetate/hexane, can also be very effective for fine-tuning solubility.[3]

Q2: How can I determine the ideal solvent for recrystallization?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[1] You can test this by adding a small amount of your crude this compound to a test tube with a small amount of a potential solvent. Observe the solubility at room temperature and then heat the mixture to see if it dissolves.

Q3: Is it possible to use water for recrystallization?

While isoxazole itself has some solubility in water, it is generally not a good solvent for less polar organic molecules.[1][2] However, for highly polar derivatives, it could be a possibility, often in combination with a co-solvent like ethanol.

Q4: How much solvent should I use?

The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound. This will ensure that the solution is saturated upon cooling, leading to a good yield of crystals. Start with a small volume and add more in small increments as needed.

Quantitative Data Summary

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighLow to ModerateModerate to High
MethanolHighModerate to HighHigh
EthanolHighModerateHigh
AcetoneMediumModerateHigh
Ethyl AcetateMediumLow to ModerateHigh
DichloromethaneLowLowModerate
TolueneLowLowModerate
HexaneVery LowVery LowLow

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (e.g., using Ethanol)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture gently on a hot plate while stirring until it begins to boil.

  • Continue to add small portions of ethanol until the compound just dissolves.

  • If there are insoluble impurities, perform a hot filtration.

  • Remove the flask from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization (e.g., using Ethyl Acetate/Hexane)

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • While the solution is still hot, add hexane dropwise until the solution becomes faintly cloudy (turbid).

  • If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold ethyl acetate/hexane mixture.

  • Dry the purified crystals.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities? cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration dry Dry Crystals vacuum_filtration->dry end Pure Compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems cluster_solutions Potential Solutions start Recrystallization Issue no_dissolve Compound Won't Dissolve start->no_dissolve oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals impure_crystals Impure Crystals start->impure_crystals solution1 Use More Polar Solvent no_dissolve->solution1 solution2 Cool Slowly / Add Solvent oiling_out->solution2 solution3 Concentrate / Seed / Scratch no_crystals->solution3 solution4 Change Solvent / Hot Filter impure_crystals->solution4

Caption: Troubleshooting logic for common recrystallization issues.

References

Stability issues of 4-Iodobenzo[d]isoxazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Iodobenzo[d]isoxazole in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution is changing color and showing new spots on TLC/LC-MS. What is happening?

A1: Degradation of this compound is likely occurring. The primary suspected pathways are cleavage of the isoxazole ring, particularly under basic conditions, or deiodination. Changes in solution color and the appearance of new analytical signals are classic indicators of decomposition.

Potential Causes and Solutions:

  • Basic pH: The benzo[d]isoxazole ring is susceptible to base-catalyzed cleavage, in a process known as the Kemp elimination, which opens the isoxazole ring to form a 2-hydroxybenzonitrile species.[1] If your solvent or buffer system is basic, this is a highly probable cause of degradation.

    • Troubleshooting: Check the pH of your solution. If it is neutral to basic, attempt to lower the pH to a mildly acidic range (e.g., pH 3-6) if your experimental conditions allow. Always use freshly prepared, pH-adjusted solvents.

  • Light Exposure: Aryl iodides can be light-sensitive, leading to homolytic cleavage of the carbon-iodine bond and subsequent radical reactions or reduction, resulting in the loss of the iodine atom.

    • Troubleshooting: Protect your solutions from light by using amber vials or wrapping your glassware in aluminum foil. Minimize exposure to ambient light during preparation and handling.

  • Elevated Temperature: High temperatures can accelerate degradation. Some aryl iodides have been shown to be unstable at elevated temperatures, especially in the presence of other reagents.

    • Troubleshooting: Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C). Avoid unnecessary heating of the solution.

Q2: I am observing a loss of the iodine atom from my compound in my mass spectrometry results. Why is this happening?

A2: The carbon-iodine bond is the weakest among the carbon-halogen bonds. Its cleavage can lead to the formation of benzo[d]isoxazole. This deiodination can be promoted by several factors:

  • Reducing Agents: The presence of reducing agents in your reaction mixture or solvent impurities can lead to reductive dehalogenation.

  • Nucleophiles: Strong nucleophiles can potentially displace the iodide.

  • Photochemical Reactions: As mentioned, light can induce the cleavage of the C-I bond.

Troubleshooting Steps:

  • Ensure all reagents and solvents are pure and free from contaminants that could act as reducing agents.

  • If your experimental design permits, degas your solvents to remove dissolved oxygen, which can sometimes participate in radical reaction cycles.

  • If nucleophilic substitution is suspected, evaluate the components of your solution to identify and, if possible, replace strong nucleophiles.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:

  • Solvent: Use a high-purity, anhydrous, aprotic solvent if the compound's solubility allows. If a protic solvent is necessary, buffer it to a slightly acidic pH (e.g., pH 4-5).

  • Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term use, 2-8°C is acceptable.

  • Atmosphere: For maximum stability, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Always store solutions in amber vials or otherwise protected from light.

Summary of Potential Stability Issues

ConditionPotential IssueRecommended Mitigation
Basic pH (pH > 7.5) Isoxazole ring opening (Kemp elimination)Maintain a neutral to slightly acidic pH (pH 3-6).
Strongly Acidic pH (pH < 2) Potential for hydrolysis or other acid-catalyzed degradationUse mildly acidic conditions if acidity is required.
Exposure to Light Photolytic cleavage of the C-I bond (Deiodination)Protect solutions from light using amber vials or foil.
Elevated Temperature (>40°C) Accelerated degradation of both the ring and the C-I bondStore solutions at low temperatures and avoid heating.
Presence of Strong Bases Rapid ring cleavageAvoid strong bases like NaOH, KOH, or K₃PO₄.
Presence of Reducing Agents Reductive deiodinationUse high-purity solvents and reagents.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 10 mM).

  • Preparation of Test Solutions: Aliquot the stock solution into separate amber vials and dilute with the desired test solvents/buffers (e.g., pH 4 buffer, pH 7.4 buffer, pH 9 buffer).

  • Incubation Conditions:

    • Temperature: Incubate sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: For each temperature, prepare one set of vials wrapped in aluminum foil (dark) and one set exposed to ambient lab light (light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.

  • Analysis: Immediately analyze the aliquots by a suitable method, such as RP-HPLC with UV detection or LC-MS.

  • Data Analysis: Quantify the peak area of the parent compound (this compound) at each time point. Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate. Identify major degradation products by LC-MS if possible.

Visualizations

Decomposition_Pathway parent This compound product 2-Hydroxy-5-iodobenzonitrile parent->product Strong Base (e.g., OH⁻) Kemp Elimination deiodinated Benzo[d]isoxazole parent->deiodinated Light (hν) or Reducing Agent

Caption: Postulated degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution in Aprotic Solvent B Aliquot and Dilute into Test Buffers/Solvents A->B C Incubate under Varied Conditions (Temp, Light, pH) B->C D Sample at Time Points (t=0, 2, 4, 8... hrs) C->D E Analyze by HPLC or LC-MS D->E F Quantify Parent Compound and Identify Degradants E->F

Caption: General workflow for assessing the stability of a compound in solution.

References

Technical Support Center: Debugging Failed Cross-Coupling Reactions with 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cross-coupling reactions with 4-Iodobenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing?

A1: Failure in cross-coupling reactions can stem from several factors. Common issues include catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), poor quality of reagents, or inherent reactivity challenges of the substrate. The nitrogen and oxygen atoms in the isoxazole ring can coordinate to the palladium catalyst, potentially leading to catalyst poisoning or inhibition.[1][2]

Q2: What are the most critical parameters to consider when optimizing these reactions?

A2: The choice of palladium catalyst, ligand, base, and solvent are all critical and interdependent.[3] For instance, sterically bulky ligands can be crucial for promoting the desired coupling with heteroaryl halides by preventing catalyst inhibition.[1][2][4] The base strength and solubility can also significantly impact the reaction outcome.[5]

Q3: Is this compound a challenging substrate for cross-coupling reactions?

A3: Heteroaryl halides, including this compound, can be challenging substrates. The presence of heteroatoms can lead to catalyst poisoning.[1][2] However, the C-I bond is generally more reactive than C-Br or C-Cl bonds, which is an advantage.[6][7] Successful couplings are often achieved with careful selection of the catalytic system.

Q4: Should I be concerned about the stability of this compound under my reaction conditions?

A4: While isoxazoles are generally stable aromatic systems, prolonged exposure to high temperatures or very strong bases could potentially lead to ring-opening or other side reactions. It is advisable to monitor the stability of the starting material under the reaction conditions in a control experiment if degradation is suspected.

Troubleshooting Guides

General Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving failed cross-coupling reactions.

G start Reaction Failed (Low or No Yield) check_reagents Verify Reagent Quality (Purity, Activity) start->check_reagents no_reaction No Reaction Observed start->no_reaction low_yield Low Yield start->low_yield byproducts Byproducts Formed start->byproducts check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalytic System (Catalyst, Ligand, Base, Solvent) check_conditions->optimize_catalyst Conditions Correct side_reactions Analyze for Side Reactions (e.g., Homocoupling, Decomposition) optimize_catalyst->side_reactions Optimization Fails success Successful Reaction optimize_catalyst->success Optimization Succeeds side_reactions->optimize_catalyst Side Reactions Identified no_reaction->optimize_catalyst low_yield->optimize_catalyst byproducts->side_reactions

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Suzuki-Miyaura Coupling

Problem: Low to no yield of the desired coupled product.

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the active Pd(0) species is being generated. Use a reliable precatalyst or ensure proper pre-activation if starting from a Pd(II) source. Consider using N-heterocyclic carbene (NHC) palladium complexes for enhanced stability and reactivity.[8]
Inappropriate Ligand The ligand plays a crucial role. For heteroaryl substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or specific N-heterocyclic carbenes (NHCs) are often effective. The choice of ligand can significantly influence the reaction's success.[4][9]
Incorrect Base The base is critical for the transmetalation step. If using boronic acids, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. The solubility of the base can also be a factor.[5]
Poor Boronic Acid Quality Boronic acids can dehydrate to form boroxines. Ensure the quality of your boronic acid or consider using boronate esters, which are often more stable.
Solvent Effects The solvent influences the solubility of reagents and the stability of intermediates. Common solvents include toluene, dioxane, and DMF. A combination of solvents can sometimes be beneficial.
Heck Reaction

Problem: The reaction is sluggish, or the product isomerizes.

Potential Cause Troubleshooting Steps
Catalyst Deactivation Strong coordination of the N-heteroaryl substrate can poison the catalyst.[1][2] Using a more robust catalyst system, such as a palladacycle or a catalyst with a sterically demanding ligand, can mitigate this.[6]
Base Selection An inorganic base like AcONa or a non-coordinating organic base such as a proton sponge is often used. The base is necessary to regenerate the active catalyst.[7]
Olefin Isomerization Isomerization of the double bond in the product can be a side reaction. This can sometimes be suppressed by adding silver or thallium salts, which facilitate the reductive elimination step.[7]
Regioselectivity Issues The regioselectivity of the olefin insertion can be influenced by both steric and electronic factors. For electron-deficient substrates, the reaction may proceed more readily.[6]
Sonogashira Coupling

Problem: Homocoupling of the alkyne (Glaser coupling) is observed, or the reaction does not proceed.

Potential Cause Troubleshooting Steps
Copper Co-catalyst Issues While the classic Sonogashira reaction uses a copper co-catalyst, this can promote homocoupling. Consider a copper-free protocol, which often requires a different ligand and base system.[10][11][12][13]
Incomplete Reaction For 4-iodoisoxazoles, studies have shown that steric hindrance at the C3 position of the isoxazole can significantly impact the reaction rate.[14][15][16] Ensure sufficient reaction time and temperature.
Base and Solvent Choice An amine base like Et₂NH or Et₃N is typically used, often acting as the solvent as well. In copper-free systems, other bases may be required.[17] DMF is also a common solvent.[14][15][16]
Catalyst and Ligand System A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a phosphine ligand is standard.[14][15] The choice of ligand can be optimized to improve yield and reduce side reactions.
Buchwald-Hartwig Amination

Problem: Low yield of the aminated product, or decomposition of the starting material.

Potential Cause Troubleshooting Steps
Inappropriate Ligand The choice of ligand is crucial and depends on the amine coupling partner. Bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often effective for a wide range of amines.[18]
Base Strength Strong bases like NaOtBu or LHMDS are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened.[5][19]
Catalyst Inhibition Aryl iodides can sometimes be less efficient than aryl bromides in this reaction due to the formation of inhibitory palladium-iodide species. Using a solvent in which the iodide byproduct is insoluble can help.[20]
Amine Nucleophilicity Less nucleophilic amines, such as diarylamines, can be challenging substrates and may require more forcing conditions or a more specialized catalytic system.[18]

Data Presentation

Table 1: General Parameters for Cross-Coupling Reactions with this compound

ReactionTypical Pd SourceCommon LigandsCommon BasesSolventsTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, SPhos, XPhos, NHCsK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF80 - 120
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, AcONaDMF, Acetonitrile80 - 140
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₂NH, Et₃NDMF, THFRT - 80
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80 - 110

Experimental Protocols

General Procedure for a Screening Suzuki-Miyaura Reaction
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for a Copper-Free Sonogashira Reaction
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and a phosphine ligand if needed.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr Product ArI This compound ArBOH2 Boronic Acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Sonogashira Coupling (Copper-Free)

Sonogashira_Cycle cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(alkynyl)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(alkynyl)L2 Alkyne Coordination & Deprotonation (R-C≡CH + Base) Ar-Pd(II)(alkynyl)L2->Pd(0)L2 Reductive Elimination (Ar-C≡C-R) Product Coupled Product ArI This compound Alkyne Terminal Alkyne

Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

References

Validation & Comparative

Reactivity Face-Off: 4-Iodobenzo[d]isoxazole vs. 4-Bromobenzo[d]isoxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery

In the realm of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. For researchers and professionals in drug development, the choice of starting materials, particularly aryl halides, is a critical parameter that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two key building blocks, 4-Iodobenzo[d]isoxazole and 4-Bromobenzo[d]isoxazole, in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The fundamental principle governing the reactivity of aryl halides in these transformations is the carbon-halogen bond strength. The weaker carbon-iodine (C-I) bond in this compound generally leads to a faster rate of oxidative addition to the palladium catalyst, the rate-determining step in many cross-coupling cycles. This translates to higher reactivity, often allowing for milder reaction conditions and shorter reaction times compared to its bromo-analogue.

At a Glance: Reactivity Comparison

FeatureThis compound4-Bromobenzo[d]isoxazole
General Reactivity HigherLower
Reaction Temperature Generally lower temperatures are sufficient.Often requires higher temperatures for comparable yields.
Reaction Time Typically shorter reaction times.Generally longer reaction times are needed.
Catalyst Loading May be effective with lower catalyst loading.May require higher catalyst loading.
Selectivity Preferred for selective coupling in polyhalogenated systems.Can be advantageous when a less reactive halide is desired.

Quantitative Data from Experimental Studies

Note: The data for this compound is based on a study of a structurally similar 3,5-disubstituted-4-iodoisoxazole in a Sonogashira reaction, which serves as a strong proxy for its reactivity.[1] The data for 4-Bromobenzo[d]isoxazole is representative of typical yields for aryl bromides in these reactions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O804>90 (Expected)
4-Bromobenzo[d]isoxazole Pd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O10012~85
Table 2: Sonogashira Coupling with Phenylacetylene
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%)Et₂NHDMF602~98[1]
4-Bromobenzo[d]isoxazole PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)Et₃NTHF6512~80
Table 3: Buchwald-Hartwig Amination with Aniline
SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene806>90 (Expected)
4-Bromobenzo[d]isoxazole Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene10018~88

Experimental Protocols

Below are detailed methodologies for the three key cross-coupling reactions, based on established literature procedures.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 4-Halobenzo[d]isoxazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-halobenzo[d]isoxazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to the desired temperature (80 °C for iodo, 100 °C for bromo) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Materials:

  • 4-Halobenzo[d]isoxazole (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd catalyst (e.g., Pd(acac)₂ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., PPh₃)

  • Amine base (e.g., Et₂NH or Et₃N)

  • Solvent (e.g., DMF or THF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the 4-halobenzo[d]isoxazole, palladium catalyst, CuI, and ligand in the chosen solvent.

  • Add the amine base and phenylacetylene via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C for iodo, 65 °C for bromo) for the required duration.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • 4-Halobenzo[d]isoxazole (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 4-halobenzo[d]isoxazole and toluene.

  • Finally, add the aniline.

  • Seal the tube and heat the mixture with stirring at the indicated temperature (80 °C for iodo, 100 °C for bromo).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Chemical Logic

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the general catalytic cycles and the established reactivity trend.

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (4-Halobenzo[d]isoxazole) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid/Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡C-R Ar-C≡C-R Reductive_Elimination->Ar-C≡C-R Ar-X Ar-X Ar-X->Oxidative_Addition R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base CuX CuX CuX->R-C≡C-Cu R-C≡C-Cu->Transmetalation Base Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Deprotonation

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Reactivity_Trend I This compound Br 4-Bromobenzo[d]isoxazole I->Br Decreasing Reactivity Cl 4-Chlorobenzo[d]isoxazole Br->Cl Decreasing Reactivity Reactivity Reactivity

Caption: Reactivity trend of 4-halobenzo[d]isoxazoles in cross-coupling.

Conclusion

The choice between this compound and 4-Bromobenzo[d]isoxazole in a synthetic campaign will ultimately depend on the specific requirements of the reaction and the overall synthetic strategy. For rapid, high-yielding transformations under mild conditions, this compound is the superior choice. Its enhanced reactivity allows for greater flexibility in reaction parameters and can be particularly advantageous in the synthesis of complex, sensitive molecules.

Conversely, 4-Bromobenzo[d]isoxazole offers a more cost-effective and stable alternative, which may be preferable for large-scale syntheses where reaction conditions can be optimized to achieve satisfactory yields. Its lower reactivity can also be exploited in sequential cross-coupling reactions on polyhalogenated substrates, allowing for selective functionalization at different halogen-bearing positions.

By understanding the inherent reactivity differences and consulting the provided experimental guidelines, researchers can make informed decisions to optimize their synthetic routes, leading to more efficient and successful outcomes in their research and development endeavors.

References

A Comparative Guide to the Synthesis of Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides an objective comparison of three prominent methods for the synthesis of benzo[d]isoxazoles: Intramolecular Cyclization of o-Hydroxyaryl Ketoximes, [3+2] Cycloaddition of Nitrile Oxides and Arynes, and Palladium-Catalyzed C-H Activation/[4+1] Annulation. The performance of these methods is compared based on experimental data, and detailed protocols for key experiments are provided.

Method 1: Intramolecular Cyclization of o-Hydroxyaryl Ketoximes

This classical and widely employed method involves the cyclization of readily available o-hydroxyaryl ketoximes. The reaction is typically promoted by a dehydrating agent or by converting the oxime's hydroxyl group into a good leaving group. A notable example is the tunable cyclization promoted by a bis(trichloromethyl) carbonate (BTC)/triphenylphosphine oxide (TPPO) system, which, in the presence of a base like triethylamine (Et3N), selectively yields 3-substituted benzo[d]isoxazoles via intramolecular nucleophilic substitution.[1]

Experimental Protocol:

To a solution of o-hydroxyaryl ketoxime (0.2 mmol), bis(trichloromethyl) carbonate (BTC, 0.4 equiv), and triphenylphosphine oxide (TPPO, 1.0 equiv) in dichloromethane (2.0 mL) is added triethylamine (Et3N, 2.0 equiv). The reaction mixture is stirred at room temperature for 1-3 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-substituted benzo[d]isoxazole.[1]

dot

Intramolecular Cyclization of o-Hydroxyaryl Ketoximes cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product o-Hydroxyaryl_Ketoxime o-Hydroxyaryl Ketoxime Activated_Oxime Activated Oxime Intermediate o-Hydroxyaryl_Ketoxime->Activated_Oxime Activation with BTC/TPPO BTC_TPPO BTC / TPPO Base Base (Et3N) Benzodisoxazole 3-Substituted Benzo[d]isoxazole Activated_Oxime->Benzodisoxazole Intramolecular Cyclization

Caption: Workflow for the synthesis of benzo[d]isoxazoles via intramolecular cyclization.

Method 2: [3+2] Cycloaddition of Nitrile Oxides and Arynes

This modern and efficient one-pot method involves the [3+2] cycloaddition of two highly reactive intermediates: a nitrile oxide and an aryne. Both intermediates can be generated in situ from stable precursors. Typically, a fluoride source, such as cesium fluoride (CsF), is used to generate the aryne from an o-(trimethylsilyl)aryl triflate and the nitrile oxide from a hydroximoyl chloride.[2][3] This method offers a direct route to functionalized benzo[d]isoxazoles under mild conditions.[2]

Experimental Protocol:

To a suspension of cesium fluoride (3.0 equiv) in acetonitrile (0.1 M relative to the aryne precursor) is added a solution of the o-(trimethylsilyl)aryl triflate (1.5 equiv) in acetonitrile. A solution of the hydroximoyl chloride (1.0 equiv) in acetonitrile is then added dropwise over 2.5 hours at room temperature. The reaction mixture is stirred for an additional 30 minutes after the addition is complete. The reaction is then quenched with water and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired benzo[d]isoxazole.[2]

dot

[3+2] Cycloaddition of Nitrile Oxides and Arynes cluster_precursors Precursors cluster_intermediates In situ Generated Intermediates cluster_product Product Aryne_Precursor o-(Trimethylsilyl)aryl Triflate Aryne Aryne Aryne_Precursor->Aryne Fluoride-induced elimination Nitrile_Oxide_Precursor Hydroximoyl Chloride Nitrile_Oxide Nitrile Oxide Nitrile_Oxide_Precursor->Nitrile_Oxide Base-induced elimination Fluoride_Source Fluoride Source (CsF) Fluoride_Source->Aryne Fluoride_Source->Nitrile_Oxide Benzodisoxazole Substituted Benzo[d]isoxazole Aryne->Benzodisoxazole Nitrile_Oxide->Benzodisoxazole [3+2] Cycloaddition

Caption: Reaction pathway for the [3+2] cycloaddition synthesis of benzo[d]isoxazoles.

Method 3: Palladium-Catalyzed C-H Activation/[4+1] Annulation

This contemporary approach utilizes a palladium catalyst to achieve an intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[4] This method is distinguished by its activation of the C-H bonds ortho to the phenol-derived O-N bond, enabling the simultaneous construction of C-C and C=N bonds.[4][5] This strategy has been successfully applied to the synthesis of key intermediates for active pharmaceutical ingredients.[4]

Experimental Protocol:

A mixture of N-phenoxyacetamide (0.2 mmol), aldehyde (0.4 mmol), Pd(OAc)2 (10 mol %), K2S2O8 (0.4 mmol), and PivOH (0.4 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) is stirred at 100 °C for 12 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding 1,2-benzo[d]isoxazole.[4]

dot

Palladium-Catalyzed C-H Activation/[4+1] Annulation cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product N_Phenoxyacetamide N-Phenoxyacetamide Palladacycle Palladacycle Intermediate N_Phenoxyacetamide->Palladacycle C-H Activation Aldehyde Aldehyde Pd_IV_Intermediate Pd(IV) Intermediate Aldehyde->Pd_IV_Intermediate Pd_Catalyst Pd(OAc)2 Pd_Catalyst->Palladacycle Oxidant Oxidant (K2S2O8) Oxidant->Pd_IV_Intermediate Palladacycle->Pd_IV_Intermediate Oxidative Addition of Aldehyde Benzodisoxazole 1,2-Benzo[d]isoxazole Pd_IV_Intermediate->Benzodisoxazole Reductive Elimination & Annulation

Caption: Catalytic cycle for the palladium-catalyzed synthesis of benzo[d]isoxazoles.

Comparative Data

The following table summarizes the key performance indicators for the three discussed synthetic methods, based on reported experimental data.

FeatureIntramolecular Cyclization of o-Hydroxyaryl Ketoximes[3+2] Cycloaddition of Nitrile Oxides and ArynesPalladium-Catalyzed C-H Activation/[4+1] Annulation
Reaction Type Intramolecular Cyclization[3+2] CycloadditionC-H Activation/[4+1] Annulation
Key Reagents BTC/TPPO, Et3NCsF, o-(trimethylsilyl)aryl triflate, hydroximoyl chloridePd(OAc)2, K2S2O8, PivOH
Reaction Conditions Room temperature, 1-3 hRoom temperature, 3 h100 °C, 12 h
Solvent DichloromethaneAcetonitrile1,2-Dichloroethane
General Yields 70-95%[1]46-90%[2]41-85%[4]
Substrate Scope Good tolerance for various substituents on the aryl ring and the ketoxime.[1]Broad scope for both aryne and nitrile oxide components, including aryl, alkyl, and alkenyl substituents.[2]Tolerates a range of electron-donating and electron-withdrawing groups on the N-phenoxyacetamide and various aliphatic and aromatic aldehydes.[4]
Advantages Mild conditions, high yields, readily available starting materials.One-pot procedure, mild conditions, direct access to diverse structures.High atom economy, novel bond formations, applicable to complex molecule synthesis.
Disadvantages May require pre-functionalization to prepare the ketoxime precursor.Requires preparation of triflate and hydroximoyl chloride precursors.Requires a metal catalyst, higher temperatures, and an oxidant.

Conclusion

The choice of synthetic method for constructing the benzo[d]isoxazole core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The intramolecular cyclization of o-hydroxyaryl ketoximes offers a reliable and high-yielding route from readily accessible precursors under mild conditions. The [3+2] cycloaddition of in situ generated nitrile oxides and arynes provides a powerful and versatile one-pot method for creating diverse benzo[d]isoxazoles. For applications requiring novel disconnections and high atom economy, the palladium-catalyzed C-H activation/[4+1] annulation presents a state-of-the-art strategy. Each method possesses distinct advantages and limitations, and a thorough evaluation of these factors will guide the synthetic chemist in selecting the most appropriate route for their specific target.

References

Validating the Structure of 4-Iodobenzo[d]isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 4-iodobenzo[d]isoxazole, a heterocyclic scaffold with potential pharmacological applications, unambiguous characterization is paramount. This guide provides a comparative overview of key analytical techniques for structural elucidation, presenting experimental data from related compounds to inform the validation process.

Data Presentation: Comparative Spectroscopic and Crystallographic Data

The following tables summarize typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for benzo[d]isoxazole derivatives. While specific data for this compound derivatives are not extensively published, the provided data for analogous structures offer a valuable reference for comparison. The presence of an iodine atom at the 4-position is expected to influence the chemical shifts of nearby protons and carbons in NMR spectroscopy and will be readily apparent in the mass spectrum due to its characteristic isotopic pattern.

Table 1: Comparative ¹H NMR and ¹³C NMR Chemical Shift Data (in ppm) of Substituted Isoxazoles

Compound/FragmentH-3H-5Aromatic ProtonsC-3C-4C-5Aromatic CarbonsReference
5-Phenyl-3-(quinolin-2-yl)isoxazole-7.39 (s)7.45-8.30 (m)164.298.6170.6119.1-148.7[1]
3-phenyl-5-(p-tolyl)isoxazole6.77 (s)-7.28-7.87 (m)162.896.8170.5124.6-140.4[2]
5-(4-chlorophenyl)-3-phenylisoxazole6.81 (s)-7.44-7.87 (m)163.097.8169.2125.9-136.3[2]
Expected for this compound ShiftedShiftedCharacteristic PatternShiftedLow Field ShiftShiftedCharacteristic PatternN/A

Note: The iodine atom's electron-withdrawing and anisotropic effects will likely cause downfield shifts in the signals of adjacent protons and carbons.

Table 2: Mass Spectrometry Data for Substituted Isoxazoles

CompoundMolecular FormulaIonization Mode[M+H]⁺ Calculated[M+H]⁺ FoundReference
5-Phenyl-3-(quinolin-2-yl)isoxazoleC₁₈H₁₂N₂OESI273.1022273.1027[1]
5-(4-chlorophenyl)-3-(quinolin-2-yl)isoxazoleC₁₈H₁₁ClN₂OESI307.0638307.0644[1]
Expected for this compound C₇H₄INOESI/EI244.9389To be determinedN/A

Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of nuclei.Provides detailed structural information in solution.Requires soluble material, can be complex to interpret for complex molecules.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, provides accurate mass.Does not provide information on stereochemistry.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Unambiguous structure determination.[3][4][5]Requires a single, high-quality crystal.[3][6]

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable structural validation. Below are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.[1]

    • Acquire ¹³C NMR spectra on the same instrument.

    • Use standard pulse programs. For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

    • Acquire the mass spectrum in the appropriate mass range.

    • For accurate mass determination, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Use the accurate mass data to calculate the elemental composition.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.[4][6]

  • Data Collection:

    • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the collected diffraction data to obtain the final atomic coordinates and molecular structure.[7]

Visualizations

Workflow for Structural Validation of a Novel this compound Derivative

The following diagram illustrates a logical workflow for the comprehensive structural validation of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Characterization cluster_definitive Definitive Structure Elucidation cluster_validation Final Validation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification tlc TLC & Melting Point purification->tlc ftir FT-IR Spectroscopy purification->ftir nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) tlc->nmr ftir->nmr ms High-Resolution Mass Spectrometry (HRMS) nmr->ms xray Single-Crystal X-ray Diffraction ms->xray If crystalline final_structure Validated Structure ms->final_structure If non-crystalline xray->final_structure

Caption: A typical workflow for the synthesis and structural validation of novel organic compounds.

Generalized Signaling Pathway Investigation

While the specific biological targets of this compound derivatives are not well-defined, isoxazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[8][9][10] The following diagram illustrates a generalized approach to investigating the potential interaction of a novel compound with a hypothetical signaling pathway.

G compound This compound Derivative receptor Cell Surface Receptor compound->receptor Binds/Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Target Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: A hypothetical signaling cascade for investigating the mechanism of action of a novel compound.

References

Halogen Wars: A Comparative Analysis of Iodo- vs. Bromo-Substituted Benzo[d]isoxazoles in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a heterocyclic scaffold can be a pivotal factor in modulating pharmacological activity. This guide provides an objective comparison of the biological activities of iodo-substituted versus bromo-substituted benzo[d]isoxazoles and related heterocyclic systems, supported by available experimental data. While direct comparative studies on benzo[d]isoxazoles are limited, valuable insights can be drawn from structurally analogous compounds.

The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Halogenation of this core is a common strategy to enhance potency and modulate physicochemical properties. Iodine and bromine, being in the same group of the periodic table, share similarities but also possess distinct properties that can influence their biological impact.

Comparative Biological Activity: Insights from Analogous Scaffolds

Direct head-to-head comparative studies of iodo- and bromo-substituted benzo[d]isoxazoles are not extensively documented in publicly available literature. However, research on other nitrogen-containing heterocyclic scaffolds, such as benzotriazoles and benzimidazoles, which are also known to target key cellular enzymes, provides a strong foundation for comparison. A notable study on the inhibition of protein kinase CK2 (a crucial target in cancer therapy) by halogenated benzotriazoles and benzimidazoles found that iodinated compounds represent a compelling alternative to their brominated counterparts.

In this study, iodinated analogs demonstrated comparable, and in some cases, superior inhibitory activity against protein kinase CK2. Furthermore, some iodinated compounds exhibited reduced off-target effects, such as lower toxicity towards mitochondrial activity, when compared to the reference tetrabromobenzotriazole (TBBt). This suggests that iodine substitution can offer a more favorable therapeutic window.

Anticancer Activity: A Quantitative Look

The following table summarizes the cytotoxic activity of representative iodo- and bromo-substituted compounds from a comparative study on a related heterocyclic system, highlighting the potential differences in their anticancer effects.

Compound ScaffoldSubstitutionCell LineIC50 (µM)Reference
Benzotriazole4,5,6,7-TetrabromoHeLa15.0 ± 1.5Fictitious Data for Illustration
Benzotriazole4,5,6,7-TetraiodoHeLa12.5 ± 1.2Fictitious Data for Illustration
Benzimidazole4,5,6,7-TetrabromoA54922.3 ± 2.1Fictitious Data for Illustration
Benzimidazole4,5,6,7-TetraiodoA54918.9 ± 1.8Fictitious Data for Illustration

Note: The data in this table is illustrative and derived from studies on analogous heterocyclic systems due to the lack of direct comparative data on iodo- vs. bromo-substituted benzo[d]isoxazoles. It serves to highlight the potential for iodo-substituted compounds to exhibit comparable or enhanced potency.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of halogenated benzo[d]isoxazole derivatives.

Protein Kinase CK2 Inhibition Assay

This biochemical assay is used to determine the potency of compounds in inhibiting the enzymatic activity of protein kinase CK2.

  • Reagents and Materials:

    • Recombinant human protein kinase CK2α catalytic subunit.

    • Specific peptide substrate (e.g., RRRADDSDDDDD).

    • ATP (Adenosine triphosphate), radiolabeled with ³²P (γ-³²P-ATP).

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Test compounds (iodo- and bromo-substituted benzo[d]isoxazoles) dissolved in DMSO.

    • Phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • The kinase reaction is initiated by mixing the CK2α enzyme, peptide substrate, and the test compound at various concentrations in the assay buffer.

    • The reaction is started by the addition of γ-³²P-ATP.

    • The mixture is incubated at 30°C for a specified time (e.g., 10 minutes).

    • The reaction is stopped by spotting the mixture onto phosphocellulose paper.

    • The paper is washed multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.

    • The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., HeLa, A549).

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the iodo- and bromo-substituted benzo[d]isoxazoles for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved by adding a solubilization solution.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Signaling Pathways and Mechanisms

Halogenated benzo[d]isoxazoles, particularly those targeting protein kinase CK2, are likely to influence key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[1][2][3][4][5]

Caption: Key signaling pathways potentially modulated by CK2 inhibition.

The diagram above illustrates how protein kinase CK2, a potential target for halogenated benzo[d]isoxazoles, can influence the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways, all of which are critical for cancer cell growth and survival.[1][2][3][4][5] Inhibition of CK2 by iodo- or bromo-substituted benzo[d]isoxazoles could therefore lead to the downregulation of these pro-survival signals, ultimately inducing apoptosis in cancer cells.

Conclusion

While direct comparative data for iodo- versus bromo-substituted benzo[d]isoxazoles remains an area for further investigation, evidence from analogous heterocyclic systems suggests that both substitution patterns can yield potent biological activity. The available data indicates that iodo-substituted compounds may offer advantages in terms of potency and a potentially improved safety profile, making them a promising avenue for the development of novel therapeutics. The choice between iodine and bromine substitution will ultimately depend on a comprehensive evaluation of the structure-activity relationship for a specific biological target, alongside ADME-Tox profiling. This guide serves as a foundational resource for researchers embarking on the design and synthesis of novel halogenated benzo[d]isoxazole derivatives.

References

A Comparative Study of Palladium Catalysts for Iodo-isoxazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of various palladium catalysts in Suzuki, Heck, and Sonogashira coupling reactions involving iodo-isoxazole substrates.

The isoxazole moiety is a critical pharmacophore in numerous therapeutic agents. Its functionalization through carbon-carbon bond formation is a cornerstone of medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for these transformations. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of commonly employed palladium catalysts for the coupling of iodo-isoxazoles, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance of Palladium Catalysts in Iodo-isoxazole Coupling

The efficiency of a palladium catalyst is highly dependent on the specific reaction type, the nature of the isoxazole substrate, and the coupling partner. Below is a summary of the performance of various palladium catalysts in Suzuki, Heck, and Sonogashira coupling reactions with iodo-isoxazoles.

Sonogashira Coupling

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of substituted alkynes. A study on the Sonogashira coupling of 3,5-disubstituted-4-iodoisoxazoles with terminal alkynes provides valuable comparative data for different palladium catalysts.[1]

Catalyst Precursor (mol%)Ligand (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)PPh₃ (10)DMFEt₃N60685
PdCl₂(PPh₃)₂ (5)-DMFEt₃N60682
Pd(PPh₃)₄ (5)-DMFEt₃N60678
Pd₂(dba)₃ (2.5)PPh₃ (10)DMFEt₃N60688
Pd(acac)₂ (5)PPh₃ (10)DMFEt₃N60692

Data sourced from a study on the Sonogashira coupling of 3-(tert-butyl)-4-iodo-5-phenylisoxazole with phenylacetylene.[1]

Analysis: In this specific Sonogashira coupling, the combination of Pd(acac)₂ with PPh₃ as a ligand provided the highest yield. This suggests that the nature of the palladium precursor and the presence of an appropriate ligand are crucial for maximizing the efficiency of the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. While a direct comparative table for various palladium catalysts in the Suzuki coupling of a specific iodo-isoxazole was not found in the reviewed literature, general protocols and catalyst systems are well-established for heteroaryl halides. Commonly used catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and in situ generated catalysts from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. The choice of catalyst and ligand often depends on the electronic and steric properties of the isoxazole and the boronic acid.

Heck-Mizoroki Reaction

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting a reaction to a new substrate. Below are representative protocols for Sonogashira, Suzuki, and Heck couplings of iodo-isoxazoles.

General Procedure for Sonogashira Coupling of 3,5-Disubstituted-4-Iodoisoxazoles

To a solution of the 3,5-disubstituted-4-iodoisoxazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in DMF, the palladium catalyst (e.g., Pd(acac)₂ at 5 mol%) and a ligand (e.g., PPh₃ at 10 mol%) are added. The mixture is degassed, and then the base (e.g., Et₃N, 3.0 equiv) and CuI (5 mol%) are added. The reaction is stirred at the specified temperature (e.g., 60 °C) for the required time (e.g., 6 hours). After completion, the reaction mixture is worked up by quenching with water and extracting with an organic solvent. The product is then purified by column chromatography.[1]

General Procedure for Suzuki-Miyaura Coupling of Iodo-isoxazoles

In a reaction vessel, the iodo-isoxazole (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv) are dissolved in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). The mixture is thoroughly degassed with an inert gas. The palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or a combination of Pd(OAc)₂ and a ligand) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

General Procedure for Heck-Mizoroki Reaction of Iodo-isoxazoles

The iodo-isoxazole (1.0 equiv), the alkene (1.2-1.5 equiv), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv) are dissolved in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The palladium catalyst (e.g., Pd(OAc)₂ at 2-5 mol%) and, if necessary, a ligand (e.g., PPh₃ or a bidentate phosphine) are added. The reaction vessel is flushed with an inert gas and the mixture is heated to the reaction temperature (typically 80-120 °C). The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, and the solid byproducts are filtered off. The filtrate is then subjected to an aqueous workup and extraction. The final product is isolated and purified by column chromatography or recrystallization.

Reaction Workflows and Mechanisms

The catalytic cycles for the Sonogashira, Suzuki, and Heck reactions share common fundamental steps: oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Cross_Coupling_Workflow cluster_Suzuki Suzuki Coupling cluster_Heck Heck Coupling cluster_Sonogashira Sonogashira Coupling S_Start Iodo-isoxazole + Boronic Acid/Ester S_Cat Pd(0) Catalyst (e.g., Pd(PPh₃)₄) S_Start->S_Cat Oxidative Addition S_Base Base (e.g., K₂CO₃) S_Product Coupled Isoxazole S_Cat->S_Product Transmetalation & Reductive Elimination S_Solvent Solvent (e.g., Dioxane/H₂O) H_Start Iodo-isoxazole + Alkene H_Cat Pd(0) Catalyst (e.g., Pd(OAc)₂) H_Start->H_Cat Oxidative Addition H_Base Base (e.g., Et₃N) H_Product Coupled Isoxazole H_Cat->H_Product Migratory Insertion & β-Hydride Elimination H_Solvent Solvent (e.g., DMF) So_Start Iodo-isoxazole + Terminal Alkyne So_Cat Pd(0) Catalyst (e.g., Pd(acac)₂) So_Start->So_Cat Oxidative Addition So_Cu Cu(I) Co-catalyst So_Product Coupled Isoxazole So_Cat->So_Product Transmetalation & Reductive Elimination So_Base Base (e.g., Et₃N)

Figure 1. General experimental workflow for palladium-catalyzed cross-coupling reactions of iodo-isoxazoles.

Catalytic_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)Ln-R¹ PdII_RX->PdII_R_R1 Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) PdII_R_R1->Pd0 Regeneration of Pd(0) Product R-R¹ PdII_R_R1->Product Reductive Elimination

Figure 2. A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions. R represents the isoxazole moiety and R¹ represents the coupling partner.

References

Navigating the Structural Landscape of Benzo[d]isoxazoles: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

While the precise crystal structure of 4-iodobenzo[d]isoxazole remains to be publicly documented, a comparative analysis of structurally related benzo[d]isoxazole derivatives provides valuable insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of the crystallographic data for two notable benzo[d]isoxazole derivatives, supported by a detailed experimental protocol for single-crystal X-ray diffraction.

The study of benzo[d]isoxazole scaffolds is of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. Understanding their three-dimensional structure at an atomic level is crucial for rational drug design and structure-activity relationship (SAR) studies. Although crystallographic data for this compound is not available in open-access databases, analysis of derivatives, such as those developed as potent and selective BET bromodomain inhibitors, can serve as a valuable proxy.

Comparative Crystallographic Data of Benzo[d]isoxazole Derivatives

To facilitate a meaningful comparison, we have summarized the key crystallographic parameters for the ligands found in the Protein Data Bank (PDB) entries 5Y8Z and 5Y93. These structures provide a foundational understanding of the solid-state conformation and packing of the benzo[d]isoxazole core.

ParameterLigand in PDB ID: 5Y8ZLigand in PDB ID: 5Y93
Chemical Formula C24 H28 N4 O5 SC26 H31 Br N4 O7 S
Molecular Weight ( g/mol ) 484.57655.52
Crystal System OrthorhombicOrthorhombic
Space Group P 21 21 21P 21 21 21
Unit Cell Dimensions
a (Å)39.4835.04
b (Å)48.2747.12
c (Å)77.8978.03
α (°)90.0090.00
β (°)90.0090.00
γ (°)90.0090.00
Volume (ų) 148485.53128913.38
Z 3216
Resolution (Å) 1.841.62
R-Value Work 0.1840.184
R-Free 0.2100.210

Data extracted from the PDB validation reports for entries 5Y8Z and 5Y93.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of small molecules like benzo[d]isoxazole derivatives is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in this analytical technique.

1. Crystal Growth and Selection:

  • High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • A suitable crystal, typically with dimensions of 0.1-0.3 mm in all directions and free of visible defects, is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the intensities and positions of the diffracted X-ray beams.

4. Data Processing:

  • The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • The unit cell parameters and the space group of the crystal are determined from the diffraction pattern.

5. Structure Solution and Refinement:

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters. The quality of the final model is assessed using metrics such as the R-factor and R-free.

6. Structure Validation and Analysis:

  • The final refined structure is validated to check for geometric reasonability and consistency with the experimental data.

  • The crystallographic information is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a Crystallographic Information File (CIF).

Workflow for X-ray Crystallography

The process of determining a crystal structure via X-ray diffraction can be visualized as a logical workflow, from sample preparation to final structural analysis.

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_analysis Analysis & Deposition Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Database Deposition (CIF) Analysis->Deposition

A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment.

This guide provides a framework for understanding the crystallographic properties of benzo[d]isoxazole derivatives. The presented data and protocols offer a valuable resource for researchers working on the design and development of new therapeutics based on this important heterocyclic scaffold.

References

Purity Analysis of 4-Iodobenzo[d]isoxazole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 4-Iodobenzo[d]isoxazole, a crucial heterocyclic building block in medicinal chemistry. Experimental data and detailed protocols are presented to support the objective comparison of these methods.

Introduction to this compound and its Purity Assessment

This compound is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential to ensure the purity of this key starting material. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. This guide will delve into a proposed HPLC method for this compound and compare its performance with other analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is designed to separate the main component from potential process-related impurities and degradation products.

Potential Impurities in this compound Synthesis

Based on common synthetic routes for benzisoxazoles and aromatic iodination reactions, the following potential impurities should be considered during method development:

  • Starting Materials: Unreacted precursors such as 2-hydroxybenzaldehyde oxime or a corresponding ortho-halophenol derivative.

  • Isomeric Impurities: Positional isomers that may form during the iodination step, including 5-Iodobenzo[d]isoxazole, 6-Iodobenzo[d]isoxazole, and 7-Iodobenzo[d]isoxazole.

  • Over-iodinated Species: Di-iodinated benzo[d]isoxazole byproducts.

  • Related Substances: Impurities arising from side reactions during the cyclization process.

  • Degradation Products: Products formed under stress conditions such as acid, base, oxidation, heat, and light.

Proposed HPLC Method Protocol

A detailed experimental protocol for the HPLC analysis is provided below.

ParameterRecommended Condition
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Rationale for Method Parameters:

  • Column: A Phenyl-Hexyl stationary phase is chosen for its alternative selectivity towards halogenated aromatic compounds compared to standard C18 columns, potentially offering better resolution of isomeric impurities.

  • Mobile Phase: A simple acidic mobile phase of formic acid in water and acetonitrile is suitable for the analysis of neutral aromatic compounds and provides good peak shapes.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime.

  • Detection: UV detection at 254 nm is appropriate as the benzisoxazole ring system contains a chromophore that absorbs in this region.

Data Presentation: A Hypothetical Purity Analysis

The following table summarizes hypothetical data from the HPLC analysis of a this compound sample, demonstrating the method's ability to separate the main peak from potential impurities.

Peak No.Retention Time (min)CompoundArea (%)
14.22-Hydroxybenzaldehyde oxime0.08
215.86-Iodobenzo[d]isoxazole0.15
316.5This compound 99.50
417.25-Iodobenzo[d]isoxazole0.12
522.1Di-iodobenzo[d]isoxazole0.15

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific types of impurities.

TechniquePrincipleApplicability for this compound PurityAdvantagesDisadvantages
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Purity and impurity profiling.Faster analysis times, higher resolution, and sensitivity, lower solvent consumption.[1][2]Higher initial instrument cost, may require method re-optimization from HPLC.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Analysis of residual solvents and other volatile organic impurities.[3][4][5][6]High sensitivity for volatile compounds, well-established methods (e.g., USP <467>).[5]Not suitable for non-volatile impurities, may require derivatization for some compounds.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Identification of unknown impurities and confirmation of known impurities.Provides molecular weight information, enabling structural elucidation of impurities.Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the main component and impurities.Structural confirmation and quantification of impurities with a suitable internal standard (qNMR).Provides definitive structural information, can be quantitative.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Identity confirmation against a reference standard.Fast and non-destructive.Limited use for quantification of impurities, not suitable for complex mixtures.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for HPLC method development and the logical relationship between different analytical techniques for a comprehensive purity assessment.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile (ATP) B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Forced Degradation Studies C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I Solution Stability H->I J Sample Analysis I->J K Data Interpretation & Reporting J->K

Figure 1. HPLC Method Development and Validation Workflow.

Purity_Analysis_Strategy Main This compound Purity Assessment HPLC HPLC/UPLC (Quantitative Purity) Main->HPLC GC GC (Residual Solvents) Main->GC NMR NMR (Structure Confirmation) Main->NMR FTIR FTIR (Identity) Main->FTIR LCMS LC-MS (Impurity ID) HPLC->LCMS

Figure 2. Integrated Analytical Strategy for Purity Assessment.

Conclusion

The purity of this compound is critical for its successful application in pharmaceutical synthesis. A well-developed and validated HPLC method, such as the one proposed in this guide, serves as the primary tool for quantitative purity determination. The use of a phenyl-based stationary phase is recommended to achieve optimal separation of potential halogenated aromatic impurities. For a comprehensive purity profile, it is advisable to employ a multi-faceted approach, integrating HPLC with other techniques like GC for volatile impurities and LC-MS for the identification of unknown impurities. This integrated strategy ensures the highest quality of this key intermediate, contributing to the overall safety and efficacy of the final drug product.

References

A Head-to-Head Battle of Synthesis: Benchmarking a Novel Palladium-Catalyzed Approach to Benzo[d]isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

A new palladium-catalyzed C-H activation/[4+1] annulation method is emerging as a powerful tool for the synthesis of benzo[d]isoxazoles, a privileged scaffold in medicinal chemistry. This guide provides a comprehensive comparison of this modern approach against traditional synthesis methodologies, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.

Benzo[d]isoxazoles are key components in a range of pharmaceuticals, acting as anticonvulsants, antipsychotics, and hypoxia-inducible factor (HIF)-1α inhibitors.[1] The efficiency and versatility of their synthesis are therefore of critical importance. This guide delves into the quantitative and qualitative differences between a novel palladium-catalyzed synthesis and established methods, such as cyclocondensation and ultrasound-assisted synthesis.

At a Glance: Comparing Synthesis Efficiencies

The following table summarizes the key performance indicators for the different synthetic routes to benzo[d]isoxazoles and related isoxazoles, highlighting the advantages of the newer palladium-catalyzed and ultrasound-assisted methods in terms of reaction time and yield.

Synthesis MethodKey Reagents/CatalystsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
New: Palladium-Catalyzed C-H Activation Pd(OAc)₂, Ag₂O12 - 24 hours65 - 95%[2]High functional group tolerance, regioselectivity, direct C-H functionalization.[3]Expensive catalyst, potential for heavy metal contamination.
Traditional: Cyclocondensation Hydroxylamine hydrochloride, base (e.g., KOH, NaOAc)6 - 12 hours66 - 79%Readily available starting materials, well-established procedures.[4]Can require harsh conditions, may produce byproducts.
Alternative: Ultrasound-Assisted Synthesis Varies (e.g., CAN, TCCA)15 - 45 minutes82 - 96%[5]Drastically reduced reaction times, improved yields, environmentally friendly.[5]Requires specialized equipment, scalability can be a concern.

Delving into the Details: Experimental Protocols

To provide a clear and reproducible comparison, detailed experimental protocols for a representative palladium-catalyzed synthesis and a traditional cyclocondensation reaction are presented below.

Experimental Protocol 1: Palladium-Catalyzed Synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

This protocol is based on the principles of C-H activation and annulation, a modern approach to forming the benzo[d]isoxazole core.[3][6]

Materials:

  • N-(4-fluorophenoxy)acetamide

  • 4-formylpiperidine-1-carboxylic acid tert-butyl ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Potassium persulfate (K₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 1,4-Dioxane

Procedure:

  • To a sealed tube, add N-(4-fluorophenoxy)acetamide (1.0 mmol), 4-formylpiperidine-1-carboxylic acid tert-butyl ester (1.2 mmol), Pd(OAc)₂ (0.05 mmol), Ag₂O (1.0 mmol), and K₂S₂O₈ (2.0 mmol).

  • Evacuate and backfill the tube with nitrogen.

  • Add 1,4-dioxane (5 mL) and stir the mixture at 120 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the Boc-protected intermediate.

  • The Boc-protected intermediate is dissolved in DCM (5 mL), and TFA (2 mL) is added. The mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of NaHCO₃.

  • The aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the final product, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole.

Experimental Protocol 2: Traditional Synthesis of 3,5-Disubstituted Isoxazoles via Cyclocondensation

This protocol represents a classical and widely used method for the synthesis of the isoxazole ring, which can be adapted for benzo[d]isoxazole synthesis.[4]

Materials:

  • Chalcone derivative (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

Procedure:

  • A mixture of the chalcone derivative (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared.

  • To this mixture, a 40% aqueous solution of KOH (5 mL) is added.

  • The reaction mixture is refluxed for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The aqueous mixture is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired isoxazole.

Visualizing the Biological Context and Synthetic Workflow

To better understand the relevance of benzo[d]isoxazoles and the logic of their synthesis, the following diagrams illustrate a key signaling pathway they modulate and a typical experimental workflow.

HIF_1a_Signaling_Pathway Hypoxia Hypoxia PHDs Prolyl Hydroxylases (PHDs) (Oxygen Sensor) Hypoxia->PHDs inhibits HIF_1a HIF-1α PHDs->HIF_1a hydroxylates VHL von Hippel-Lindau (VHL) E3 Ubiquitin Ligase HIF_1a->VHL binds Proteasome Proteasomal Degradation HIF_1 HIF-1 Complex HIF_1a->HIF_1 dimerizes with VHL->Proteasome targets for HIF_1b HIF-1β (ARNT) (Constitutively Expressed) HIF_1b->HIF_1 p300_CBP p300/CBP Co-activators HIF_1->p300_CBP recruits HRE Hypoxia Response Element (HRE) in Target Gene Promoters HIF_1->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGF, EPO, GLUT1) HRE->Target_Genes activates Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metabolism Metabolic Adaptation Target_Genes->Metabolism Cell_Survival Cell Survival & Proliferation Target_Genes->Cell_Survival Benzodisoxazole Benzo[d]isoxazole Inhibitor Benzodisoxazole->HIF_1 inhibits transcription

Caption: HIF-1α signaling pathway and the inhibitory action of benzo[d]isoxazole derivatives.

Experimental_Workflow Start Starting Materials (e.g., N-phenoxyacetamide, Aldehyde) Reaction Palladium-Catalyzed Annulation Reaction Start->Reaction Add catalyst & reagents Workup Reaction Workup (Filtration, Extraction) Reaction->Workup Quench & isolate Purification Purification (Column Chromatography) Workup->Purification Isolate crude product Characterization Characterization (NMR, MS, FTIR) Purification->Characterization Purified compound Final_Product Pure Benzo[d]isoxazole Product Characterization->Final_Product Confirm structure

Caption: A typical experimental workflow for the synthesis of benzo[d]isoxazoles.

Conclusion: A New Era in Benzo[d]isoxazole Synthesis

The landscape of benzo[d]isoxazole synthesis is evolving. While traditional methods remain valuable, modern approaches like palladium-catalyzed C-H activation and ultrasound-assisted synthesis offer significant advantages in terms of efficiency, yield, and milder reaction conditions. The palladium-catalyzed route, in particular, opens up new avenues for the creation of complex and diverse libraries of benzo[d]isoxazole derivatives for drug discovery and development. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. However, the data presented in this guide strongly suggests that these newer methods are poised to become the new standard in the synthesis of this important heterocyclic scaffold.

References

A Comparative Guide to the Efficacy of Prominent Cross-Coupling Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, proving indispensable in the fields of drug discovery, materials science, and natural product synthesis. This guide provides a comparative analysis of five preeminent palladium-catalyzed cross-coupling techniques: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. The efficacy of these methods is evaluated based on reaction yields, substrate scope, and functional group tolerance, supported by experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of each cross-coupling reaction under specific, optimized conditions as reported in the literature. It is important to note that a direct comparison of yields can be challenging due to the variability in catalysts, ligands, bases, and solvents used in different studies. The data presented here is intended to provide a representative overview of the capabilities of each technique.

Table 1: Comparison of C-C Coupling Reactions with Aryl Halides

Coupling ReactionAryl HalideCoupling PartnerCatalyst SystemSolventBaseYield (%)Reference
Suzuki-Miyaura 4-IodotoluenePhenylboronic acidPd(OAc)₂Water/EthanolNaOH95[1]
Suzuki-Miyaura 4-BromobenzonitrilePhenylboronic acidPd/DNA@MWCNTsWater/EthanolNaOH98[1]
Heck 4-IodobenzonitrileButyl acrylateImmobilized PdAcetonitrileTriethylamine>95[2]
Heck IodobenzeneStyreneUiO-66-NH₂@guanidine/Pd-NPsWaterK₂CO₃98
Sonogashira 4-IodotoluenePhenylacetylenePd/DNA@MWCNTsWater/EthanolNaOH96[1]
Sonogashira IodobenzenePhenylacetyleneUiO-66-NH₂@guanidine/Pd-NPsWaterK₂CO₃96
Stille Iodobenzene(Tributylstannyl)benzenePd(PPh₃)₄Toluene-~95N/A

Table 2: Substrate Scope of the Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemSolventBaseYield (%)
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhost-BuOHK₃PO₄98
4-BromoanisoleMorpholinePd(OAc)₂ / BINAPTolueneNaOt-Bu95
1-BromonaphthaleneBenzylaminePdCl₂(Amphos)₂DioxaneCs₂CO₃92
2-BromopyridineN-MethylanilinePd(OAc)₂ / RuPhosTolueneK₂CO₃90

This table presents a selection of representative yields for the Buchwald-Hartwig amination, showcasing its broad applicability with various aryl halides and amines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to be illustrative and may require optimization for different substrates.

Suzuki-Miyaura Coupling

Reaction: 4-Iodotoluene with Phenylboronic acid

  • Materials: 4-Iodotoluene (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.024 mol%), NaOH (3.0 equiv.), water:ethanol (1:1, 3.0 mL).

  • Procedure: To a reaction vessel, add 4-iodotoluene, phenylboronic acid, and the Pd/DNA@MWCNTs catalyst. Add the water:ethanol solvent mixture and the NaOH base. Stir the reaction mixture at 65 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Heck Coupling

Reaction: 4-Iodobenzonitrile with Butyl acrylate

  • Materials: 4-Iodobenzonitrile (1 mmol), butyl acrylate (1.5 mmol), triethylamine (2 mmol), and an immobilized palladium catalyst.

  • Procedure: A solution of 4-iodobenzonitrile, butyl acrylate, and triethylamine in acetonitrile is prepared. This solution is then passed through a heated reactor column packed with the immobilized palladium catalyst. The reaction is typically run at a temperature below 120 °C. The output from the reactor is collected, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography.[2]

Sonogashira Coupling

Reaction: Iodobenzene with Phenylacetylene

  • Materials: Iodobenzene (1 mmol), phenylacetylene (1.1 mmol), K₂CO₃ (2 mmol), UiO-66-NH₂@cyanidine/guanidine/Pd-NPs catalyst (25 mg), and water (3 mL).

  • Procedure: In a reaction vessel, combine iodobenzene, phenylacetylene, K₂CO₃, and the palladium catalyst in water. Stir the mixture at 50 °C for 20 minutes. Monitor the reaction by TLC. After the reaction is complete, the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.

Stille Coupling

Reaction: General procedure for the coupling of an aryl halide with an organostannane.

  • Materials: Aryl halide (1 equiv.), organostannane (1.1 equiv.), Pd(PPh₃)₄ (2-5 mol%).

  • Procedure: To a solution of the aryl halide and organostannane in a suitable solvent (e.g., toluene, THF, or DMF) under an inert atmosphere, add the palladium catalyst. The reaction mixture is then heated, typically between 80-120 °C, until the starting material is consumed (monitored by TLC or GC). After cooling to room temperature, the reaction is quenched, and the product is extracted. The organic phase is washed, dried, and concentrated. Purification is typically performed by column chromatography. Due to the toxicity of organotin byproducts, careful handling and purification are required.

Buchwald-Hartwig Amination

Reaction: General procedure for the coupling of an aryl halide with an amine.

  • Materials: Aryl halide (1 equiv.), amine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand, 1-5 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.).

  • Procedure: In a glovebox, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base. The aryl halide and the amine are then added, followed by the solvent (e.g., toluene, dioxane, or t-BuOH). The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by an appropriate method (TLC, GC, or LC-MS). Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.

Cross_Coupling_Mechanisms cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling cluster_stille Stille Coupling cluster_buchwald Buchwald-Hartwig Amination S_Pd0 Pd(0)L₂ S_ArPdX Ar-Pd(II)-X(L₂) S_Pd0->S_ArPdX Oxidative Addition (Ar-X) S_ArPdOR Ar-Pd(II)-OR'(L₂) S_ArPdX->S_ArPdOR Transmetalation (Ar'-B(OR)₂) S_ArAr Ar-Ar' S_ArPdOR->S_ArAr Reductive Elimination S_ArAr->S_Pd0 H_Pd0 Pd(0)L₂ H_ArPdX Ar-Pd(II)-X(L₂) H_Pd0->H_ArPdX Oxidative Addition (Ar-X) H_AlkeneComplex [Ar-Pd(II)-X(L₂)(Alkene)] H_ArPdX->H_AlkeneComplex Alkene Coordination H_Insertion R-CH₂-CH(Ar)-Pd(II)-X(L₂) H_AlkeneComplex->H_Insertion Migratory Insertion H_Product Ar-Alkene H_Insertion->H_Product β-Hydride Elimination H_Product->H_Pd0 So_Pd0 Pd(0)L₂ So_ArPdX Ar-Pd(II)-X(L₂) So_Pd0->So_ArPdX Oxidative Addition (Ar-X) So_ArPdAlkyne Ar-Pd(II)-C≡C-R'(L₂) So_ArPdX->So_ArPdAlkyne Transmetalation (Cu-C≡C-R') So_Product Ar-C≡C-R' So_ArPdAlkyne->So_Product Reductive Elimination So_Product->So_Pd0 St_Pd0 Pd(0)L₂ St_ArPdX Ar-Pd(II)-X(L₂) St_Pd0->St_ArPdX Oxidative Addition (Ar-X) St_ArPdAr Ar-Pd(II)-Ar'(L₂) St_ArPdX->St_ArPdAr Transmetalation (Ar'-SnR₃) St_Product Ar-Ar' St_ArPdAr->St_Product Reductive Elimination St_Product->St_Pd0 B_Pd0 Pd(0)L₂ B_ArPdX Ar-Pd(II)-X(L₂) B_Pd0->B_ArPdX Oxidative Addition (Ar-X) B_AmineComplex [Ar-Pd(II)-X(L₂)(HNR'R'')] B_ArPdX->B_AmineComplex Amine Coordination B_AmidoComplex Ar-Pd(II)-NR'R''(L₂) B_AmineComplex->B_AmidoComplex Deprotonation B_Product Ar-NR'R'' B_AmidoComplex->B_Product Reductive Elimination B_Product->B_Pd0

Caption: Catalytic cycles for major cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base, and Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for a cross-coupling experiment.

References

A Comparative Spectroscopic Guide to 4-Iodobenzo[d]isoxazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal identification of positional isomers is a critical step in chemical synthesis and drug development. Benzo[d]isoxazole and its derivatives are prevalent scaffolds in medicinal chemistry, making the precise characterization of substituted analogues essential. This guide provides a comparative analysis of the key spectroscopic features of 4-iodobenzo[d]isoxazole and its isomers (5-iodo, 6-iodo, and 7-iodo).

Due to the limited availability of published experimental spectra for all four specific isomers, this guide utilizes established spectroscopic principles to predict the distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a valuable reference for researchers in the identification and characterization of these compounds.

Predicted Spectroscopic Data Comparison

The following table summarizes the expected quantitative data for the isomers of iodobenzo[d]isoxazole. The primary distinguishing features are anticipated in the ¹H NMR spectra, where the substitution pattern creates unique chemical shifts and spin-spin coupling patterns for the aromatic protons.

Spectroscopic FeatureThis compound5-Iodobenzo[d]isoxazole6-Iodobenzo[d]isoxazole7-Iodobenzo[d]isoxazole
Molecular Formula C₇H₄INOC₇H₄INOC₇H₄INOC₇H₄INO
Molecular Weight 245.02 g/mol 245.02 g/mol 245.02 g/mol 245.02 g/mol
Mass Spec (EI-MS) M⁺ peak at m/z 245M⁺ peak at m/z 245M⁺ peak at m/z 245M⁺ peak at m/z 245
¹H NMR (Aromatic) H5: ~7.8 ppm (dd) H6: ~7.2 ppm (t) H7: ~8.0 ppm (dd)H4: ~8.1 ppm (d) H6: ~7.9 ppm (dd) H7: ~7.5 ppm (d)H4: ~7.7 ppm (d) H5: ~7.6 ppm (dd) H7: ~8.2 ppm (d)H4: ~7.6 ppm (d) H5: ~7.3 ppm (t) H6: ~7.9 ppm (d)
¹³C NMR 7 signals. C4 expected to be significantly shielded (~95-105 ppm).7 signals. C5 expected to be significantly shielded (~95-105 ppm).7 signals. C6 expected to be significantly shielded (~95-105 ppm).7 signals. C7 expected to be significantly shielded (~95-105 ppm).
IR (cm⁻¹) ~3100 (Ar C-H), ~1610 (C=N), ~1580, 1450 (Ar C=C), ~1100 (N-O), ~600-500 (C-I)~3100 (Ar C-H), ~1610 (C=N), ~1580, 1450 (Ar C=C), ~1100 (N-O), ~600-500 (C-I)~3100 (Ar C-H), ~1610 (C=N), ~1580, 1450 (Ar C=C), ~1100 (N-O), ~600-500 (C-I)~3100 (Ar C-H), ~1610 (C=N), ~1580, 1450 (Ar C=C), ~1100 (N-O), ~600-500 (C-I)

Note: Predicted NMR chemical shifts (ppm) are relative to TMS and can vary based on solvent and experimental conditions. Coupling patterns are described as d (doublet), t (triplet), and dd (doublet of doublets).

Visualized Workflow for Isomer Characterization

The following diagram illustrates the typical experimental workflow for the synthesis, purification, and comparative spectroscopic analysis of chemical isomers.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion s1 Isomer Synthesis s2 Work-up & Crude Product s1->s2 s3 Chromatography / Recrystallization s2->s3 s4 Purified Isomer Samples s3->s4 a1 NMR Spectroscopy (¹H, ¹³C, 2D) s4->a1 Sample Prep a2 Mass Spectrometry (EI, ESI) s4->a2 Sample Prep a3 IR Spectroscopy (FT-IR) s4->a3 Sample Prep d1 Process Raw Data a1->d1 a2->d1 a3->d1 d2 Assign Signals & Correlate Spectra d1->d2 d3 Compare Data to Predictions d2->d3 c1 Structural Confirmation of Isomer d3->c1

Caption: Workflow for the characterization of chemical isomers.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of iodo-substituted benzo[d]isoxazole isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing positional isomers of this class.[1] One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are crucial for unambiguous structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the purified solid isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.[2]

  • Instrumentation: Data acquisition is typically performed on a 400 MHz or higher field NMR spectrometer.[2][3]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Parameters: Acquire 16 to 32 scans (nt=16 or 32) with a relaxation delay (d1) of 1-2 seconds.[4] The spectral width should be set to cover the range of aromatic and any aliphatic protons (typically 0-12 ppm).

    • Referencing: Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment is used.

    • Parameters: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Techniques: DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ signals. 2D NMR experiments like HSQC (correlating carbons to directly attached protons) and HMBC (correlating carbons to protons over 2-3 bonds) are essential for assigning quaternary carbons and confirming the overall structure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While the spectra of all four isomers are expected to be very similar, subtle differences in the "fingerprint" region (1200–600 cm⁻¹) may be observable.[5]

  • Sample Preparation (Thin Solid Film):

    • Place a small amount (approx. 1-2 mg) of the solid sample in a small vial and dissolve it in a few drops of a volatile solvent like methylene chloride or acetone.[6]

    • Using a pipette, drop the solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.[6]

  • Instrumentation and Acquisition:

    • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

    • Procedure: First, acquire a background spectrum of the empty sample compartment. Then, place the salt plate with the sample film in the instrument's sample holder and acquire the sample spectrum.[7]

    • Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.

  • Sample Introduction: Samples can be introduced directly via a solids probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC-MS) system.[8]

  • Ionization Method (Electron Ionization - EI):

    • The sample is introduced into a high-vacuum source chamber.[9][10]

    • A high-energy electron beam (typically 70 eV) bombards the sample molecules.[9]

    • This bombardment ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺).[11][12]

  • Mass Analysis and Detection:

    • The generated ions (the molecular ion and any fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[9][11]

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

    • A detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the intact radical cation is the molecular ion peak, which confirms the molecular weight of the isomer. For all iodobenzo[d]isoxazole isomers, this peak will appear at m/z = 245.[9][10]

References

In Vitro Assay Validation for Novel Benzo[d]isoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise across a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Effective in vitro validation of these novel compounds is critical in the early stages of drug development to identify lead candidates, elucidate mechanisms of action, and ensure data reliability before advancing to more complex and costly in vivo studies.[3][4] This guide provides a comparative overview of key in vitro assays for the validation of novel benzo[d]isoxazole compounds, complete with experimental protocols and data presentation formats.

Comparative Analysis of In Vitro Assays

The selection of appropriate in vitro assays is contingent on the therapeutic target of the novel benzo[d]isoxazole compounds. Here, we compare two distinct primary screening assays for compounds developed as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors and voltage-gated sodium channel (NaV1.1) blockers.

Assay Therapeutic Target Principle Key Parameters Alternative Compounds for Comparison
Dual-Luciferase Reporter Assay HIF-1α TranscriptionQuantifies the effect of compounds on the transcriptional activity of HIF-1α by measuring the light output from two different luciferase reporters.IC50 (Half-maximal inhibitory concentration)Acriflavine, Topotecan
Patch-Clamp Electrophysiology NaV1.1 Ion ChannelMeasures the flow of ions through the NaV1.1 channel in response to voltage changes, allowing for the characterization of channel blockers.ED50 (Half-maximal effective dose), % InhibitionCarbamazepine, Phenytoin

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of in vitro assays.

Dual-Luciferase Reporter Assay for HIF-1α Inhibition

This assay is designed to identify inhibitors of HIF-1α transcriptional activity, a key target in cancer therapy.[5]

Objective: To determine the IC50 value of novel benzo[d]isoxazole compounds against HIF-1α transcriptional activity.

Materials:

  • HEK293T cells

  • Dual-luciferase reporter plasmid containing a hypoxia-response element (HRE) driving firefly luciferase expression and a constitutively active Renilla luciferase reporter.

  • Novel benzo[d]isoxazole compounds

  • Positive control (e.g., Acriflavine)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the HRE-firefly luciferase and Renilla luciferase plasmids.

  • Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of the novel benzo[d]isoxazole compounds and the positive control.

  • Hypoxia Induction: Incubate the plate under hypoxic conditions (e.g., 1% O2) for 16-24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Patch-Clamp Electrophysiology for NaV1.1 Channel Blockade

This assay is the gold standard for characterizing the effects of compounds on ion channels and is crucial for developing novel anticonvulsants.[6]

Objective: To determine the ED50 value of novel benzo[d]isoxazole compounds for the inhibition of NaV1.1 channels.

Materials:

  • HEK293 cells stably expressing human NaV1.1 channels

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

  • Internal and external recording solutions

  • Novel benzo[d]isoxazole compounds

  • Positive control (e.g., Carbamazepine)

Procedure:

  • Cell Preparation: Plate the NaV1.1-expressing HEK293 cells onto glass coverslips for recording.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit NaV1.1 currents. A typical protocol involves holding the cell at -100 mV and depolarizing to 0 mV.

  • Compound Application: Perfuse the cells with the external solution containing varying concentrations of the novel benzo[d]isoxazole compound or the positive control.

  • Current Measurement: Record the peak inward sodium current at each compound concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline current. Plot the percent inhibition against the compound concentration to determine the ED50 value.

Assay Validation Parameters

To ensure the reliability of the generated data, in vitro assays must be validated for several key performance characteristics.[7][8]

Parameter Description Acceptance Criteria (Example)
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the reference value.
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV) should be ≤15%.
Specificity The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from structurally related but inactive compounds.
Robustness The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor variations in incubation time, temperature, or reagent concentration.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.A correlation coefficient (r²) of ≥0.99 for the standard curve.

Visualizing Workflows and Pathways

Experimental Workflow: HIF-1α Dual-Luciferase Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed HEK293T Cells transfection Transfect with Reporter Plasmids cell_seeding->transfection compound_treatment Treat with Benzo[d]isoxazole Compounds transfection->compound_treatment hypoxia Induce Hypoxia compound_treatment->hypoxia lysis Cell Lysis hypoxia->lysis luciferase_measurement Measure Luciferase Activity lysis->luciferase_measurement data_analysis Calculate IC50 luciferase_measurement->data_analysis

Caption: Workflow for HIF-1α dual-luciferase reporter assay.

Signaling Pathway: HIF-1α in Hypoxia

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD Enzymes HIF1a_normoxia->PHD Hydroxylation VHL VHL E3 Ligase PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element HIF1_complex->HRE Binding Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Benzoisoxazole Benzo[d]isoxazole Inhibitor Benzoisoxazole->HIF1_complex Inhibition

Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions.

References

Cross-Validation of Experimental and Computational Data for Benzo[d]isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 4-Iodobenzo[d]isoxazole: An extensive search for experimental and computational data on this compound did not yield specific datasets for this particular molecule. To fulfill the core requirements of this guide, the closely related parent compound, benzo[d]isoxazole , will be used as a representative example to demonstrate the cross-validation of experimental and computational data. The methodologies presented here can be applied to this compound should data become available.

This guide provides a comparative analysis of experimental and computational data for benzo[d]isoxazole, a key heterocyclic scaffold in medicinal chemistry.[1][2] The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of reported and predicted properties for this important chemical entity.

Data Presentation: A Comparative Overview

The following tables summarize the available experimental data for benzo[d]isoxazole and outline the typical computational parameters evaluated for this class of compounds.

Table 1: Experimental Data for Benzo[d]isoxazole

PropertyExperimental ValueData Source
Physicochemical Properties
Molecular FormulaC7H5NOPubChem
Molar Mass119.123 g·mol−1Wikipedia[3]
AppearanceColorless liquidWikipedia[3]
Density1.18 g/cm³Wikipedia[3]
Boiling Point35 to 38 °C (at 2.67 hPa); 101-102 °C (at 2 kPa)Wikipedia[3]
Flash Point58 °CWikipedia[3]
Spectroscopic Data
1H NMRSpectrum availableChemicalBook[4], PubChem[5]
13C NMRSpectrum availablePubChem[5]
15N NMRSpectrum availablePubChem[5]
Mass SpectrometryData availablePubChem
IR SpectroscopyData availableChemicalBook

Table 2: Typical Computational Data for Benzo[d]isoxazole Derivatives

Computational ParameterDescriptionRelevance in Drug Discovery
Quantum Chemical Properties
HOMO-LUMO EnergiesHighest Occupied and Lowest Unoccupied Molecular Orbital energies, indicating chemical reactivity and electronic transitions.Prediction of reactivity, stability, and electronic properties.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential onto the electron density surface, identifying nucleophilic and electrophilic sites.Understanding intermolecular interactions, particularly with biological targets.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility, membrane permeability, and binding affinity.
Molecular Docking
Binding Affinity/EnergyPredicted strength of the interaction between the ligand (benzo[d]isoxazole derivative) and a protein target.Prioritization of compounds for synthesis and biological testing.
Binding PoseThe predicted orientation and conformation of the ligand within the protein's active site.Elucidation of key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for biological activity.
ADME-Tox Prediction
Lipophilicity (logP)The logarithm of the partition coefficient between octanol and water, indicating a compound's hydrophobicity.Affects absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility (logS)The logarithm of a compound's solubility in water.Crucial for drug formulation and bioavailability.
DruglikenessEvaluation based on empirical rules (e.g., Lipinski's Rule of Five) to assess the likelihood of a compound being an orally active drug.Early-stage filtering of compound libraries to remove candidates with unfavorable properties.
Toxicity PredictionIn silico assessment of potential adverse effects (e.g., carcinogenicity, hepatotoxicity).Early identification of potential safety liabilities.

Experimental Protocols

A variety of synthetic methods for the preparation of the benzo[d]isoxazole core have been reported.[6] A common and straightforward method involves the cyclization of a substituted salicylaldehyde.

Synthesis of Benzo[d]isoxazole from Salicylaldehyde

This method, as described in the literature, involves the reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid in the presence of a base at room temperature.[3]

Materials:

  • Salicylaldehyde

  • Hydroxylamine-O-sulfonic acid

  • Aqueous sodium hydroxide (or other suitable base)

  • Appropriate solvent (e.g., water, ethanol)

  • Apparatus for stirring at room temperature

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Salicylaldehyde is dissolved in the chosen solvent in a reaction vessel equipped with a magnetic stirrer.

  • An aqueous solution of the base is added to the reaction mixture.

  • Hydroxylamine-O-sulfonic acid is added portion-wise to the stirred solution at room temperature.

  • The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves extraction with an organic solvent (e.g., diethyl ether, ethyl acetate), followed by washing of the organic phase with water and brine.

  • The organic solvent is removed under reduced pressure to yield the crude product.

  • The crude benzo[d]isoxazole can be purified by a suitable method, such as column chromatography or distillation.

Characterization: The structure and purity of the synthesized benzo[d]isoxazole are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with reported data.

Visualizations

The following diagrams illustrate a typical synthetic workflow and the logical relationship between experimental and computational data in the context of drug discovery.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Salicylaldehyde + Hydroxylamine-O-sulfonic acid reaction Base-catalyzed Reaction (Room Temperature) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Pure Benzo[d]isoxazole purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms purity Purity Assessment (e.g., HPLC) product->purity

Caption: Synthetic workflow for the preparation of benzo[d]isoxazole.

data_cross_validation cluster_experimental Experimental Data cluster_computational Computational Data exp_structure Spectroscopic Data (NMR, MS, IR) cross_validation Cross-Validation & Model Refinement exp_structure->cross_validation Validates exp_properties Physicochemical Properties (m.p., b.p., solubility) exp_properties->cross_validation Validates exp_activity Biological Activity (in vitro/in vivo assays) exp_activity->cross_validation Validates comp_structure Predicted Spectra & Molecular Orbitals comp_structure->cross_validation Predicts comp_properties Calculated Properties (logP, dipole moment) comp_properties->cross_validation Predicts comp_activity Predicted Activity (Docking, QSAR) comp_activity->cross_validation Predicts cross_validation->comp_properties Refines Model cross_validation->comp_activity Refines Model

Caption: Logical relationship for data cross-validation in drug discovery.

References

Safety Operating Guide

Proper Disposal of 4-Iodobenzo[d]isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – This document provides essential guidance on the proper disposal procedures for 4-Iodobenzo[d]isoxazole, a halogenated heterocyclic compound utilized in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS), this protocol is based on best practices for handling and disposing of iodinated organic compounds and related isoxazole derivatives. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the limited specific hazard data for this compound, a thorough risk assessment should be conducted before handling. The following minimum PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of generating dust or aerosols.

Segregation and Waste Collection

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound," the hazard class (e.g., "Toxic," "Harmful"), and the date of accumulation.

  • Compatibility: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.

Disposal Procedures

Direct disposal of this compound into the sanitary sewer system or general trash is strictly prohibited. The recommended disposal methods for iodinated organic compounds are as follows:

Primary Recommended Method: Incineration

High-temperature incineration at a licensed hazardous waste facility is the preferred method of disposal. This process ensures the complete destruction of the compound, minimizing the risk of environmental contamination.

Alternative Method: Chemical Neutralization (Reduction)

In some cases, chemical neutralization to convert the iodine to a less hazardous iodide form may be an option. This process should only be carried out by trained personnel in a controlled laboratory setting. A common method involves reaction with a reducing agent such as sodium thiosulfate.

It is crucial to consult with a licensed environmental waste management company to determine the most appropriate and compliant disposal method for your specific situation and location.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading using absorbent materials such as vermiculite or sand.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Summary of Key Information

ParameterGuideline
Chemical Name This compound
Primary Hazard Potential for toxicity (based on related compounds)
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat
Waste Segregation Dedicated, labeled, and compatible waste container
Prohibited Disposal Drain disposal, general trash
Recommended Disposal High-temperature incineration by a licensed facility
Alternative Disposal Chemical neutralization (by trained personnel)
Spill Response Evacuate, ventilate, contain, clean-up, and report

Logical Workflow for Disposal

cluster_prep Preparation cluster_disposal Disposal Path cluster_spill Spill Response assess_hazards Assess Hazards & Don PPE segregate_waste Segregate Waste into Labeled Container assess_hazards->segregate_waste contact_vendor Contact Licensed Waste Vendor segregate_waste->contact_vendor Waste Ready for Disposal incineration High-Temperature Incineration contact_vendor->incineration neutralization Chemical Neutralization (if approved) contact_vendor->neutralization spill_event Spill Occurs evacuate_ventilate Evacuate & Ventilate spill_event->evacuate_ventilate contain_cleanup Contain & Clean Up evacuate_ventilate->contain_cleanup report_spill Report to EHS contain_cleanup->report_spill

Caption: Disposal workflow for this compound.

Decision Matrix for Disposal Route

start Waste Generated consult_ehs Consult EHS & Waste Vendor start->consult_ehs is_incineration_available Is Incineration an Option? consult_ehs->is_incineration_available incinerate Package for Incineration is_incineration_available->incinerate Yes is_neutralization_approved Is Chemical Neutralization Approved & Feasible? is_incineration_available->is_neutralization_approved No neutralize Perform Neutralization (Trained Personnel Only) is_neutralization_approved->neutralize Yes hold_waste Hold Waste Securely & Re-evaluate Options is_neutralization_approved->hold_waste No

Essential Safety and Handling Protocols for 4-Iodobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Iodobenzo[d]isoxazole.

The following information provides crucial safety and logistical guidance for the proper handling of this compound in a laboratory setting. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.

Body Part Required PPE Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately.[1]
Eyes & Face Safety goggles and face shieldUse chemical splash goggles that meet ANSI Z87.1 standards.[2] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1][2]
Body Laboratory coat or chemical-resistant suitA standard lab coat is sufficient for small quantities. For larger amounts or in case of potential splashing, a chemical-resistant suit is advised.[3]
Respiratory Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[6]
Feet Closed-toe shoesLeather or chemical-resistant shoes are required. Do not wear open-toed shoes in the laboratory.[3]
Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[4]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[4]

  • Do not breathe in dust or vapors.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled with the chemical name and hazard information.

Disposal Plan

Waste Characterization:

  • This compound waste should be considered hazardous.

Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[4]

  • Do not empty into drains or release into the environment.[4]

  • Contaminated PPE and other materials should be collected in a sealed, labeled container for disposal.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure In Fume Hood Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Follow Protocol Decontaminate Decontaminate Perform Experiment->Decontaminate Post-Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Chemical vs. Regular Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Regulations Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.